Alverine-d5 Citrate
Beschreibung
Eigenschaften
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-(1,1,2,2,2-pentadeuterioethyl)-3-phenyl-N-(3-phenylpropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,2D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHCACJBKCOBTJ-LUIAAVAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215327-00-6 | |
| Record name | 2-hydroxypropane-1,2,3-tricarboxylic acid;N-(1,1,2,2,2-pentadeuterioethyl)-3-phenyl-N-(3-phenylpropyl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Alverine-d5 Citrate: The Gold Standard for Bioanalytical Quantification
Introduction: Beyond the Therapeutic Agent
Alverine citrate is well-established in clinical practice as a direct-acting smooth muscle relaxant, prescribed for conditions like irritable bowel syndrome (IBS) and painful diverticular disease.[1][2][3] Its therapeutic effect stems from its ability to alleviate muscle spasms in the gastrointestinal tract and uterus.[2][4] The mechanism is multifaceted, involving the inhibition of calcium influx into muscle cells, modulation of 5-HT1A serotonin receptors, and a potential reduction in the sensitivity of contractile proteins to calcium.[2][5][6][7]
However, for the drug development professional and bioanalytical scientist, the parent molecule is only half the story. To rigorously characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a more sophisticated tool is required. This guide focuses on that tool: Alverine-d5 Citrate .
This compound is the stable isotope-labeled (SIL) analog of Alverine, where five hydrogen atoms on the ethyl group have been replaced with deuterium.[8][9] It is not a therapeutic agent but a critical analytical reagent. Its indispensable role is to serve as an internal standard (IS) in quantitative bioanalysis, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10][11] By employing the principle of isotope dilution, this compound enables researchers to achieve the highest possible accuracy and precision in quantifying alverine and its metabolites in complex biological matrices, forming the bedrock of robust pharmacokinetic and bioequivalence studies.[12][13]
Physicochemical Profile and Deuteration Rationale
The fundamental properties of this compound are summarized below. The key distinction from the parent drug is its increased molecular weight due to the five deuterium atoms, a property that is foundational to its analytical application.
| Property | Value | Source(s) |
| IUPAC Name | N-(ethyl-d5)-3-phenyl-N-(3-phenylpropyl)propan-1-amine, citrate (1:1) | [8] |
| CAS Number | 1215327-00-6 | [8][9][14] |
| Molecular Formula | C₂₆H₃₀D₅NO₇ | [9][15] |
| Molecular Weight | 478.59 g/mol | [9][15] |
| Appearance | White to off-white solid | [9] |
| Isotopic Purity | Typically ≥98% | [9][16] |
Chemical Structure
Caption: Chemical structure of the Alverine-d5 cation.
Rationale for Deuterium Labeling
The synthesis of Alverine Citrate typically starts from 3-phenyl-1-propanol, which undergoes bromination and subsequent reactions with ethylamine to form the final tertiary amine structure.[17][18] To create Alverine-d5, a deuterated starting material, such as ethylamine-d5, is introduced during the synthesis.
The choice to replace hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), is a deliberate and critical decision in modern analytical chemistry.[10][12]
-
Minimal Physicochemical Alteration: Deuterium and hydrogen are chemically almost identical.[12] Substituting H with D results in a negligible change to the molecule's polarity, pKa, and chromatographic retention time. This ensures that Alverine-d5 co-elutes almost perfectly with the non-labeled Alverine during LC separation.[19]
-
Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the mass of deuterium is approximately double that of hydrogen. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and quantify the analyte and the internal standard simultaneously and without interference.[16]
-
Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Placing the deuterium label on a site that is not prone to metabolic cleavage is crucial to prevent isotopic exchange in vivo, which would compromise quantitative accuracy. The ethyl group in Alverine is a suitable position for labeling.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
To appreciate the necessity of this compound, one must first understand the inherent challenges of quantifying analytes in biological matrices like plasma or urine. These samples are exceedingly complex, containing salts, lipids, proteins, and other endogenous components that can interfere with the analytical process.
Key Challenges in Bioanalysis:
-
Matrix Effects: Co-eluting substances can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate readings.[20]
-
Sample Preparation Variability: During the multi-step process of extracting the analyte from the matrix (e.g., protein precipitation, liquid-liquid extraction), recovery is rarely 100% and can vary from sample to sample.[20]
-
Instrumental Drift: The sensitivity of an LC-MS system can fluctuate over the course of an analytical run.[20]
A deuterated internal standard is the ultimate solution to these problems. Because it is chemically identical to the analyte, it experiences the exact same matrix effects, extraction losses, and instrumental variations.[12][20] By adding a precise, known amount of Alverine-d5 to every sample before processing, the ratio of the analyte's signal to the internal standard's signal remains constant, regardless of these variations. This allows for the precise calculation of the analyte's original concentration.
Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).
| Comparison of Internal Standards | Structural Analog IS | Deuterated IS (e.g., Alverine-d5) | Causality (The "Why") |
| Chromatography | Elutes at a different time. | Co-elutes with the analyte. | Identical chemical structure ensures near-identical interaction with the stationary and mobile phases.[12] |
| Ionization | Different ionization efficiency. | Identical ionization efficiency. | The presence of deuterium does not significantly alter the molecule's ability to gain a charge in the MS source.[10] |
| Matrix Effects | Experiences different suppression/enhancement. | Experiences identical suppression/enhancement. | Co-elution ensures both analyte and IS are exposed to the same interfering matrix components at the same time.[20] |
| Sample Recovery | Different recovery during extraction. | Identical recovery during extraction. | Identical solubility and binding properties ensure proportional losses during sample preparation steps.[12] |
| Overall Accuracy | Moderate to Good | Excellent (Gold Standard) | By perfectly mimicking the analyte's behavior, the deuterated IS provides the most reliable correction for all sources of experimental variability.[12][19] |
Application in Alverine Pharmacokinetic Studies
Pharmacokinetic (PK) studies have shown that alverine is rapidly absorbed and extensively metabolized after oral administration.[21] The parent drug is converted to a primary active metabolite, 4-hydroxy alverine, as well as other metabolites like N-desethyl alverine and glucuronide conjugates.[13][22] In fact, the total exposure to the 4-hydroxy alverine metabolite is significantly higher than that of the parent alverine, accounting for the vast majority of circulating drug-related moieties.[22]
Accurately characterizing this complex metabolic profile is impossible without a reliable internal standard. This compound is used to quantify the parent drug, while other specific deuterated standards (like D5-4-hydroxy alverine) are used to quantify the metabolites, ensuring a complete and accurate picture of the drug's fate in the body.[13]
Caption: A typical bioanalytical workflow using this compound.
Experimental Protocol: Quantification of Alverine in Human Plasma
This section provides a representative, step-by-step protocol for the quantification of alverine in human plasma using this compound as an internal standard, based on validated methodologies.[13]
Materials and Reagents
-
Analytes: Alverine Citrate, this compound (Internal Standard)
-
Biological Matrix: Human plasma (with K₂EDTA as anticoagulant)
-
Solvents: HPLC-grade Acetonitrile and Methanol, Purified Water (Milli-Q or equivalent)
-
Additives: HPLC-grade Formic Acid, Ammonium Formate
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, nitrogen evaporator, LC-MS/MS system (e.g., Sciex API 5500 or equivalent).[13]
Sample Preparation
-
Thaw plasma samples and calibration standards to room temperature.
-
Into a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma sample.
-
Add 25 µL of the Alverine-d5 IS working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
LC-MS/MS Instrumentation and Conditions
The following tables provide typical starting conditions for method development.
Table 5.3.1: Liquid Chromatography (LC) Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and peak shape for moderately hydrophobic molecules like alverine. |
| Mobile Phase A | Water with 0.1% Formic Acid & 10 mM Ammonium Formate | Acid and buffer improve peak shape and ionization efficiency.[13] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Gradient | Start at 30% B, ramp to 95% B over 3 min, hold, re-equilibrate | Separates the analyte from matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp | 40°C | Improves peak shape and reduces viscosity. |
Table 5.3.2: Mass Spectrometry (MS) Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| System | Triple Quadrupole Mass Spectrometer | Required for Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Alverine is a tertiary amine, which readily forms a positive ion [M+H]⁺. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transition (Alverine) | Q1: m/z 282.2 → Q3: m/z 147.1 | Precursor ion [M+H]⁺ fragments to a stable product ion. (Values are illustrative and must be optimized). |
| MRM Transition (Alverine-d5) | Q1: m/z 287.2 → Q3: m/z 147.1 | The precursor is +5 Da, but the fragment (lacking the ethyl-d5 group) can be the same, or a different stable fragment can be chosen. |
Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (Alverine / Alverine-d5) against the known concentrations of the prepared calibration standards.
-
Apply a linear regression model, typically with a 1/x² weighting, to the calibration curve.
-
Calculate the concentration of alverine in the unknown samples by interpolating their measured peak area ratios onto the calibration curve.
Conclusion
This compound represents a pinnacle of analytical chemistry applied to pharmaceutical development. While the parent compound, Alverine Citrate, treats patients, its deuterated counterpart ensures the integrity of the data that underpins its clinical use. By providing a near-perfect mimic of the analyte, it allows scientists to overcome the significant challenges of bioanalysis, including matrix effects and sample preparation variability.[10][12] Its use in isotope dilution mass spectrometry is not merely a best practice but the established gold standard for generating robust, reproducible, and regulatory-compliant pharmacokinetic data.[12][20] For any researcher or drug development professional involved in the study of alverine, a thorough understanding and correct application of this compound is fundamental to achieving data of the highest quality and confidence.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- Benchchem. (2025). The Indispensable Role of Deuterated Standards in Mass Spectrometry.
- Unknown. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Benchchem. (2025). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
- PubChem. (n.d.). Alverine Citrate.
- Wikipedia. (n.d.). Alverine.
- Hashitani, H., et al. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, PMC2190002.
- Patsnap Synapse. (2024). What is Alverine Citrate used for?.
- PubChem. (n.d.). Alverine.
- Veeprho. (n.d.). This compound | CAS 1215327-00-6.
- Unknown. (n.d.). Alverine Citrate Capsules | Prescription Drug Profile.
- Patsnap Synapse. (2024). What is the mechanism of Alverine Citrate?.
- MedChemExpress. (n.d.). This compound-COA-272677.
- Chemsrc. (2025). This compound | CAS#:1215327-00-6.
- Rizea-Savu, S., Duna, A. & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology.
- MedChemExpress. (n.d.). This compound | Stable Isotope.
- MIMS Philippines. (n.d.). Alverine: Uses, Dosage, Side Effects and More.
- PubMed. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1215327-00-6.
- PubMed. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers.
- Chinese Journal of Pharmaceuticals. (2012). Synthesis of Alverine Citrate.
- Google Patents. (n.d.). CN101838205A - New method for preparing alverine citrate.
- Patsnap Synapse. (2023). Pharmaceutical Insights: alverine citrate's R&D Progress and its Mechanism of Action on Drug Target.
Sources
- 1. Alverine Citrate | C26H35NO7 | CID 21718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alverine - Wikipedia [en.wikipedia.org]
- 3. Alverine | C20H27N | CID 3678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. What is Alverine Citrate used for? [synapse.patsnap.com]
- 6. What is the mechanism of Alverine Citrate? [synapse.patsnap.com]
- 7. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | CAS#:1215327-00-6 | Chemsrc [chemsrc.com]
- 15. scbt.com [scbt.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Synthesis of Alverine Citrate [cjph.com.cn]
- 18. CN101838205A - New method for preparing alverine citrate - Google Patents [patents.google.com]
- 19. texilajournal.com [texilajournal.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mims.com [mims.com]
- 22. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Alverine-d5 Citrate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Alverine-d5 Citrate, an isotopically labeled analogue of the antispasmodic drug Alverine Citrate. Alverine is a smooth muscle relaxant used for functional gastrointestinal disorders, such as Irritable Bowel Syndrome (IBS).[1][2] The deuterated form, this compound, serves as an indispensable internal standard for bioanalytical studies, particularly in pharmacokinetic (PK) and bioequivalence assessments utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The incorporation of five deuterium atoms provides a distinct mass shift, enabling precise quantification through isotope dilution methods, which significantly enhances the accuracy and reliability of analytical data.[3][5] This document details a strategic synthetic pathway, outlines rigorous characterization protocols, and explains the rationale behind the experimental choices, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Deuteration
Alverine Citrate exerts its therapeutic effect by acting directly on the smooth muscle of the gastrointestinal tract and uterus, causing it to relax and thereby alleviating symptoms of muscle spasms.[1][6] In the field of drug metabolism and pharmacokinetics (DMPK), the accurate measurement of a drug's concentration in biological matrices is paramount. Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative bioanalysis.[3]
Deuterium, a stable, non-radioactive isotope of hydrogen, can be substituted for hydrogen atoms in a drug molecule.[3] The resulting deuterated standard is chemically and physically almost identical to the parent drug, meaning it co-elutes during chromatography and has the same extraction efficiency and ionization response.[3] However, its increased molecular weight allows it to be distinguished by a mass spectrometer.[3] This near-identical behavior allows the deuterated standard to perfectly mimic the analyte, compensating for variations during sample preparation and analysis. This principle, known as isotope dilution mass spectrometry, minimizes analytical variability and ensures the generation of robust, high-quality pharmacokinetic data.[3][5]
Strategic Synthesis of this compound
The synthesis of this compound is designed to introduce the deuterium labels in a stable position—on an aromatic ring—to prevent isotopic exchange under physiological or analytical conditions. The proposed pathway adapts a known synthesis route for Alverine[7][8] by incorporating a deuterated starting material.
Retrosynthetic Analysis & Pathway Design
The core structure of Alverine, N-ethyl-N,N-bis(3-phenylpropyl)amine, is assembled by the N-alkylation of an ethylamine core with two 3-phenylpropyl units. To create the d5 analogue, one of these phenylpropyl units must be selectively deuterated. The most efficient approach is to construct the molecule using a pre-labeled building block, namely 1-bromo-3-(phenyl-d5)propane. This ensures specific labeling and high isotopic purity.
Experimental Protocol: Synthetic Pathway
The synthesis is a three-step process starting from the preparation of the non-deuterated intermediate, followed by the crucial coupling with the deuterated synthon, and concluding with salt formation.
Step 1: Synthesis of N-ethyl-3-phenylpropan-1-amine (Intermediate 1)
This initial step creates the mono-alkylated amine core.
-
To a solution of ethylamine (excess, e.g., 5 equivalents) in a suitable solvent such as ethanol, add 1-bromo-3-phenylpropane (1 equivalent).
-
The reaction mixture is stirred at reflux for 12-18 hours. The use of excess ethylamine drives the reaction towards mono-alkylation and neutralizes the HBr byproduct.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in water and basified with NaOH solution to a pH > 12.
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography to yield pure N-ethyl-3-phenylpropan-1-amine.
Step 2: Synthesis of N-ethyl-N-(3-phenylpropyl)-N-(3-phenyl-d5-propyl)amine (Alverine-d5 Base)
This is the key coupling step where the deuterium label is introduced.
-
Dissolve N-ethyl-3-phenylpropan-1-amine (Intermediate 1, 1 equivalent) and 1-bromo-3-(phenyl-d5)propane (1.1 equivalents) in a solvent like acetonitrile.
-
Add a base, such as potassium carbonate (2-3 equivalents), to scavenge the HBr formed. For enhanced reactivity, a phase-transfer catalyst like tetraethylammonium bromide can be added.[8]
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude oil is purified by column chromatography on silica gel to yield the pure Alverine-d5 free base.
Step 3: Formation of this compound Salt
The final step converts the oily free base into a stable, crystalline citrate salt.[9]
-
Dissolve the purified Alverine-d5 base (1 equivalent) in a minimal amount of a suitable solvent, such as ethanol or acetone.
-
In a separate flask, dissolve an equimolar amount of citric acid (1 equivalent) in the same solvent, heating gently if necessary.
-
Slowly add the citric acid solution to the Alverine-d5 base solution with constant stirring.
-
The this compound salt will precipitate out of the solution. The mixture may be cooled in an ice bath to maximize precipitation.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A multi-technique approach is employed.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the successful incorporation of deuterium atoms.
-
Principle & Rationale: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the protonated molecule [M+H]⁺. The 5-dalton mass increase for Alverine-d5 compared to its unlabeled counterpart is unequivocal proof of synthesis. Tandem MS (MS/MS) is used to analyze fragmentation patterns, which can confirm the location of the deuterium labels.
-
Expected Results:
-
Alverine [M+H]⁺: Expected m/z = 282.2216
-
Alverine-d5 [M+H]⁺: Expected m/z = 287.2530
-
Fragmentation: The MS/MS spectrum of Alverine typically shows a prominent fragment at m/z 91.0, corresponding to the tropylium ion (C₇H₇⁺) from the phenylpropyl moiety.[10] For Alverine-d5, fragmentation will produce ions at both m/z 91.0 (from the non-deuterated ring) and m/z 96.0 (C₇H₂D₅⁺, from the deuterated ring), confirming the label's position.
-
Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in methanol/water (50:50).
-
Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm). Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to observe the [M+H]⁺ ion.
-
Product Ion Scan (MS/MS): Select the precursor ion (m/z 287.3) and fragment it using collision-induced dissociation (CID) to observe the characteristic product ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is crucial for confirming the site of deuteration.
-
Principle & Rationale: ¹H NMR confirms the structure by mapping all proton environments. In Alverine-d5, the signals corresponding to the protons on the deuterated phenyl ring will be absent, providing clear evidence of substitution. ¹³C NMR confirms the carbon skeleton.
-
Expected Results:
-
¹H NMR: The complex multiplet signals in the aromatic region (~7.1-7.3 ppm) for a standard Alverine sample will be reduced by approximately 50% in intensity for Alverine-d5. The characteristic signals for the non-deuterated phenyl ring and the aliphatic chain protons will remain, confirming the structure of the rest of the molecule.
-
¹³C NMR: The carbon signals of the deuterated phenyl ring will be significantly attenuated and may show splitting due to carbon-deuterium coupling, confirming the isotopic substitution at these positions.
-
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Analysis: Integrate the proton signals to confirm the ratio of aromatic to aliphatic protons. Compare the spectra to a reference spectrum of non-deuterated Alverine Citrate.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the chemical purity of the synthesized compound.
-
Principle & Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. It is used to quantify the final product and detect any residual starting materials or synthesis byproducts. As deuteration has a negligible effect on polarity, Alverine-d5 is expected to co-elute with unlabeled Alverine.[3]
-
Expected Results: A single major peak with a purity of ≥98% (by peak area) is expected. The retention time should be consistent with that of a non-deuterated Alverine Citrate standard under the same conditions.
Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 60:40 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak to determine purity.
Summary of Characterization Data
| Parameter | Technique | Expected Result for this compound | Rationale |
| Identity | HRMS | [M+H]⁺ = 287.2530 | Confirms molecular formula and isotopic incorporation. |
| MS/MS | Product ions at m/z 91.0 and 96.0 | Confirms presence of both deuterated and non-deuterated phenylpropyl moieties. | |
| ¹H NMR | Absence of signals for 5 aromatic protons | Confirms location of deuterium labels on one phenyl ring. | |
| ¹³C NMR | Attenuated signals for deuterated carbons | Confirms structure and site of labeling. | |
| Purity | HPLC-UV | ≥98% | Quantifies chemical purity. |
| Physical Form | Visual | White to off-white crystalline powder[12][13] | Confirms expected physical state of the citrate salt. |
Characterization Workflow Diagram
Caption: Workflow for the analytical characterization of this compound.
Conclusion
The successful synthesis of this compound requires a strategic approach that leverages a pre-labeled synthon to ensure high isotopic purity and regiochemical precision. The subsequent characterization is a critical, self-validating process that relies on a combination of mass spectrometry, NMR spectroscopy, and chromatography to unequivocally confirm the compound's identity, structure, and purity. The resulting well-characterized this compound is a high-quality analytical tool, fit for its intended purpose as an internal standard in regulated bioanalytical assays. Its use is fundamental to generating the reliable and reproducible pharmacokinetic data that underpins confident decision-making throughout the drug development pipeline.
References
-
Wikipedia. Alverine. [Link]
- Annaházi, A., Róka, R., Rosztóczy, A., & Wittmann, T. (2014). Role of antispasmodics in the treatment of irritable bowel syndrome. World Journal of Gastroenterology, 20(20), 6031–6043.
-
MIMS Philippines. Alverine: Uses, Dosage, Side Effects and More. [Link]
- Patel, D. R., & Shah, A. N. (2010). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 152(8), 1255–1265.
-
Patsnap Synapse. (2024). What is Alverine Citrate used for? [Link]
- Google Patents. (2010).
-
Chinese Journal of Pharmaceuticals. (2012). Synthesis of Alverine Citrate. Chinese Journal of Pharmaceuticals, 43(3), 164-166. [Link]
-
Shrivastav, P. S., et al. (2010). A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study. Drug Testing and Analysis, 2(6), 284-291. [Link]
-
ResearchGate. (n.d.). Product ion mass spectra of (A) alverine... [Link]
-
Rizea-Savu, S., Duna, A., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. [Link]
-
Tejia. (n.d.). Exploring Alverine Citrate: Properties, Applications, and Manufacturing. [Link]
-
Chemdad. (n.d.). Alverine citrate. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Alverine - SpectraBase. [Link]
-
Rizea-Savu, S., Duna, A., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3678, Alverine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21718, Alverine citrate. [Link]
-
Pennington, M., & Tuma, R. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. P & T : a peer-reviewed journal for formulary management, 43(4), 216–233. [Link]
-
Pharmaffiliates. (2024). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. [Link]
-
ResearchGate. (n.d.). IR quantification of alverine citrate in bulk and oral dosage form. [Link]
-
ResearchGate. (2024). Structural polymorphism research of alverine citrate. [Link]
-
Rizea-Savu, S., Duna, A., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in pharmacology, 11, 620451. [Link]
-
Tejia. (n.d.). The Chemistry of Relief: Understanding Alverine Citrate for Pharma. [Link]
-
CORE. (2014). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR THE ESTIMATION OF ALVERINE CITRATE IN BULK AND IN PHARMACEUTICAL DOSAGE FORM BY UV SPECTROSCOPY AND RP-HPLC. [Link]
-
European Pharmacopoeia. (2013). Alverine Citrate. [Link]
-
Sharma, R., et al. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 43(5), 624-635. [Link]
- Google Patents. (2020).
-
ResearchGate. (2022). Alternative synthesis of alverine. [Link]
-
CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]
-
SIELC Technologies. (2018). Alverine citrate. [Link]
-
precisionFDA. (n.d.). ALVERINE. [Link]
Sources
- 1. Alverine - Wikipedia [en.wikipedia.org]
- 2. What is Alverine Citrate used for? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. mims.com [mims.com]
- 7. CN101838205A - New method for preparing alverine citrate - Google Patents [patents.google.com]
- 8. Synthesis of Alverine Citrate [cjph.com.cn]
- 9. Alverine citrate | 5560-59-8 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Alverine citrate | SIELC Technologies [sielc.com]
- 12. nbinno.com [nbinno.com]
- 13. Alverine citrate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-Depth Technical Guide to the Mechanism of Action of Alverine-d5 Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alverine citrate is a smooth muscle relaxant utilized in the management of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and diverticular disease.[1][2][3] Its therapeutic efficacy stems from its ability to alleviate muscle spasms in the gut, thereby mitigating symptoms like abdominal pain and cramping.[4][5] This technical guide provides a comprehensive exploration of the multifaceted mechanism of action of alverine citrate, with a specific focus on the utility of its deuterated analog, Alverine-d5 Citrate, in research and development.
It is critical to understand that the core mechanism of action of this compound is identical to that of its non-deuterated counterpart, alverine citrate. The substitution of five hydrogen atoms with deuterium—a stable, non-radioactive isotope of hydrogen—does not alter the pharmacodynamic properties of the molecule.[6] Instead, this isotopic labeling serves as a powerful tool in pharmacokinetic and metabolic studies. The increased mass of deuterium creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes at the site of deuteration.[7] This "kinetic isotope effect" allows researchers to use this compound as an internal standard in quantitative bioanalysis, enabling precise tracking and differentiation from the parent compound in biological matrices.[7][8]
Part 1: The Multifaceted Pharmacodynamics of Alverine
Alverine citrate exerts its spasmolytic effects through a combination of direct and indirect actions on smooth muscle cells and neuronal signaling pathways. While the precise molecular mechanisms are still under investigation, several key pathways have been identified.[4]
Direct Myotropic Relaxation: Modulation of Calcium Ion Channels
The contractile state of smooth muscle is fundamentally dependent on the intracellular concentration of calcium ions (Ca²⁺). Alverine citrate directly induces muscle relaxation by modulating Ca²⁺ influx.[4][9]
-
Inhibition of L-type Calcium Channels: Alverine has been shown to inhibit voltage-gated L-type calcium channels.[9][10] By blocking these channels, it reduces the influx of extracellular Ca²⁺ into the smooth muscle cells, thereby preventing the initiation and propagation of muscle contractions.[9] This is a crucial element in its efficacy against spastic conditions of the gut.
-
Paradoxical Effects on Spontaneous Activity: Interestingly, some studies have revealed a more complex interaction with calcium channels. While alverine suppresses evoked muscle contractions (e.g., those induced by high potassium or acetylcholine), it can paradoxically enhance spontaneous activity in some smooth muscle preparations.[11][12] This may be due to an inhibition of the inactivation of L-type Ca²⁺ channels, leading to an increased Ca²⁺ influx during spontaneous action potentials.[11][12] This dualistic action underscores the complexity of its myotropic effects.
Neurotropic Activity: Antagonism of 5-HT1A Receptors
Beyond its direct effects on muscle cells, alverine also modulates neuronal signaling, particularly through its interaction with serotonin receptors. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gut, regulating motility and visceral sensation.[4]
-
Selective 5-HT1A Receptor Antagonism: Alverine citrate acts as a selective antagonist at the 5-HT1A receptor subtype.[13] This antagonism is linked to its ability to reduce visceral hypersensitivity, a common feature of IBS.[1][14] By blocking 5-HT1A receptors, alverine can mitigate the pronociceptive effects of serotonin in the gut.[10][15] In vitro binding studies have confirmed alverine's high affinity for 5-HT1A receptors, with an IC50 of 101 nM.[3][16][17]
Potential Anti-inflammatory Properties
Emerging evidence suggests that alverine may also possess anti-inflammatory properties, which could contribute to its therapeutic effects in gastrointestinal disorders where low-grade inflammation is implicated.[4] This is an area of ongoing research.
Part 2: Experimental Protocols for Elucidating the Mechanism of Action
The following protocols are foundational for investigating the pharmacodynamics of smooth muscle relaxants like alverine citrate.
In Vitro Smooth Muscle Contractility Assay
Objective: To assess the direct effect of alverine citrate on smooth muscle contractility.
Methodology:
-
Tissue Preparation: Isolate smooth muscle strips from the desired organ (e.g., guinea pig ileum or colon) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isometric Tension Recording: Connect the muscle strips to isometric force transducers to record changes in muscle tension.
-
Induction of Contraction: After an equilibration period, induce sustained contractions using a contractile agonist such as acetylcholine or potassium chloride.
-
Application of Alverine Citrate: Once a stable contraction is achieved, add cumulative concentrations of alverine citrate to the organ bath.
-
Data Analysis: Measure the relaxation induced by each concentration of alverine citrate and plot a concentration-response curve to determine the EC50 (half-maximal effective concentration).
Patch-Clamp Electrophysiology for Ion Channel Analysis
Objective: To investigate the effects of alverine citrate on specific ion channels (e.g., L-type Ca²⁺ channels) in isolated smooth muscle cells.
Methodology:
-
Cell Isolation: Enzymatically dissociate smooth muscle cells from the tissue of interest.
-
Whole-Cell Patch-Clamp: Using a glass micropipette, form a high-resistance seal with the membrane of a single smooth muscle cell.
-
Voltage Clamp: Clamp the membrane potential at a holding potential and apply depolarizing voltage steps to elicit ion channel currents.
-
Drug Application: Perfuse the cell with a solution containing alverine citrate and record the changes in the ion channel currents.
-
Data Analysis: Analyze the current-voltage (I-V) relationship and channel kinetics to characterize the inhibitory effects of alverine citrate.
Receptor Binding Assay
Objective: To determine the binding affinity of alverine citrate for specific receptors, such as the 5-HT1A receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the receptor of interest.
-
Radioligand Binding: Incubate the membranes with a radiolabeled ligand known to bind specifically to the target receptor (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor) in the presence of varying concentrations of unlabeled alverine citrate.
-
Separation and Counting: Separate the bound from the unbound radioligand by rapid filtration and measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the displacement of the radioligand by alverine citrate to calculate the Ki (inhibition constant), which reflects the binding affinity.
Part 3: Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Value | Target | Method | Reference |
| IC50 | 101 nM | 5-HT1A Receptor | In-vitro binding studies | [3][16][17] |
| Effective Concentration | 10 µM | Guinea-pig detrusor smooth muscle | In vitro contractility assay | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Alverine Citrate
Caption: Alverine citrate's dual mechanism of action.
Experimental Workflow for In Vitro Contractility Studies
Caption: Workflow for assessing smooth muscle contractility.
Conclusion
Alverine citrate is a valuable therapeutic agent for functional gastrointestinal disorders, exerting its effects through a complex and multifaceted mechanism of action. Its ability to directly relax smooth muscle via modulation of calcium channels, coupled with its neurotropic activity as a 5-HT1A receptor antagonist, provides a dual approach to alleviating the symptoms of conditions like IBS. The deuterated form, this compound, serves as an indispensable tool for researchers, enabling precise pharmacokinetic and metabolic profiling that is essential for drug development and bioanalytical studies. Further research into its potential anti-inflammatory properties may unveil additional therapeutic benefits of this well-established compound.
References
-
Alverine - Wikipedia. (n.d.). Retrieved from [Link]
-
What is the mechanism of Alverine Citrate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
What is Alverine Citrate used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]
-
Alverine. (n.d.). PubChem. Retrieved from [Link]
-
Hayase, M., et al. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 152(8), 1228–1238. Retrieved from [Link]
-
Alverine. (n.d.). Grokipedia. Retrieved from [Link]
-
Coelho, A. M., et al. (2001). Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. Journal of Pharmacy and Pharmacology, 53(10), 1419-26. Retrieved from [Link]
-
Hayase, M., et al. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 152(8), 1228–1238. Retrieved from [Link]
-
The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025, May 20). Pharmaffiliates. Retrieved from [Link]
-
Pharmaceutical Insights: alverine citrate's R&D Progress and its Mechanism of Action on Drug Target. (2023, October 11). Patsnap Synapse. Retrieved from [Link]
-
Coelho, A. M., et al. (2001). Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. Journal of Pharmacy and Pharmacology, 53(10), 1419-26. Retrieved from [Link]
-
Alverine Citrate 60mg Capsules - IBS. (n.d.). The Independent Pharmacy. Retrieved from [Link]
-
Stoicea, N., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 614761. Retrieved from [Link]
-
Alverine capsules. (n.d.). Patient.info. Retrieved from [Link]
-
Deuterated drug. (n.d.). Wikipedia. Retrieved from [Link]
-
Blake, M. I., et al. (2010). Deuterated drugs; where are we now? Journal of Medicinal Chemistry, 53(7), 2791–2796. Retrieved from [Link]
-
Harbeson, S. L., & Tung, R. D. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 56(48), 6253–6254. Retrieved from [Link]
-
Annaházi, A., et al. (2014). Role of antispasmodics in the treatment of irritable bowel syndrome. World Journal of Gastroenterology, 20(21), 6031–6043. Retrieved from [Link]
-
Mitchell, S. A., et al. (2002). Alverine citrate fails to relieve the symptoms of irritable bowel syndrome: results of a double-blind, randomized, placebo-controlled trial. Alimentary Pharmacology & Therapeutics, 16(6), 1187–1195. Retrieved from [Link]
-
Coelho, A. M., et al. (2001). Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. Journal of Pharmacy and Pharmacology, 53(10), 1419-26. Retrieved from [Link]
-
Wittmann, T., et al. (2010). Clinical trial: the efficacy of alverine citrate/simeticone combination on abdominal pain/discomfort in irritable bowel syndrome--a randomized, double-blind, placebo-controlled study. Alimentary Pharmacology & Therapeutics, 31(6), 615–624. Retrieved from [Link]
-
Annaházi, A., et al. (2014). Role of Antispasmodics in the Treatment of Irritable Bowel Syndrome. World Journal of Gastroenterology, 20(21), 6031–6043. Retrieved from [Link]
Sources
- 1. Alverine - Wikipedia [en.wikipedia.org]
- 2. Alverine | C20H27N | CID 3678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. What is the mechanism of Alverine Citrate? [synapse.patsnap.com]
- 5. patient.info [patient.info]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. What is Alverine Citrate used for? [synapse.patsnap.com]
- 10. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
The Gold Standard in Bioanalysis: A Technical Guide to the Application of Deuterium-Labeled Alverine as an Internal Standard
This guide provides an in-depth technical exploration of the principles and practices surrounding the use of deuterium-labeled alverine as an internal standard for the quantitative analysis of alverine in biological matrices. It is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical methods.
Introduction: The Analytical Challenge of Alverine
Alverine citrate is a spasmolytic agent prescribed for conditions such as irritable bowel syndrome.[1][2] Accurate quantification of alverine and its metabolites in biological fluids like human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2][3] However, the inherent complexity of biological matrices presents significant analytical challenges, including matrix effects, variable extraction recoveries, and fluctuations in instrument response. These factors can compromise the accuracy and precision of quantitative data.[4]
To overcome these hurdles, the stable isotope dilution (SID) technique, employing a stable isotope-labeled (SIL) internal standard, has become the benchmark in quantitative mass spectrometry.[4][5] This guide will focus on the application of deuterium-labeled alverine (specifically alverine-d5) as the internal standard of choice for the bioanalysis of alverine.
The Core Principle: Stable Isotope Dilution Mass Spectrometry
The fundamental principle of stable isotope dilution is the addition of a known quantity of a stable isotope-labeled version of the analyte to both the calibration standards and the unknown samples prior to any sample processing.[6] Since the SIL internal standard is chemically identical to the analyte, it exhibits nearly identical physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time.[4] Consequently, any loss of the analyte during sample preparation or any variation in instrument response will affect the internal standard to the same degree. The ratio of the mass spectrometric signal of the analyte to that of the internal standard is then used for quantification, effectively nullifying these sources of error.
Caption: Logical principle of isotope dilution mass spectrometry.
The Superiority of Deuterium-Labeled Alverine as an Internal Standard
While other types of internal standards exist, such as structural analogs, stable isotope-labeled internal standards are considered the gold standard for quantitative bioanalysis using mass spectrometry.[4][5]
Key Advantages:
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a major source of inaccuracy.[7] Since deuterium-labeled alverine co-elutes with the unlabeled analyte and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.
-
Correction for Sample Preparation Variability: Losses during sample extraction and processing can be a significant source of error. The chemically identical nature of the deuterated standard ensures that it is lost to the same extent as the analyte, thus providing accurate quantification.[4]
-
Enhanced Method Robustness: The use of a SIL internal standard makes the analytical method more robust and transferable between different laboratories and instruments.[4]
Considerations for Deuterium Labeling:
While highly effective, there are potential challenges associated with deuterated standards. These include the possibility of isotopic exchange (loss of deuterium) and chromatographic separation from the unlabeled analyte.[8][9][10] To mitigate these risks, it is crucial that:
-
The deuterium labels are placed on chemically stable positions within the molecule where they are not susceptible to exchange with protons from the solvent.[11]
-
The number of deuterium atoms is sufficient to provide a clear mass difference from the analyte, preventing isotopic crosstalk.
-
The isotopic purity of the standard is high to avoid underestimation of the analyte concentration.[4]
Alverine-d5 citrate, with five deuterium atoms on the ethyl group, is a well-established and commercially available internal standard designed to meet these criteria.[12][13][]
Experimental Protocol: Quantification of Alverine in Human Plasma
The following protocol details a robust and validated method for the quantification of alverine and its active metabolite, para-hydroxy alverine (PHA), in human plasma using alverine-d5 as the internal standard. This method is adapted from established and published procedures.[3]
Materials and Reagents
| Reagent/Material | Grade/Purity | Source |
| Alverine Citrate | Reference Standard | Commercially Available |
| para-Hydroxy Alverine (PHA) | Reference Standard | Commercially Available |
| This compound | Internal Standard | Commercially Available[12] |
| Acetonitrile | HPLC Grade | Commercially Available |
| Methanol | HPLC Grade | Commercially Available |
| Ammonium Formate | Analytical Grade | Commercially Available |
| Formic Acid | Analytical Grade | Commercially Available |
| Water | HPLC/MS Grade | In-house purification system |
| Human Plasma (K2EDTA) | Pooled, Blank | Commercially Available |
| Solid Phase Extraction (SPE) Cartridges | e.g., Phenomenex Strata-X | Commercially Available |
Preparation of Solutions, Standards, and QCs
Caption: A typical LC-MS/MS analytical workflow.
Method Validation According to Regulatory Standards
A bioanalytical method must be validated to ensure its reliability for its intended purpose. [15]Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidance on the parameters that need to be assessed. [15][16]The use of a deuterium-labeled internal standard is instrumental in meeting these stringent requirements.
Caption: Role of the internal standard in method validation.
Key Validation Parameters and Acceptance Criteria:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous components at the retention times of the analyte and IS. [17] | Response in blank samples should be <20% of the LLOQ response. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. [17] | For CS and QCs, precision (%CV) ≤15% (≤20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ). [3] |
| Calibration Curve | To demonstrate the relationship between instrument response and concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Matrix Effect | To assess the impact of the matrix on ionization. [17] | IS-normalized matrix factor should have a %CV ≤ 15%. [3] |
| Recovery | To evaluate the efficiency of the extraction procedure. [17] | Recovery should be consistent and reproducible, though not necessarily 100%. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions. [18] | Mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Conclusion
The use of deuterium-labeled alverine as an internal standard is an indispensable component of a robust and reliable bioanalytical method for the quantification of alverine in biological matrices. By effectively compensating for variability in sample preparation, matrix effects, and instrument response, alverine-d5 ensures the highest level of accuracy and precision, meeting the stringent requirements of regulatory guidelines. The principles and protocols outlined in this guide provide a framework for the successful development and validation of such methods, ultimately contributing to the generation of high-quality data in drug development and clinical research.
References
- The Indispensable Role of Deuterated Standards in Mass Spectrometry - Benchchem. (n.d.).
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]
-
Rizea-Savu, C., Duna, A., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. Retrieved from [Link]
-
Shah, P. A., Sanyal, M., & Shrivastav, P. S. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 120, 246–254. Retrieved from [Link]
-
Nirogi, R., Kandikere, V., & Mudigonda, K. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 154–162. Retrieved from [Link]
-
Rizea-Savu, C., Duna, A., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. PubMed, 11, 620451. Retrieved from [Link]
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry - Benchchem. (n.d.).
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Nirogi, R., Kandikere, V., & Mudigonda, K. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. ResearchGate. Retrieved from [Link]
-
Owen, L. J., & Keevil, B. G. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 49(Pt 2), 198–200. Retrieved from [Link]
-
Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. (2021). ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
This compound | CAS 1215327-00-6 - Veeprho. (n.d.). Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR THE ESTIMATION OF ALVERINE CITRATE IN BULK AND IN PHARMACEUTICAL DOSAGE FOR. (n.d.). Retrieved from [Link]
-
Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Retrieved from [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014). myadlm.org. Retrieved from [Link]
- New method for preparing alverine citrate. (2010). Google Patents.
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]
-
Synthesis of Alverine Citrate. (2012). Chinese Journal of Pharmaceuticals, 43(3), 164-166. Retrieved from [Link]
-
Bioanalytical Method Development and Validation Services. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
De Nardi, C., & Varesio, E. (2014). Bioanalytical method validation and bioanalysis in regulated settings. In Sample Preparation in Biological, Environmental and Food Sciences. Elsevier. Retrieved from [Link]
Sources
- 1. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]
- 2. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. veeprho.com [veeprho.com]
- 13. medchemexpress.com [medchemexpress.com]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Research Applications of Alverine-d5 Citrate (CAS No. 1215327-00-6)
This guide provides an in-depth exploration of Alverine-d5 citrate, a deuterated analog of the antispasmodic drug Alverine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of its primary applications, physicochemical properties, and emerging areas of investigation.
Introduction: The Significance of Isotopic Labeling in Pharmaceutical Research
In the landscape of modern drug discovery and development, stable isotope-labeled compounds are indispensable tools.[] The substitution of one or more atoms of a drug molecule with their heavier, non-radioactive isotopes offers a powerful method for tracing and quantifying the compound in complex biological matrices.[2] Deuterium (²H or D), a stable isotope of hydrogen, is frequently employed for this purpose.[2] The resulting deuterated molecule is chemically identical to its parent compound but possesses a greater molecular weight. This mass difference is the cornerstone of its utility in analytical techniques such as mass spectrometry.
This compound (CAS No. 1215327-00-6) is the deuterium-labeled form of Alverine citrate, an antispasmodic agent used to alleviate symptoms of gastrointestinal disorders like irritable bowel syndrome (IBS).[3][4][5] Alverine acts directly on the smooth muscle of the intestine and uterus, causing it to relax.[3][6] The introduction of five deuterium atoms into the alverine molecule makes this compound an ideal internal standard for bioanalytical and pharmacokinetic studies.[2][7]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its effective application. The key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1215327-00-6 |
| Molecular Formula | C₂₆H₃₀D₅NO₇[4][8][9] |
| Molecular Weight | 478.59 g/mol [8][9] |
| Appearance | White to off-white solid[8] |
| Purity | Typically >95-98%[][2][8] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[8] |
Primary Application: Internal Standard in Quantitative Analysis
The predominant research application of this compound is as an internal standard for the precise quantification of Alverine in biological samples, such as plasma, serum, or tissue homogenates.[2][7] This is a critical component of therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[7]
The Rationale for Using a Stable Isotope-Labeled Internal Standard
In quantitative mass spectrometry (e.g., LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. The ideal IS behaves identically to the analyte of interest during sample preparation, chromatography, and ionization. By monitoring the ratio of the analyte's signal to the IS's signal, variations in sample extraction, injection volume, and instrument response can be accurately compensated for.
Deuterated standards like this compound are considered the "gold standard" for internal standards because their physicochemical properties are nearly identical to the unlabeled analyte. This ensures they co-elute during chromatography and experience similar ionization efficiency, leading to highly accurate and precise quantification.
Experimental Protocol: Quantification of Alverine in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical workflow for the quantification of Alverine in human plasma.
1. Preparation of Stock Solutions and Calibration Standards:
-
Prepare a 1 mg/mL stock solution of Alverine citrate and this compound in methanol.
-
Generate a series of working solutions of Alverine by serial dilution of the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the this compound working solution (internal standard).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alverine: Q1/Q3 transition (e.g., m/z 282.2 -> 147.1).
-
Alverine-d5: Q1/Q3 transition (e.g., m/z 287.2 -> 152.1).
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both Alverine and Alverine-d5.
-
Calculate the peak area ratio (Alverine/Alverine-d5).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Alverine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Emerging Research Application: Mitochondrial Therapeutics
Beyond its role as an analytical standard, recent research has pointed to a potential therapeutic application for Alverine and its derivatives, including the deuterated form. A patent application has disclosed the use of Alverine for the treatment of mitochondrial diseases, particularly those associated with deficiencies in mitochondrial complex I.[5]
Proposed Mechanism of Action
Mitochondrial diseases are a group of debilitating genetic disorders that impair the function of mitochondria, the energy-producing organelles within our cells. Deficiencies in complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain are a common cause of these conditions. The inventors of the patent have suggested that Alverine can act as a potent agent for treating such dysfunctions.[5] While the exact mechanism is still under investigation, the proposed pathway involves the modulation of complex I activity, potentially by bypassing a dysfunctional subunit or enhancing the efficiency of electron transfer. This could lead to restored mitochondrial respiration and ATP production, thereby alleviating the cellular energy crisis that characterizes these diseases.[5]
The use of a deuterated form like this compound in this context could offer pharmacokinetic advantages. The "deuterium effect" can sometimes slow down metabolic processes, leading to a longer half-life and increased drug exposure.[2] This could potentially translate to improved therapeutic efficacy.
Conclusion
This compound (CAS No. 1215327-00-6) is a valuable tool for the scientific research community. Its primary and well-established application is as a high-fidelity internal standard for the quantification of Alverine, enabling robust and reliable pharmacokinetic and bioanalytical studies. Furthermore, emerging research into the therapeutic potential of Alverine and its derivatives for treating mitochondrial diseases opens up new avenues for investigation where this deuterated compound could play a significant role, both as a research tool and potentially as a therapeutic agent with an optimized pharmacokinetic profile. As research progresses, the applications of this compound are poised to expand, reinforcing the critical role of stable isotope labeling in advancing pharmaceutical science.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 1215327-00-6. Retrieved from [Link]
-
Chemsrc. (n.d.). Alverine | CAS#:150-59-4. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:1215327-00-6. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Alverine D5 Citrate. Retrieved from [Link]
-
Molsyns. (n.d.). Alverine. Retrieved from [Link]
-
Axios Research. (n.d.). Alverine Citrate - CAS - 5560-59-8. Retrieved from [Link]
-
AABlocks. (n.d.). Materials Safety Data Sheet. Retrieved from [Link]
-
Axios Research. (n.d.). Alverine EP Impurity D HCl. Retrieved from [Link]
-
Topbatt Chemical Co., Ltd. (n.d.). This compound - CAS:1215327-00-6. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Alverine-impurities. Retrieved from [Link]
- Google Patents. (2022). WO2022018297A1 - Use of alverine or its derivatives for the treatment of mitochondrial diseases or dysfunction associated with mitochondrial complex i deficiencies.
Sources
- 2. medchemexpress.com [medchemexpress.com]
- 3. guidechem.com [guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. WO2022018297A1 - Use of alverine or its derivatives for the treatment of mitochondrial diseases or dysfunction associated with mitochondrial complex i deficiencies - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. veeprho.com [veeprho.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. scbt.com [scbt.com]
Alverine and its Major Metabolites in Human Plasma: A Bioanalytical and Pharmacokinetic Guide
This in-depth technical guide provides a comprehensive overview of alverine and its primary metabolites in human plasma, designed for researchers, scientists, and drug development professionals. The document delves into the pharmacological context of alverine, its metabolic fate, and detailed methodologies for its quantification, emphasizing the scientific rationale behind the analytical choices.
Introduction to Alverine: A Targeted Spasmolytic
Alverine citrate is a widely prescribed spasmolytic agent that exerts its therapeutic effects by directly targeting smooth muscle, particularly in the gastrointestinal tract and uterus.[1][2][3] Its clinical applications include the management of irritable bowel syndrome (IBS), painful diverticular disease of the colon, and primary dysmenorrhea.[1][2][4] The mechanism of action involves the relaxation of smooth muscle, which is achieved through multiple pathways.[2][5] Alverine acts as a 5-HT1A receptor antagonist, which helps to reduce visceral hypersensitivity.[1][6] Additionally, it inhibits calcium influx into muscle cells by blocking voltage-gated calcium channels, thereby reducing muscle contractility and alleviating spasms.[5][7][8] Unlike some other spasmolytics, alverine citrate demonstrates high selectivity for the smooth muscles of the alimentary tract and uterus, with minimal effects on cardiovascular or tracheal smooth muscle at therapeutic doses.[1][6][9]
Metabolic Disposition of Alverine in Humans
Following oral administration, alverine is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism.[3][10] The parent drug, alverine, is often found in very low concentrations in systemic circulation, with its metabolites being the predominant moieties.[1][4] The metabolic transformation of alverine is crucial to its pharmacokinetic profile and overall exposure.
Major Metabolic Pathways and Key Metabolites
Recent studies have elucidated the primary metabolic pathways of alverine in humans, identifying three major metabolites in plasma[1][6][4]:
-
4-Hydroxy Alverine (PHA): This is the primary and pharmacologically active metabolite of alverine.[3][6] It is formed through the hydroxylation of the parent compound. The formation of 4-hydroxy alverine can be a variable process among individuals.[1][6]
-
N-Desethyl Alverine: This metabolite is formed via the N-dealkylation of alverine.
-
4-Hydroxy Alverine Glucuronide: This is a conjugated metabolite, where 4-hydroxy alverine undergoes glucuronidation, a common phase II metabolic reaction that increases water solubility and facilitates excretion.
A significant finding is that the parent alverine accounts for only a small fraction (approximately 3%) of the total drug-related substances in circulation, while the active metabolite, 4-hydroxy alverine (both free and conjugated), constitutes the vast majority (around 94%).[1][4] This underscores the importance of quantifying the metabolites to accurately characterize the pharmacokinetics of alverine.
Metabolic Pathway of Alverine
Caption: Metabolic conversion of alverine to its major metabolites.
Quantitative Bioanalysis of Alverine and its Metabolites in Human Plasma
Accurate and sensitive quantification of alverine and its metabolites in human plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[11][12][13][14][15]
Rationale for Methodological Choices
The development of a robust bioanalytical method requires careful consideration of various experimental parameters. The lipophilic nature of alverine (logP = 5.46) and the diverse polarities of its metabolites necessitate a sample preparation technique that can efficiently extract all analytes of interest from the complex plasma matrix.[1] Solid-phase extraction (SPE) is a commonly employed and effective technique for this purpose, offering high recovery and cleaner extracts compared to liquid-liquid extraction.[11][12][16] The use of a deuterated internal standard, such as alverine-d5, is highly recommended to compensate for any variability during sample processing and matrix effects, thereby ensuring the accuracy and precision of the data.[11][12]
Step-by-Step Experimental Protocol: An Exemplary LC-MS/MS Method
The following protocol outlines a validated method for the simultaneous quantification of alverine, 4-hydroxy alverine, and N-desethyl alverine, with a separate method for the glucuronide metabolite.[1]
3.2.1. Sample Preparation (Solid-Phase Extraction)
-
Plasma Aliquoting: Thaw frozen human plasma samples and centrifuge to remove any particulate matter. Aliquot a small volume (e.g., 150 µL) of plasma into a clean tube.[11]
-
Internal Standard Spiking: Add a precise volume of the internal standard working solution (e.g., alverine-d5 and d5-4-hydroxy alverine) to each plasma sample, except for the blank matrix.[1]
-
Protein Precipitation (Optional but Recommended): Add a protein precipitating agent like acetonitrile, vortex, and centrifuge. This step helps to reduce matrix load on the SPE cartridge.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Phenomenex Strata-X) with methanol followed by equilibration with water.[11][12]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute the analytes of interest with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution.[1]
3.2.2. Chromatographic and Mass Spectrometric Conditions
-
Chromatographic Column: A reversed-phase C18 or C8 column (e.g., Symmetry Shield RP18, Hypersil GOLD C18) is typically used for separation.[1][11][13]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile) is commonly employed.[1][11][12][16]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used for detection.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[13][14]
Bioanalytical Workflow for Alverine and Metabolites
Caption: A typical workflow for the bioanalysis of alverine.
Pharmacokinetic Profile of Alverine and its Metabolites
The pharmacokinetic parameters of alverine and its metabolites exhibit significant inter-individual variability.[1] Following a single oral dose of alverine citrate, the parent drug is rapidly absorbed and metabolized, leading to a short elimination half-life. In contrast, the active metabolite, 4-hydroxy alverine, has a longer elimination half-life, contributing significantly to the overall therapeutic effect.[3]
Table 1: Summary of Key Pharmacokinetic Parameters of Alverine and its Major Metabolites in Human Plasma (Data from a single dose study) [1][6]
| Analyte | Cmax (pg/mL) | Tmax (h) | AUC0-t (pg·h/mL) | t1/2 (h) |
| Alverine | 235.4 ± 249.1 | 1.0 (0.5 - 4.0) | 684.8 ± 659.2 | 2.6 ± 1.5 |
| 4-Hydroxy Alverine | 2259.9 ± 1177.3 | 1.5 (1.0 - 4.0) | 14856.7 ± 5935.5 | 7.9 ± 3.1 |
| N-Desethyl Alverine | 108.0 ± 51.5 | 2.0 (1.0 - 4.0) | 889.3 ± 386.9 | 8.8 ± 3.8 |
| 4-Hydroxy Alverine Glucuronide | 1004.1 ± 626.0 | 2.0 (1.0 - 6.0) | 8272.9 ± 4220.1 | 8.0 ± 2.5 |
Values are presented as mean ± standard deviation for Cmax, AUC0-t, and t1/2, and as median (range) for Tmax.
Conclusion and Future Directions
This technical guide has provided a detailed examination of alverine and its major metabolites in human plasma, from its mechanism of action to its metabolic fate and bioanalytical quantification. The understanding that the pharmacological activity of alverine is largely attributable to its primary metabolite, 4-hydroxy alverine, highlights the critical need for metabolite-inclusive pharmacokinetic assessments in drug development and clinical practice. The provided LC-MS/MS methodology serves as a robust framework for the accurate and reliable measurement of these compounds in a biological matrix.
Future research should focus on further elucidating the specific cytochrome P450 (CYP) enzymes responsible for alverine's metabolism to better predict and understand the observed inter-individual pharmacokinetic variability. Additionally, exploring the potential for drug-drug interactions involving these metabolic pathways will be crucial for optimizing the safe and effective use of alverine in diverse patient populations.
References
-
Rizea-Savu, S., Duna, S., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. [Link]
-
Wikipedia. (n.d.). Alverine. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
MIMS. (n.d.). Alverine. MIMS Philippines. Retrieved January 15, 2026, from [Link]
-
Patsnap Synapse. (2024, June 14). What is Alverine Citrate used for?[Link]
-
Rizea-Savu, S., Duna, S., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. National Center for Biotechnology Information. [Link]
-
Rizea-Savu, S., Duna, S., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. PubMed. [Link]
-
Hayase, T., Takeuchi, T., & Hori, M. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 152(6), 907–917. [Link]
-
Hayase, T., Takeuchi, T., & Hori, M. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Alverine. PubChem. Retrieved January 15, 2026, from [Link]
-
Rathod, S. D., et al. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 7(5), 324-330. [Link]
-
Rathod, S. D., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. ResearchGate. [Link]
-
Rizea-Savu, S., Duna, S., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. ResearchGate. [Link]
-
Drugbank. (n.d.). Alverine Citrate Capsules | Prescription Drug Profile. [Link]
-
Semantic Scholar. (n.d.). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. [Link]
-
Rathod, S. D., et al. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. PubMed. [Link]
-
Ghosh, C., et al. (2010). A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study. Drug Testing and Analysis, 2(6), 284-291. [Link]
-
National Center for Biotechnology Information. (n.d.). Alverine Citrate. PubChem. Retrieved January 15, 2026, from [Link]
-
Rizea-Savu, S., Duna, S., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Ovid. [Link]
-
Pingale, S. G., & Mehta, P. J. (2011). Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. E-Journal of Chemistry, 8(1), 201-211. [Link]
-
Gomes, N. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B, 877(3), 229-236. [Link]
-
Rizea-Savu, S., Duna, S., & Sandulovici, R. (2021). Mean pharmacokinetic curves of alverine parent and metabolites (N = 12)... ResearchGate. [Link]
Sources
- 1. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]
- 2. Alverine - Wikipedia [en.wikipedia.org]
- 3. mims.com [mims.com]
- 4. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Alverine Citrate used for? [synapse.patsnap.com]
- 6. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Journey of Alverine Citrate in Healthy Individuals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alverine citrate, a widely prescribed spasmolytic agent, exhibits a complex pharmacokinetic profile characterized by rapid and extensive metabolism following oral administration. This guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of alverine citrate in healthy volunteers. It delves into the causality behind its significant first-pass metabolism, the pivotal role of its active metabolite, 4-hydroxy alverine, and the bioanalytical methodologies essential for its accurate quantification. This document is intended to serve as a critical resource for researchers and drug development professionals, offering field-proven insights and detailed protocols to inform future studies and therapeutic advancements.
Introduction: The Clinical Significance of Alverine Citrate
Alverine citrate is a smooth muscle relaxant with specific action on the alimentary tract and uterus.[1][2] It is a cornerstone in the management of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and painful diverticular disease of the colon, as well as primary dysmenorrhea.[1][2][3] Its therapeutic effect is primarily achieved by directly relaxing smooth muscle, thereby alleviating spasms and associated pain.[4] The mechanism of action is multifaceted, involving the inhibition of calcium influx into smooth muscle cells and modulation of serotonin 5-HT1A receptors, which contributes to reducing visceral hypersensitivity.[1][2][5][6]
Despite its established clinical efficacy, detailed information on the pharmacokinetics of alverine citrate has been surprisingly limited until more recent, in-depth studies.[1][3] Understanding the ADME properties of alverine citrate is paramount for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring patient safety and therapeutic efficacy.
The Pharmacokinetic Trajectory: From Administration to Elimination
Following oral administration, alverine citrate embarks on a journey through the body that is largely dictated by its extensive and rapid metabolism.
Absorption and the First-Pass Effect
Alverine, a lipophilic drug, is absorbed from the gastrointestinal tract. However, it undergoes a significant first-pass metabolism in the liver.[7] This extensive initial metabolism results in very low systemic exposure to the parent alverine compound.[1][3] In fact, studies have shown that the parent alverine accounts for a mere 3% of the total alverine-related substances found in circulation.[1][3][8] This high first-pass metabolism contributes to a high degree of pharmacokinetic variability observed among individuals.[1][2][3]
Distribution
Due to its rapid and extensive metabolism, the distribution of the parent alverine compound is limited. The focus of distribution studies invariably shifts to its primary active metabolite.
Metabolism: The Central Role of 4-Hydroxy Alverine
The metabolism of alverine citrate is the most critical aspect of its pharmacokinetic profile. The primary metabolic pathways are hydroxylation and N-desethylation, followed by glucuronidation.[7]
-
Hydroxylation: The most significant metabolic process is the hydroxylation of alverine to its active metabolite, 4-hydroxy alverine .[1][3] This metabolite is not only active but also constitutes the vast majority of the circulating drug-related material.
-
N-desethylation: A secondary metabolic pathway involves the removal of an ethyl group to form N-desethyl alverine .[1][3]
-
Glucuronidation: The 4-hydroxy alverine can be further conjugated to form 4-hydroxy alverine glucuronide .[1][3]
A pivotal study in healthy Caucasian volunteers revealed that total 4-hydroxy alverine (both free and conjugated) accounts for approximately 94% of the total exposure to alverine-related moieties.[1][3][8] This underscores the fact that the therapeutic activity of alverine citrate is largely mediated by its active metabolite.
Caption: Metabolic pathway of Alverine Citrate.
Excretion
The metabolites of alverine are primarily eliminated through the kidneys.[9] High renal clearance of all metabolites suggests that they are eliminated by active renal secretion.[1][2]
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of alverine and its metabolites has been quantified in healthy volunteers following a single oral dose of 120 mg alverine citrate. The key parameters are summarized in the table below.
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | t½ (hr) |
| Alverine | 0.9 ± 1.2 | 1.5 (0.5 - 4.0) | 3.7 ± 5.9 | 3.7 ± 2.5 |
| 4-hydroxy alverine | 19.3 ± 13.5 | 1.5 (0.8 - 4.0) | 88.2 ± 68.4 | 4.4 ± 1.5 |
| N-desethyl alverine | 0.4 ± 0.3 | 2.0 (1.0 - 6.0) | 2.7 ± 2.1 | 5.7 ± 3.4 |
Data adapted from a study in healthy volunteers.[7] Values are presented as mean ± standard deviation, except for Tmax which is presented as median (range).
These data clearly illustrate the low systemic exposure of the parent drug and the significantly higher concentrations of the active metabolite, 4-hydroxy alverine.
Experimental Protocol: A Self-Validating System for Pharmacokinetic Analysis
To ensure the trustworthiness and reproducibility of pharmacokinetic data, a robust and validated experimental protocol is essential. The following outlines a typical workflow for a single-dose pharmacokinetic study of alverine citrate in healthy volunteers.
Study Design and Volunteer Selection
An open-label, single-dose, one-period pharmacokinetic study is a common design.[3][8] Healthy male and female volunteers are recruited based on stringent inclusion and exclusion criteria to minimize variability.
Dosing and Blood Sampling
Following an overnight fast, a single oral dose of alverine citrate (e.g., 120 mg) is administered.[3][8] Venous blood samples are collected in tubes containing an anticoagulant (e.g., Li-heparin) at predefined time points before and after dosing.[1][2] A typical sampling schedule might include pre-dose, and at 0.25, 0.5, 0.75, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 5.0, 6.0, 8.0, 10.0, 12.0, 14.0, 16.0, 24.0, 30.0, 36.0, 48.0, and 72.0 hours post-dose to adequately characterize the absorption, distribution, and elimination phases.[1][2]
Bioanalytical Methodology: LC-MS/MS for Accurate Quantification
A highly sensitive and selective analytical method is crucial for the accurate quantification of alverine and its metabolites in plasma, given their low concentrations. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10][11][12]
Step-by-Step Bioanalytical Protocol:
-
Sample Preparation: A solid-phase extraction (SPE) is typically employed to extract the analytes and an internal standard (e.g., alverine-d5) from the plasma matrix.[10][11] This step is critical for removing interfering substances and concentrating the analytes.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system. A reversed-phase C18 column is commonly used to separate alverine, 4-hydroxy alverine, and N-desethyl alverine.[10] An isocratic mobile phase, for instance, a mixture of acetonitrile and ammonium formate buffer, allows for efficient separation.[10]
-
Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. Detection is performed using electrospray ionization in the positive mode with multiple reaction monitoring (MRM).[10][12] MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Method Validation: The entire analytical method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.[10][11]
Caption: Bioanalytical workflow for alverine citrate.
Conclusion and Future Directions
The pharmacokinetic profile of alverine citrate in healthy volunteers is defined by its rapid and extensive first-pass metabolism, leading to low systemic exposure of the parent drug and high concentrations of its active metabolite, 4-hydroxy alverine. This comprehensive understanding is crucial for the rational design of future clinical studies, including those investigating potential drug-drug interactions, and for the development of novel formulations that may optimize the delivery and therapeutic effect of this important spasmolytic agent. The high inter-individual variability in alverine pharmacokinetics also suggests that further research into the genetic and physiological factors influencing its metabolism could lead to more personalized therapeutic approaches.
References
-
Rizea-Savu, S., Duna, S. N., & Sandulovici, R. C. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. [Link]
-
Houghton, L. A., & Lea, R. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 152(6), 834–843. [Link]
-
Wikipedia. (n.d.). Alverine. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Rizea-Savu, S., Duna, S. N., & Sandulovici, R. C. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. PubMed, 33551820. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Alverine Citrate?[Link]
-
Houghton, L. A., & Lea, R. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. PubMed, 17641217. [Link]
-
Houghton, L. A., & Lea, R. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. ResearchGate. [Link]
-
Rizea-Savu, S., Duna, S. N., & Sandulovici, R. C. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. OUCI. [Link]
-
Rizea-Savu, S., Duna, S. N., & Sandulovici, R. C. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. National Institutes of Health. [Link]
-
Rizea-Savu, S., Duna, S. N., & Sandulovici, R. C. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. ResearchGate. [Link]
-
Rizea-Savu, S., Duna, S. N., & Sandulovici, R. C. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Semantic Scholar. [Link]
-
Rathod, S. D., et al. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 134, 23-30. [Link]
-
Rizea-Savu, S., Duna, S. N., & Sandulovici, R. C. (2021). Mean pharmacokinetic curves of alverine parent and metabolites (N = 12)... ResearchGate. [Link]
-
Rathod, S. D., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. ResearchGate. [Link]
-
Seelam, R., et al. (2011). Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. E-Journal of Chemistry, 8(1), 201-211. [Link]
-
Gomes, N. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B, 877(24), 2487-2494. [Link]
-
National Center for Biotechnology Information. (n.d.). Alverine. PubChem. Retrieved January 15, 2026, from [Link]
-
Patsnap Synapse. (2023, October 11). Pharmaceutical Insights: alverine citrate's R&D Progress and its Mechanism of Action on Drug Target. [Link]
-
University of Liverpool. (n.d.). Alverine citrate. HEP Drug Interactions. Retrieved January 15, 2026, from [Link]
Sources
- 1. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]
- 2. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alverine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Alverine Citrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Alverine | C20H27N | CID 3678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
Unveiling Alverine's Antagonistic Role at the 5-HT1A Receptor: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the pharmacological activity of Alverine as a selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, quantitative binding characteristics, and detailed experimental protocols to facilitate further investigation into this compound's therapeutic potential. Alverine, traditionally known as a smooth muscle relaxant for gastrointestinal disorders, exhibits a significant and selective interaction with the 5-HT1A receptor, a key modulator of serotonergic neurotransmission.[1][2][3]
The 5-HT1A Receptor: A Pivotal Target in Neuromodulation
The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly coupled to the Gi/o signaling pathway. Its activation by the endogenous ligand serotonin (5-HT) typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This canonical pathway ultimately modulates neuronal excitability. Beyond this primary mechanism, the 5-HT1A receptor can also engage in non-canonical signaling, influencing various downstream effectors and cellular processes.[4] These receptors are strategically located both presynaptically on serotonergic neurons in the raphe nuclei, where they function as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions, including the hippocampus, cortex, and amygdala, where they modulate neuronal activity.
Alverine's Pharmacological Profile at the 5-HT1A Receptor
In-vitro studies have demonstrated that Alverine citrate possesses a high affinity for the 5-HT1A receptor while exhibiting weak affinity for the 5-HT3 and 5-HT4 subtypes, highlighting its selectivity.[1][3] This selective antagonism blocks the canonical Gi/o-coupled signaling cascade initiated by 5-HT or other 5-HT1A agonists.
Quantitative Data Summary: Binding Affinity of Alverine
The antagonistic potency of Alverine at the 5-HT1A receptor has been quantified, providing a basis for its pharmacological characterization.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| Alverine citrate | 5-HT1A | IC50 | 101 | [5] |
Note on Binding Affinity: The half-maximal inhibitory concentration (IC50) represents the concentration of Alverine required to displace 50% of a specific radioligand from the 5-HT1A receptor. The Ki (inhibitory constant) is a more direct measure of binding affinity and can be calculated from the IC50 value. While an IC50 of 101 nM is reported, the specific Ki value for Alverine at the 5-HT1A receptor is not consistently available in the reviewed literature.
Core Signaling Pathway of 5-HT1A Receptor and Alverine's Antagonism
The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor and the inhibitory action of Alverine.
Caption: Canonical 5-HT1A receptor signaling and the antagonistic action of Alverine.
Experimental Protocols for Characterizing Alverine's 5-HT1A Antagonism
To rigorously assess the antagonistic properties of Alverine at the 5-HT1A receptor, a combination of in-vitro and in-vivo experimental approaches is recommended. The following protocols provide a detailed, step-by-step methodology for key assays.
In-Vitro Characterization
This assay directly measures the affinity of Alverine for the 5-HT1A receptor by quantifying its ability to compete with a radiolabeled ligand.
Objective: To determine the IC50 and Ki of Alverine for the 5-HT1A receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human or rat 5-HT1A receptor (e.g., from transfected HEK293 or CHO cells, or from brain tissue like the hippocampus).
-
Radioligand: A selective 5-HT1A receptor radioligand such as [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).[6][7]
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).[8]
-
Test Compound: Alverine citrate.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Compound Preparation: Prepare serial dilutions of Alverine citrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
Assay buffer or the non-specific binding control.
-
Serial dilutions of Alverine citrate or vehicle for total binding.
-
-
Initiation of Binding: Add the radioligand at a concentration near its Kd to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Alverine concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay determines the functional consequence of Alverine binding to the 5-HT1A receptor by measuring its effect on agonist-induced changes in intracellular cAMP levels.
Objective: To confirm the antagonistic activity of Alverine by its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human or rat 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
5-HT1A Agonist: e.g., 8-OH-DPAT or serotonin.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Test Compound: Alverine citrate.
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Culture the 5-HT1A expressing cells to an appropriate confluency in 96-well plates.
-
Compound Incubation: Pre-incubate the cells with various concentrations of Alverine citrate or vehicle for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the 5-HT1A agonist (typically the EC80 concentration) to the wells and incubate for a specified time to induce a change in cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the Alverine concentration.
-
Determine the IC50 value of Alverine for the inhibition of the agonist-induced response.
In-Vivo Characterization
This technique directly assesses the effect of Alverine on the firing rate of serotonergic neurons, which is regulated by 5-HT1A autoreceptors.
Objective: To demonstrate Alverine's antagonism of 5-HT1A autoreceptors in a live animal model.
Materials:
-
Animal Model: Anesthetized rat or mouse.
-
Stereotaxic Apparatus.
-
Recording Electrode.
-
Amplifier and Data Acquisition System.
-
5-HT1A Agonist: e.g., 8-OH-DPAT.
-
Test Compound: Alverine citrate.
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
Electrode Placement: Lower a recording electrode into the dorsal raphe nucleus to record the spontaneous firing of serotonergic neurons.
-
Baseline Recording: Record the baseline firing rate of an identified serotonergic neuron.
-
Agonist Administration: Administer a 5-HT1A agonist (e.g., 8-OH-DPAT) intravenously or intraperitoneally, which should inhibit the firing of the neuron.
-
Antagonist Administration: After observing the agonist-induced inhibition, administer Alverine citrate and record the change in firing rate. An effective antagonist will reverse the agonist-induced inhibition.
-
Alternative Protocol: In a separate group of animals, pre-treat with Alverine citrate before administering the 5-HT1A agonist to demonstrate a blockade of the agonist's effect.
Data Analysis:
-
Quantify the firing rate (spikes/second) before and after drug administration.
-
Compare the effects of the agonist in the presence and absence of Alverine to demonstrate antagonism.
Experimental Workflow Diagram
Caption: A streamlined workflow for the comprehensive characterization of Alverine's 5-HT1A antagonism.
Conclusion and Future Directions
The available evidence strongly supports the classification of Alverine as a selective 5-HT1A receptor antagonist. Its ability to modulate the serotonergic system, in addition to its established effects on smooth muscle, opens new avenues for its therapeutic application, particularly in disorders with a visceral pain component such as Irritable Bowel Syndrome (IBS).[1][3][9] The multifaceted mechanism of action, involving both direct smooth muscle relaxation and neuromodulation via 5-HT1A antagonism, presents a compelling rationale for its clinical efficacy.[2][10][11][12][13]
Future research should focus on elucidating the precise contribution of 5-HT1A antagonism to the overall therapeutic profile of Alverine. Further in-vivo studies are warranted to explore its effects on different behavioral models relevant to anxiety and depression, where 5-HT1A receptors play a critical role. The detailed protocols provided in this guide offer a robust framework for researchers to further unravel the therapeutic potential of Alverine and other 5-HT1A receptor modulators.
References
-
Coelho, A. M., et al. (2001). Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. Journal of Pharmacy and Pharmacology, 53(10), 1419-26. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Alverine Citrate? [Link]
-
Coelho, A. M., et al. (2001). Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. Journal of Pharmacy and Pharmacology. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Alverine Citrate: A Deep Dive into Its Role in Gut Health. [Link]
-
Patsnap Synapse. (2024). What is Alverine Citrate used for? [Link]
-
Hayase, M., et al. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 152(8), 1228-38. [Link]
-
Fletcher, A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European journal of pharmacology, 287(3), 251-8. [Link]
-
Laporte, A. M., et al. (1996). The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes. Naunyn-Schmiedeberg's archives of pharmacology, 353(3), 255-67. [Link]
-
Annaházi, A., et al. (2014). Role of antispasmodics in the treatment of irritable bowel syndrome. World journal of gastroenterology, 20(20), 6031-43. [Link]
-
ResearchGate. (n.d.). Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. [Link]
-
Newman-Tancredi, A., et al. (2000). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British journal of pharmacology, 129(4), 779-88. [Link]
-
Albert, P. R., & Le François, B. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45. [Link]
-
Millan, M. J., et al. (2000). Antinociceptive role of 5-HT1A receptors in rat spinal cord. Neuropharmacology, 39(12), 2266-75. [Link]
Sources
- 1. Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Alverine Citrate? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. What is Alverine Citrate used for? [synapse.patsnap.com]
- 12. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Using Alverine-d5 Citrate in bioequivalence studies
An Application Note and Protocol for the Use of Alverine-d5 Citrate in Bioequivalence Studies
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as an internal standard in bioequivalence studies of Alverine Citrate formulations. The protocols detailed herein are designed to ensure analytical precision, accuracy, and regulatory compliance. We will explore the pharmacological context of Alverine Citrate, the principles of bioequivalence, and provide a validated, step-by-step LC-MS/MS method for its quantification in human plasma.
Introduction to Alverine Citrate and Bioequivalence
Alverine Citrate is a musculotropic antispasmodic agent, primarily used to relieve abdominal pain and cramping associated with irritable bowel syndrome (IBS) and similar functional gastrointestinal disorders. Its mechanism of action involves the direct relaxation of smooth muscle.
Bioequivalence (BE) studies are a cornerstone of generic drug approval. They are designed to demonstrate that a generic drug product has the same rate and extent of absorption as the reference listed drug (RLD). For a generic drug to be considered bioequivalent, its key pharmacokinetic (PK) parameters, such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), must fall within a pre-specified equivalence margin when compared to the RLD.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for the accuracy and precision of the analytical methods used in these studies.
The Critical Role of this compound
An ideal internal standard (IS) should have physicochemical properties as close as possible to the analyte of interest to compensate for variability during sample preparation and analysis. This compound, a deuterated analog of Alverine Citrate, serves this purpose exceptionally well.
Why Deuteration?
-
Co-elution: It co-elutes with the unlabeled Alverine during liquid chromatography, ensuring that both compounds experience the same matrix effects in the mass spectrometer's ion source.
-
Extraction Efficiency: It mimics the extraction behavior of Alverine from complex biological matrices like plasma.
-
Mass Spectrometry: It is easily distinguishable from the native analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer, without altering its chemical behavior.
This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard, allowing for accurate quantification.
Bioequivalence Study Design: A Conceptual Workflow
A typical bioequivalence study for an Alverine Citrate formulation follows a crossover design, where a group of healthy volunteers receives both the test and reference formulations in a randomized sequence, with a washout period in between.
Caption: Workflow of a typical crossover bioequivalence study.
Analytical Method Development and Validation
The following protocol outlines a robust LC-MS/MS method for the quantification of Alverine in human plasma using this compound as the internal standard. This method is designed to meet the validation requirements set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Alverine Citrate Reference Standard | USP/EP Grade |
| This compound | Certified Supplier |
| Acetonitrile | HPLC or LC-MS Grade |
| Methanol | HPLC or LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Ammonium Formate | Analytical Grade |
| Water | Type I, Ultrapure |
| Human Plasma (K2-EDTA) | Screened, reliable source |
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Alverine Citrate and this compound in methanol to prepare individual stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Alverine Citrate stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with the same diluent.
-
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to remove plasma proteins and other interfering substances.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Detailed Protocol:
-
Pre-treatment: To a 500 µL aliquot of human plasma, add 50 µL of the this compound working solution (100 ng/mL).
-
Vortex: Mix for 30 seconds.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol to remove interfering substances.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system is required.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
Table 2: Mass Spectrometry Conditions
| Parameter | Alverine | Alverine-d5 |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Q1/Q3) | m/z 326.3 -> 148.1 | m/z 331.3 -> 153.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 80 | 80 |
Note: Specific m/z values and voltages should be optimized for the instrument in use.
Data Analysis and Pharmacokinetic Evaluation
Quantification
The concentration of Alverine in each plasma sample is determined from the calibration curve by calculating the peak area ratio of the analyte to the internal standard (Alverine/Alverine-d5).
Pharmacokinetic Parameters
Using non-compartmental analysis, the following PK parameters are calculated for both the test and reference products for each subject:
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: The area under the plasma concentration-time curve extrapolated to infinity.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is observed.
Statistical Analysis for Bioequivalence
To establish bioequivalence, the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of AUC0-t, AUC0-inf, and Cmax must fall within the acceptance range of 80.00% to 125.00%.
Table 3: Bioequivalence Acceptance Criteria
| Pharmacokinetic Parameter | 90% Confidence Interval Acceptance Range |
| AUC0-t | 80.00% - 125.00% |
| AUC0-inf | 80.00% - 125.00% |
| Cmax | 80.00% - 125.00% |
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of Alverine in human plasma for bioequivalence studies. The detailed LC-MS/MS protocol provided in this application note offers a validated and robust method that, when followed, ensures data integrity and supports regulatory submissions for generic Alverine Citrate products. The inherent chemical similarity between the analyte and its deuterated analog mitigates potential errors from sample preparation and matrix effects, leading to a trustworthy and authoritative bioanalytical outcome.
References
-
Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]
-
Guideline on the Investigation of Bioequivalence. European Medicines Agency (EMA). [Link]
-
The Use of Stable Isotopes in Pharmacokinetic Studies. Journal of Clinical Pharmacology. [Link]
Application Note: Quantitative Analysis of Alverine in Biological Matrices Using Alverine-d5 Citrate as an Internal Standard by LC-MS/MS
Abstract
This document provides a comprehensive protocol for the quantitative analysis of Alverine, an antispasmodic agent, in biological matrices such as human plasma.[1][2][3] The method employs a stable, isotopically labeled internal standard, Alverine-d5 Citrate, to ensure the highest degree of accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies.[4][5][6] The methodology is centered around Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) for ultimate sensitivity and selectivity.
Introduction: The Rationale for a Deuterated Internal Standard
Alverine is a smooth muscle relaxant used to relieve cramps or spasms of the stomach and intestines.[7] Accurate quantification in biological fluids is critical for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.[2][6]
Mass spectrometry, particularly LC-MS/MS, is the gold standard for such bioanalysis due to its inherent specificity and sensitivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample loss during preparation, variability in instrument injection volume, and matrix effects where co-eluting endogenous components suppress or enhance the analyte's ionization.[8][9][10]
To overcome these challenges, an ideal internal standard (IS) is employed. A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice.[11][12] Deuterated standards are chemically identical to the analyte and thus exhibit the same chromatographic retention time, extraction recovery, and ionization response.[8][11] By adding a known quantity of Alverine-d5 to every sample at the beginning of the workflow, it experiences the same sources of error as the analyte. The ratio of the analyte's signal to the IS signal provides a normalized value that corrects for these variations, leading to robust and reliable quantification.[9][13][14]
Analyte and Internal Standard Properties
A clear understanding of the physical and chemical properties of both the analyte and the internal standard is fundamental to method development.
| Property | Alverine Citrate | This compound |
| Chemical Name | N-Ethyl-N-(3-phenylpropyl)benzenepropanamine Citrate | N-(Ethyl-d5)-N-(3-phenylpropyl)benzenepropanamine Citrate[15] |
| CAS Number | 5560-59-8 | 1215327-00-6[15][16] |
| Molecular Formula | C₂₀H₂₇N·C₆H₈O₇ | C₂₀H₂₂D₅N·C₆H₈O₇ |
| Molecular Weight | 473.56 g/mol | 478.59 g/mol [16] |
Principle of the LC-MS/MS Method
The protocol is based on the highly selective and sensitive technique of LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The workflow involves three core stages:
-
Sample Preparation: The analytes (Alverine and Alverine-d5 IS) are isolated from the complex biological matrix (e.g., plasma) using Solid Phase Extraction (SPE). This step removes interfering substances and concentrates the analytes.[4][5][12][17]
-
Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The analytes are separated from remaining matrix components on a reverse-phase C18 column before entering the mass spectrometer.[4][12]
-
Mass Spectrometric Detection: Using positive electrospray ionization (ESI+), the analytes are ionized and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Alverine and Alverine-d5, ensuring that only these compounds are quantified.[4][18]
Sources
- 1. Alverine Citrate | C26H35NO7 | CID 21718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texilajournal.com [texilajournal.com]
- 14. veeprho.com [veeprho.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. scbt.com [scbt.com]
- 17. A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
High-Recovery Solid Phase Extraction of Alverine and its Active Metabolite from Human Plasma Using a Mixed-Mode Cation Exchange Protocol
Application Note:
Abstract
This application note presents a robust and highly selective method for the simultaneous extraction of the antispasmodic drug alverine and its primary active metabolite, para-hydroxy alverine, from human plasma. The protocol leverages mixed-mode solid phase extraction (SPE) to achieve excellent sample cleanup and high analyte recovery, making it ideal for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The scientific rationale behind each step, from sorbent selection to elution conditions, is detailed to provide researchers with a comprehensive understanding of the method's mechanics for easy implementation and adaptation.
Introduction
Alverine is a smooth muscle relaxant used to treat conditions such as irritable bowel syndrome (IBS) and primary dysmenorrhea.[1][2] Following oral administration, alverine is rapidly and extensively metabolized, primarily to para-hydroxy alverine (also referred to as monohydroxy alverine), which is also pharmacologically active.[1][3][4] Accurate quantification of both the parent drug and its active metabolite in biological matrices like plasma is critical for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies.[5][6]
The inherent complexity of plasma, with its high content of proteins, lipids, and salts, necessitates a rigorous sample preparation step to prevent matrix effects and ensure the longevity of analytical instrumentation. Solid phase extraction (SPE) is a preferred technique for its ability to provide high analyte enrichment and superior cleanup compared to methods like protein precipitation or liquid-liquid extraction.[7]
This guide details a mixed-mode SPE protocol specifically designed for the chemical properties of alverine and its metabolites. By exploiting both ion-exchange and reversed-phase retention mechanisms, this method effectively isolates these basic, lipophilic compounds from endogenous interferences.
Analyte Properties & SPE Strategy
The success of an SPE method is predicated on understanding the physicochemical properties of the target analytes. Alverine is a tertiary amine, making it a weak base, and it is highly lipophilic with a LogP value greater than 5.[8][9] Its primary metabolite, para-hydroxy alverine, shares these basic and lipophilic characteristics.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | LogP | Functionality |
| Alverine | C₂₀H₂₇N | 281.44 | ~5.3[9] | Tertiary Amine (Basic) |
| para-Hydroxy Alverine | C₂₀H₂₇NO | 297.44 | N/A | Phenolic, Tertiary Amine (Basic) |
Given these properties, a mixed-mode strong cation exchange (MCX) polymeric sorbent is the ideal choice. This strategy offers a dual retention mechanism:
-
Ion Exchange: At a pH below the pKa of the analytes, the tertiary amine group becomes protonated (positively charged). This allows for strong binding to the negatively charged sulfonic acid functional groups on the SPE sorbent.[10][11]
-
Reversed-Phase: The hydrophobic polymeric backbone of the sorbent interacts with the lipophilic structure of alverine and its metabolite, providing a secondary retention mechanism.[7]
This dual mechanism allows for aggressive wash steps to thoroughly remove matrix interferences without premature elution of the analytes, leading to cleaner extracts and higher sensitivity.
Experimental Workflow
The overall workflow, from plasma sample preparation to final analysis, is depicted below. This process ensures the sample is in the correct chemical state for optimal binding to the SPE sorbent and is sufficiently clean for instrumental analysis.
Caption: Workflow for SPE of Alverine from Plasma.
Detailed Protocol
This protocol is designed for a 1 mL or 3 mL SPE cartridge containing approximately 30-60 mg of a polymeric mixed-mode strong cation exchange sorbent.
Required Materials
-
SPE Sorbent: Polymeric mixed-mode strong cation exchange (MCX) cartridges (e.g., Agilent Bond Elut Plexa PCX, Waters Oasis MCX).
-
Reagents: HPLC-grade methanol (MeOH), acetonitrile (ACN), water, formic acid (FA), and ammonium hydroxide (NH₄OH).
-
Equipment: SPE vacuum manifold, sample collection tubes, nitrogen evaporator, vortex mixer, centrifuge.
-
Internal Standard (IS): A deuterated analog, such as alverine-d5, is recommended for quantitative analysis.[6]
Step-by-Step Methodology
| Step | Procedure | Purpose & Rationale |
| 1. Sample Pre-treatment | To 500 µL of human plasma (containing IS), add 500 µL of 2% formic acid in water. Vortex for 30 seconds. | The acidic solution disrupts drug-protein binding and ensures the tertiary amine groups on alverine and its metabolite are fully protonated (positively charged) for strong binding to the cation exchange sorbent. |
| 2. Cartridge Conditioning | Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the sorbent to dry. | The methanol solvates the polymeric sorbent and activates the reversed-phase functional groups. The water rinse removes the methanol, making the sorbent compatible with the aqueous sample. |
| 3. Cartridge Equilibration | Pass 1 mL of 2% formic acid through the cartridge. Do not allow the sorbent to dry. | This step primes the sorbent with the same pH as the sample, ensuring the ion-exchange functional groups are ready for binding and preventing analyte breakthrough during loading. |
| 4. Sample Loading | Load the entire 1 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min). | At this pH, the protonated analytes are retained by both strong cation exchange and reversed-phase mechanisms. |
| 5. Wash 1: Polar Interferences | Pass 1 mL of 2% formic acid through the cartridge. | This aqueous acidic wash removes highly polar, unretained matrix components like salts and other hydrophilic materials. The analytes remain strongly bound. |
| 6. Wash 2: Non-polar Interferences | Pass 1 mL of methanol through the cartridge. Dry the sorbent under vacuum for 1-2 minutes. | This organic wash removes weakly-bound, non-polar interferences like lipids and neutral drugs. The analytes are retained by the strong ion-exchange mechanism, which is unaffected by the organic solvent. |
| 7. Analyte Elution | Place clean collection tubes in the manifold. Elute the analytes by passing 1-2 mL of 5% ammonium hydroxide in methanol through the cartridge. | The basic eluent neutralizes the charge on the analytes, disrupting their bond with the cation exchange sites. The strong organic solvent (methanol) then overcomes the reversed-phase interaction, eluting the now-neutral analytes. |
| 8. Dry-down & Reconstitution | Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase. Vortex to dissolve. | This step concentrates the sample for improved analytical sensitivity. Reconstitution in the mobile phase ensures compatibility with the LC system and good peak shape. |
Downstream Analysis: LC-MS/MS
The reconstituted sample is ready for analysis by LC-MS/MS. A reversed-phase C18 or C8 column is typically used for chromatographic separation.[5][12] Detection is performed on a tandem mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
| Parameter | Example Condition | Reference |
| LC Column | Hypersil GOLD C18 (50 x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and 10mM Ammonium Formate | [4][6] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | [12] |
| MRM Transitions (m/z) | Alverine: 282.3 → 91.1 p-Hydroxy Alverine: 298.3 → 106.9 | [12] |
Expected Performance
This mixed-mode SPE protocol provides excellent sample cleanup and consistent, high recoveries for both alverine and its primary metabolite. Published studies using similar SPE methodologies report high and reproducible recoveries.
| Analyte | Mean Extraction Recovery | Reference |
| Alverine | 80.09% - 81.03% | [13] |
| para-Hydroxy Alverine | 80.15% - 81.95% | [13] |
| Alverine | 80.59% | [4] |
| para-Hydroxy Alverine | 81.26% | [4] |
The method demonstrates linearity over a wide concentration range, typically from low pg/mL to ng/mL levels, with high accuracy and precision, making it suitable for regulated bioanalysis.[4][12]
Conclusion
The described mixed-mode solid phase extraction protocol offers a selective, robust, and efficient method for the simultaneous determination of alverine and para-hydroxy alverine in human plasma. By leveraging a dual retention mechanism, this method provides exceptionally clean extracts and high analyte recoveries, which are essential for sensitive and reliable LC-MS/MS quantification. This application note provides both a practical, step-by-step guide and the underlying scientific principles to empower researchers to achieve high-quality data in their pharmacokinetic and bioanalytical studies.
References
-
Analysis of Urine for Drugs of Abuse Using Mixed-Mode Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]
-
A new mixed mode solid phase extraction strategy for opioids, cocaines, amphetamines and adulterants in human blood with hybrid liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link]
-
Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. Available at: [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]
-
A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study. Merck Millipore. Available at: [Link]
-
Alverine Citrate 120 mg Hard Capsules - Summary of Product Characteristics (SmPC). electronic medicines compendium (emc). Available at: [Link]
-
Fast screening for drugs of abuse by solid-phase extraction combined with flow-injection ionspray-tandem mass spectrometry. PubMed. Available at: [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]
-
(PDF) Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate. Available at: [Link]
-
Alverine: Uses, Dosage, Side Effects and More. MIMS Singapore. Available at: [Link]
-
Solid Phase Extraction (SPE) For Forensic Testing. YouTube. Available at: [Link]
-
Extraction recovery for alverine and para hydroxy alverine. ResearchGate. Available at: [Link]
-
Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology. Available at: [Link]
-
Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers Media S.A.. Available at: [Link]
-
A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. PubMed. Available at: [Link]
-
Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. ResearchGate. Available at: [Link]
-
(PDF) An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. ResearchGate. Available at: [Link]
-
Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Ovidius University Annals of Chemistry. Available at: [Link]
-
Alverine Citrate. PharmaCompass. Available at: [Link]
-
Alverine. PubChem, National Institutes of Health. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR THE ESTIMATION OF ALVERINE CITRATE IN BULK AND IN PHARMACEUTICAL DOSAGE FOR. CORE. Available at: [Link]
-
Alverine. The Merck Index online. Available at: [Link]
-
IR quantification of alverine citrate in bulk and oral dosage form. ResearchGate. Available at: [Link]
-
Solid phase extraction – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Alverine Citrate. PubChem, National Institutes of Health. Available at: [Link]
Sources
- 1. medicines.org.uk [medicines.org.uk]
- 2. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]
- 3. mims.com [mims.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alverine | C20H27N | CID 3678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Chromatographic Separation of Alverine and its Deuterated Analog Alverine-d5: A Comprehensive LC-MS/MS Application Note for Bioanalytical Studies
Introduction: The Critical Role of Isotope Dilution in Alverine Bioanalysis
Alverine is a widely used antispasmodic agent, prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and other gastrointestinal disorders.[1] To accurately characterize its pharmacokinetic profile and assess the bioequivalence of generic formulations, a robust and sensitive bioanalytical method is paramount. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), owing to its high selectivity and sensitivity. A key component of a reliable LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS), such as Alverine-d5.
The co-elution of the analyte and its SIL-IS is a fundamental assumption in isotope dilution mass spectrometry. Any chromatographic separation between the two can lead to differential matrix effects, ultimately compromising the accuracy and precision of the quantitation. Therefore, developing a chromatographic method that ensures the co-elution of Alverine and Alverine-d5 is a critical first step in the validation of a bioanalytical assay. This application note provides a detailed, field-proven protocol for the chromatographic separation and quantification of Alverine and Alverine-d5 in human plasma, grounded in the principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA.[2][3]
Rationale for Method Development: A Mechanistic Approach
The selection of the chromatographic conditions is dictated by the physicochemical properties of Alverine. Alverine is a basic compound with a pKa of 10.44 and a high logP of 5.73, indicating its hydrophobic nature.[4] These characteristics guide the choice of a reversed-phase chromatographic mode, where a non-polar stationary phase is paired with a polar mobile phase.
A C18 column is the stationary phase of choice due to its strong hydrophobic interactions with the non-polar regions of the Alverine molecule, providing excellent retention and resolution.[5] The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer (ammonium formate). Acetonitrile serves as the strong eluting solvent, while the ammonium formate buffer plays a dual role: it controls the pH of the mobile phase to ensure consistent ionization of the analyte and improves peak shape.[4] The addition of a buffer like ammonium formate can also enhance the electrospray ionization (ESI) response, which is crucial for achieving high sensitivity.[6]
Solid-phase extraction (SPE) is the preferred method for sample clean-up, as it effectively removes endogenous plasma components that can interfere with the analysis and cause ion suppression in the mass spectrometer.[7] A reversed-phase SPE cartridge, such as one packed with C18 or a polymeric sorbent like Phenomenex Strata-X, is ideal for retaining the hydrophobic Alverine from the aqueous plasma matrix.[8][9]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of Alverine and Alverine-d5 in human plasma.
Materials and Reagents
-
Alverine citrate reference standard
-
Alverine-d5 citrate internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction cartridges (e.g., C18, 100 mg/1 mL)
Instrumentation and Conditions
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 3.9 mm, 5 µm (e.g., Symmetry Shield RP18)[8] |
| Mobile Phase A | 10 mM Ammonium formate in water[8] |
| Mobile Phase B | Acetonitrile[8] |
| Gradient | Isocratic |
| Composition | 65% B[8] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Autosampler Temp. | 10 °C |
| Run Time | 4 minutes |
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Alverine | Alverine-d5 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 282.3 > 91.0[1][10] | 287.3 > 91.0[1][10] |
| Dwell Time (ms) | 200 | 200 |
| Declustering Potential (V) | 100[1] | 80[1] |
| Entrance Potential (V) | 10[1] | 10[1] |
| Collision Energy (eV) | 36[1] | 36[1] |
| Collision Cell Exit Potential (V) | 12[1] | 12[1] |
| Ion Source Gas 1 (psi) | 40[1] | 40[1] |
| Ion Source Gas 2 (psi) | 60[1] | 60[1] |
| Curtain Gas (psi) | 30[1] | 30[1] |
| IonSpray Voltage (V) | 2200[1] | 2200[1] |
| Temperature (°C) | 500[1] | 500[1] |
Protocol Workflow
Caption: Workflow for the bioanalysis of Alverine in plasma.
Detailed Solid-Phase Extraction (SPE) Protocol
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridge to dry out.
-
Sample Loading: Load 200 µL of the pre-treated plasma sample (spiked with Alverine-d5) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex briefly and transfer to an autosampler vial for analysis.
System Suitability and Method Validation
Prior to analyzing study samples, the LC-MS/MS system must pass system suitability tests. This includes evaluating parameters such as peak shape, retention time, and signal-to-noise ratio for a standard solution. The full bioanalytical method should be validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[2][3]
Conclusion and Future Perspectives
The LC-MS/MS method detailed in this application note provides a robust and reliable protocol for the simultaneous quantification of Alverine and its deuterated internal standard, Alverine-d5, in human plasma. The described chromatographic conditions ensure co-elution, which is essential for accurate bioanalysis using the isotope dilution technique. The solid-phase extraction protocol offers efficient sample clean-up, minimizing matrix effects and enhancing the sensitivity of the assay. This method is suitable for application in pharmacokinetic and bioequivalence studies, contributing to the comprehensive understanding of Alverine's disposition in the human body. Future work could involve the adaptation of this method for the analysis of Alverine and its metabolites in other biological matrices.
References
-
Rathod, D. M., Patel, K. R., Mistri, H. N., Jangid, A. G., Shrivastav, P. S., & Sanyal, M. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 7(2), 95–102. [Link]
-
Rathod, D. M., Patel, K. R., Mistri, H. N., Jangid, A. G., Shrivastav, P. S., & Sanyal, M. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. ResearchGate. [Link]
-
Gomes, N. A., Laud, A., Pudage, A., Joshi, S. S., Vaidya, V. V., & Tandel, J. A. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B, 877(3), 197-206. [Link]
-
PubChem. (n.d.). Alverine. Retrieved from [Link]
-
KEGG DRUG. (n.d.). Alverine citrate. Retrieved from [Link]
-
Pingale, S. G., & Mehta, P. J. (2012). Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate. [Link]
-
ResearchGate. (n.d.). Product ion mass spectra of (A) alverine (m/z 282.3 → 91.0, scan range.... Retrieved from [Link]
-
Rizea-Savu, S., Duna, A. M., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 12, 620451. [Link]
-
Johnson, D., Boyes, B., & Orlando, R. (2013). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Journal of Biomolecular Techniques, 24(1), 21–29. [Link]
-
Drugs.com. (n.d.). Alverine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Hawach Scientific. (2022). Why Is C18 Column Mostly Used in HPLC. Retrieved from [Link]
Sources
- 1. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Is C18 Column Mostly Used in HPLC - Hawach [hawachhplccolumn.com]
- 6. researchgate.net [researchgate.net]
- 7. specartridge.com [specartridge.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Alverine in Human Plasma
Introduction: The Critical Role of Alverine Quantification
Alverine citrate is a smooth muscle relaxant commonly prescribed for the treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders characterized by smooth muscle spasms. To understand its pharmacokinetic profile, bioavailability, and bioequivalence, and to ensure patient safety and therapeutic efficacy, it is crucial to have robust and validated bioanalytical methods for the quantification of alverine and its metabolites in biological matrices, particularly in human plasma.[1][2] This application note provides a comprehensive guide to sample preparation for the quantification of alverine in human plasma, with a focus on practical, field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The successful quantification of alverine in plasma is heavily reliant on the initial sample preparation. The primary objectives of sample preparation are to remove interfering endogenous components from the plasma matrix, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby enhancing the sensitivity and selectivity of the subsequent analytical determination, which is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4]
This document will delve into the most commonly employed sample preparation techniques for alverine analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method will be discussed in detail, outlining the underlying principles, advantages, and limitations, and providing step-by-step protocols.
Choosing the Right Sample Preparation Strategy: A Comparative Overview
The choice of sample preparation method is a critical decision that can significantly impact the quality and reliability of the analytical results. The selection depends on several factors, including the physicochemical properties of alverine, the required sensitivity of the assay, the available instrumentation, and the desired sample throughput.
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning of the analyte and interfering compounds between a solid stationary phase and a liquid mobile phase. | High recovery and clean extracts, leading to reduced matrix effects. Amenable to automation for high throughput.[5][6] | Can be more time-consuming and costly than other methods. Method development can be complex. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its differential solubility. | Relatively inexpensive and can provide clean extracts. | Can be labor-intensive and difficult to automate. May use large volumes of organic solvents. |
| Protein Precipitation (PPT) | Removal of proteins by denaturation with an organic solvent or acid, followed by centrifugation or filtration. | Simple, fast, and inexpensive. Suitable for high-throughput screening.[7][8] | Extracts may be less clean, leading to potential matrix effects and ion suppression in LC-MS/MS analysis.[7] |
Solid-Phase Extraction (SPE): The Gold Standard for Alverine Quantification
SPE is the most widely reported and highly recommended technique for the sample preparation of alverine and its metabolites from human plasma.[3][5][6][9][10][11] Its ability to provide high analyte recovery and significantly reduce matrix effects makes it the method of choice for sensitive and robust bioanalytical assays.
Mechanism of Action
SPE involves passing the plasma sample through a cartridge containing a solid adsorbent (the stationary phase). Alverine is retained on the stationary phase while unwanted matrix components are washed away. The purified alverine is then eluted with a suitable solvent. The selection of the appropriate SPE sorbent is crucial and is based on the physicochemical properties of alverine (a basic compound). Reversed-phase sorbents like C8 or C18 are commonly used.[5][10]
Workflow for Solid-Phase Extraction of Alverine
Caption: Workflow for Solid-Phase Extraction of Alverine from Plasma.
Detailed Protocol for Solid-Phase Extraction (SPE)
This protocol is a synthesis of validated methods reported in the literature.[3][4][9]
Materials:
-
Human plasma samples
-
Alverine and its deuterated internal standard (e.g., alverine-d5) stock solutions
-
SPE cartridges (e.g., Phenomenex Strata-X or Waters Oasis HLB)[9][10]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Deionized water
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 150 µL of plasma in a microcentrifuge tube, add a specific volume of the internal standard working solution (e.g., alverine-d5).
-
Vortex mix for 30 seconds.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibrate the cartridges by passing 1 mL of a weak buffer (e.g., 10 mM ammonium formate).
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water) to remove polar interferences.
-
Follow with a second wash using 1 mL of a stronger wash solution (e.g., 20% methanol in water) to remove less polar interferences, ensuring alverine is retained.
-
-
Elution:
-
Elute alverine and the internal standard from the cartridge by passing 1 mL of the elution solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex mix to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Performance Characteristics of SPE for Alverine Quantification
| Parameter | Typical Values | Reference |
| Recovery | 80-86% | [4][9][11] |
| Matrix Effect | Minimal (IS-normalized matrix factor close to 1.0) | [3][9] |
| Linearity Range | 15 - 15,000 pg/mL | [3][4][9] |
| Precision (%CV) | < 15% | [9][11] |
| Accuracy (%RE) | Within ±15% | [9][11] |
Liquid-Liquid Extraction (LLE): A Viable Alternative
LLE is a classic sample preparation technique that can be effectively used for the extraction of alverine from plasma. It relies on the differential solubility of alverine in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.
Principle of LLE
The plasma sample is mixed with an immiscible organic solvent. Alverine, being a lipophilic compound, will preferentially partition into the organic phase, leaving behind hydrophilic matrix components in the aqueous phase. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to ensure alverine is in its non-ionized form, which is more soluble in organic solvents.
Workflow for Liquid-Liquid Extraction of Alverine
Caption: Workflow for Liquid-Liquid Extraction of Alverine from Plasma.
General Protocol for Liquid-Liquid Extraction (LLE)
Materials:
-
Human plasma samples
-
Alverine and internal standard stock solutions
-
Extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v)
-
Alkaline buffer (e.g., sodium hydroxide solution) to adjust pH
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To a designated volume of plasma in a centrifuge tube, add the internal standard.
-
Add a small volume of alkaline buffer to raise the pH of the plasma, ensuring alverine is in its free base form.
-
-
Extraction:
-
Add a larger volume of the extraction solvent to the plasma sample.
-
Cap the tube and vortex vigorously for several minutes to ensure thorough mixing and efficient partitioning.
-
-
Phase Separation:
-
Centrifuge the mixture at high speed (e.g., 4000 rpm) for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully aspirate the upper organic layer, which contains the extracted alverine and internal standard, and transfer it to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protein Precipitation (PPT): A Rapid Screening Approach
PPT is the simplest and fastest method for sample preparation. It is often used in high-throughput environments where speed is a priority.
The Rationale Behind PPT
The addition of a water-miscible organic solvent, such as acetonitrile or methanol, or a strong acid, disrupts the hydration shell of plasma proteins, causing them to denature and precipitate out of the solution.[12] After centrifugation or filtration, the supernatant containing the analyte of interest can be directly injected into the LC-MS/MS system or further processed.
Workflow for Protein Precipitation of Alverine
Caption: Workflow for Protein Precipitation of Alverine from Plasma.
General Protocol for Protein Precipitation (PPT)
Materials:
-
Human plasma samples
-
Alverine and internal standard stock solutions
-
Precipitating agent (e.g., ice-cold acetonitrile)[7]
-
Vortex mixer
-
Centrifuge or 96-well filtration plates[8]
Procedure:
-
Precipitation:
-
In a microcentrifuge tube, add the internal standard to a specific volume of plasma.
-
Add a volume of ice-cold acetonitrile, typically in a 3:1 or 4:1 ratio of solvent to plasma.[12]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Separation:
-
Sample for Analysis:
-
Carefully collect the supernatant and transfer it to an autosampler vial for direct injection into the LC-MS/MS system.
-
For increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.
-
Conclusion and Recommendations
The choice of sample preparation method for the quantification of alverine in human plasma is a critical step that dictates the success of the entire bioanalytical workflow.
-
For robust, sensitive, and validated bioanalytical studies , such as pharmacokinetic and bioequivalence studies, Solid-Phase Extraction (SPE) is the highly recommended method .[3][4][9] It provides the cleanest extracts, minimizes matrix effects, and delivers high analyte recovery, ensuring the accuracy and precision of the results.
-
Liquid-Liquid Extraction (LLE) serves as a reliable alternative to SPE . While it can be more labor-intensive, it is capable of producing clean extracts suitable for regulatory submissions.
-
Protein Precipitation (PPT) is best suited for rapid screening, early-stage drug discovery, or when high throughput is the primary consideration . While simple and fast, the potential for significant matrix effects necessitates careful validation and may require further optimization of the chromatographic method to ensure selectivity.
Ultimately, the selected method must be rigorously validated according to regulatory guidelines to ensure its suitability for the intended application.[14][15]
References
-
ResearchGate. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Available at: [Link]
-
ResearchGate. (n.d.). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Available at: [Link]
-
ResearchGate. (n.d.). Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. Available at: [Link]
-
National Institutes of Health. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Available at: [Link]
-
CORE. (n.d.). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR THE ESTIMATION OF ALVERINE CITRATE IN BULK AND IN PHARMACEUTICAL DOSAGE FOR. Available at: [Link]
-
PubMed. (2010). A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study. Available at: [Link]
-
PubMed. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Available at: [Link]
-
PubMed. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Available at: [Link]
-
ResearchGate. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Available at: [Link]
-
National Institutes of Health. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Available at: [Link]
-
PubMed. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Available at: [Link]
-
Semantic Scholar. (2014). Development and Validation of Analytical Methods for the Estimation of Alverine Citrate in Bulk and in Pharmaceutical Dosage form by Uv Spectroscopy and Rp-Hplc. Available at: [Link]
-
YouTube. (2018). Sample preparation in a bioanalytical workflow – part 1. Available at: [Link]
-
PubMed. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Available at: [Link]
-
PubMed. (n.d.). Automated protein precipitation by filtration in the 96-well format. Available at: [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
-
PubMed. (1999). Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. Available at: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2023). Bioanalytical Method Development and Validation: A Review. Available at: [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Extraction and HPLC-DAD Determination of Drugs of Abuse in Human Plasma. Available at: [Link]
-
ScienceDirect. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Available at: [Link]
-
MDPI. (1989). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Available at: [Link]
-
IJCRT.org. (2023). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link]
-
National Institutes of Health. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Automated protein precipitation by filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. ijcrt.org [ijcrt.org]
Quantitative Bioanalysis of Alverine in Human Plasma using Alverine-d5 Citrate as an Internal Standard by LC-MS/MS
An Application Note for Clinical Mass Spectrometry
Abstract
This application note presents a detailed, robust, and validated method for the quantitative analysis of Alverine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Alverine is a smooth muscle relaxant used for functional gastrointestinal disorders.[1] Due to its rapid metabolism and high pharmacokinetic variability, a reliable quantitative method is essential for clinical and bioequivalence studies.[2][3] This protocol employs Alverine-d5 Citrate, a stable isotope-labeled (SIL) internal standard, to ensure the highest degree of accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[4] The method described herein is validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[5][6][7]
Introduction: The Rationale for a Gold-Standard Bioanalytical Assay
Alverine is an antispasmodic agent that exerts its effect directly on the smooth muscle of the gastrointestinal tract and uterus.[1][8] Pharmacokinetic studies show that it is rapidly absorbed and metabolized, primarily into an active metabolite, para-hydroxy alverine (PHA).[8] The inherent variability in drug absorption and metabolism among individuals necessitates a highly reliable bioanalytical method to accurately determine pharmacokinetic parameters in a clinical setting.[2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for quantifying small molecules in complex biological matrices like plasma, offering unparalleled sensitivity and selectivity.[5] However, a significant challenge in LC-MS/MS-based bioanalysis is the matrix effect , where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[9][10][11]
To mitigate these issues, the use of an appropriate internal standard (IS) is critical. A stable isotope-labeled (SIL) internal standard, such as Alverine-d5, is considered the gold standard.[4][12] Alverine-d5 is an ideal IS because it shares near-identical physicochemical properties with the unlabeled analyte (Alverine). It co-elutes chromatographically, extracts with the same efficiency, and experiences the same degree of matrix effects, but is distinguishable by the mass spectrometer due to its mass difference.[12] This co-behavior allows for reliable correction of nearly all sources of analytical variability, ensuring the integrity of the quantitative data.
Materials and Methods
Reagents and Materials
-
Analyte: Alverine Citrate (Reference Standard)
-
Internal Standard: this compound[4]
-
Solvents: HPLC-grade Acetonitrile, Methanol, Formic Acid, and deionized water.
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant) from at least six unique sources for validation.
-
Solid-Phase Extraction (SPE): Phenomenex Strata-X cartridges or equivalent.[13][14]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Alverine Citrate and this compound in methanol to prepare primary stock solutions.
-
Working Solutions: Prepare intermediate and spiking working solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard Spiking Solution (IS-SS): Dilute the Alverine-d5 stock solution to a final concentration of 100 ng/mL in 50:50 methanol/water. This concentration should be chosen based on the expected midpoint of the calibration curve.
Calibration Standards and Quality Control Samples
Prepare Calibration Curve (CC) standards and Quality Control (QC) samples by spiking appropriate amounts of the Alverine working solutions into blank human plasma.
-
CC Range: Typically 15.0 pg/mL to 15,000 pg/mL.[14]
-
QC Levels:
-
Lower Limit of Quantification (LLOQ): 15.0 pg/mL
-
Low QC (LQC): ~3x LLOQ
-
Medium QC (MQC): Mid-range of the calibration curve
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)
-
Detailed Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly effective technique for cleaning up complex samples, removing proteins and phospholipids, and concentrating the analyte, leading to reduced matrix effects and improved sensitivity.[15][16][17]
Step-by-Step Protocol:
-
Aliquot: To 250 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS-SS (100 ng/mL Alverine-d5).
-
Vortex: Mix gently for 10 seconds.
-
Condition SPE Cartridge: Condition a Strata-X SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Load Sample: Load the plasma/IS mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 65:35 v/v Acetonitrile/10 mM Ammonium Formate).[13]
-
Inject: Vortex the reconstituted sample and inject 5-10 µL into the LC-MS/MS system.
Diagram: Solid-Phase Extraction (SPE) Workflow
Caption: Workflow for sample cleanup using Solid-Phase Extraction.
LC-MS/MS Instrumental Analysis
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used. The parameters are based on previously published methods for Alverine analysis.[13][14]
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Suggested Condition | Causality/Rationale |
| Column | Symmetry Shield RP18 (150 mm x 3.9 mm, 5 µm) or equivalent | C18 chemistry provides excellent retention for moderately non-polar compounds like Alverine. |
| Mobile Phase A | 10 mM Ammonium Formate in Water | Provides protons for positive ionization and acts as a buffer to ensure reproducible retention times. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte from the reversed-phase column. |
| Gradient/Isocratic | Isocratic: 65% B | A simple isocratic method is often sufficient and provides robust, repeatable chromatography for this analysis. |
| Flow Rate | 0.8 mL/min | A standard flow rate compatible with the column dimensions and ESI interface. |
| Column Temperature | 40°C | Elevated temperature reduces viscosity, improves peak shape, and ensures consistent retention times. |
| Injection Volume | 5 µL | A small injection volume minimizes potential column overload and matrix effects. |
Table 2: Suggested Mass Spectrometry Parameters
| Parameter | Suggested Condition | Causality/Rationale |
| Mass Spectrometer | Triple Quadrupole (e.g., SCIEX API-5500) | The gold standard for quantitative bioanalysis, offering high sensitivity and selectivity through Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Alverine contains tertiary amine groups that are readily protonated in the positive ion mode, leading to high sensitivity. |
| MRM Transitions | Alverine: m/z 282.3 → 91.0[14][18][19]PHA: m/z 298.2 → 107.0[14][18]Alverine-d5: m/z 287.3 → 91.0[14][18] | These transitions are specific and provide intense product ions, ensuring selectivity and sensitivity for quantification. The shared product ion for Alverine and Alverine-d5 is typical and does not cause interference due to the different precursor masses. |
| Collision Energy (CE) | Optimize for each transition (e.g., ~35-40 eV) | The energy must be optimized to achieve the most efficient fragmentation of the precursor ion into the desired product ion, maximizing signal. |
| Source Temperature | ~500°C | Optimized to facilitate efficient desolvation of the ESI droplets without causing thermal degradation of the analyte. |
Bioanalytical Method Validation
A full validation must be performed to demonstrate that the analytical method is reliable and fit for its intended purpose, in accordance with regulatory guidelines.[5][6][20]
Diagram: The Pillars of Bioanalytical Method Validation
Caption: Core validation parameters for a trustworthy bioanalytical method.
Table 3: Summary of Validation Experiments and Acceptance Criteria
| Validation Parameter | Experiment Description | Acceptance Criteria (FDA/ICH M10)[6] |
| Selectivity | Analyze at least six lots of blank human plasma. Check for interfering peaks at the retention times of Alverine and Alverine-d5. | Response of interfering peaks should be < 20% of the LLOQ for the analyte and < 5% for the internal standard. |
| Calibration Curve | Analyze a blank, a zero, and at least six non-zero standards over three separate runs. Use a weighted (1/x² or 1/x) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, L, M, H) in at least five replicates per level, across three separate runs (intra-day and inter-day). | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Compare the peak area of analyte spiked into extracted blank plasma from six different sources to the peak area of the analyte in a neat solution. The IS-normalized matrix factor should be calculated.[9][10] | The CV of the IS-normalized matrix factor across the six lots should be ≤ 15%. |
| Recovery | Compare the peak area of analyte from an extracted sample to the peak area of analyte spiked post-extraction into a blank matrix extract. Perform at LQC, MQC, and HQC levels. | Recovery should be consistent, precise, and reproducible. The CV across QC levels should be ≤ 15%. |
| Stability | Evaluate the stability of Alverine in plasma under various conditions: - Freeze-Thaw: 3 cycles at -20°C and -80°C.- Bench-Top: Room temperature for an expected duration.- Long-Term: At -80°C. | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of Alverine in human plasma. The strategic use of this compound as a stable isotope-labeled internal standard is paramount to the method's success, effectively correcting for analytical variability and ensuring high-quality data that meets stringent regulatory standards for clinical trials and pharmacokinetic studies. This self-validating system provides a trustworthy framework for drug development professionals and researchers.
References
-
Alverine: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]
-
Alverine. Wikipedia. [Link]
-
Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, PMC. [Link]
-
Evolving mechanisms of action of alverine citrate on phasic smooth muscles. PubMed. [Link]
-
Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. PubMed. [Link]
-
Evolving mechanisms of action of alverine citrate on phasic smooth muscles. ResearchGate. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]
-
Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. OUCI. [Link]
-
Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. PubMed. [Link]
-
Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. LabRulez LCMS. [Link]
-
Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Mean pharmacokinetic curves of alverine parent and metabolites (N = 12). ResearchGate. [Link]
-
What is matrix effect and how is it quantified? SCIEX. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]
-
Advanced Topics in Solid-Phase Extraction: Chemistries. LCGC International. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC, NIH. [Link]
-
Sample Preparation Basics SOP. University of Vermont. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC, NIH. [Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. ResearchGate. [Link]
-
Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. NIH. [Link]
-
Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate. [Link]
-
What is Solid Phase Extraction (SPE)? Organomation. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
-
An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. PMC, NIH. [Link]
-
An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. ResearchGate. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. IQVIA. [Link]
-
Solid-phase extraction. Wikipedia. [Link]
-
Solid Phase Extraction. Affinisep. [Link]
-
A new liquid-liquid extraction method for determination of montelukast in small volume human plasma samples using HPLC with fluorescence detector. ResearchGate. [Link]
-
Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. MDPI. [Link]
-
Product ion mass spectra of (A) alverine (m/z 282.3 → 91.0, scan range...). ResearchGate. [Link]
-
Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate. [Link]
Sources
- 1. Alverine - Wikipedia [en.wikipedia.org]
- 2. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. mims.com [mims.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 17. affinisep.com [affinisep.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of Alverine and its Active Metabolite in Human Plasma Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals in pharmaceutical and clinical research settings.
Abstract & Introduction
Alverine is a smooth muscle relaxant widely prescribed for the symptomatic relief of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS) and diverticular disease.[1][2][3] Its therapeutic effect is achieved through direct action on the smooth muscle of the gut and uterus, causing it to relax and thereby alleviating painful spasms.[1][4] Pharmacokinetic studies reveal that Alverine is rapidly absorbed and extensively metabolized in the body, primarily into its active metabolite, para-hydroxy alverine (PHA).[2][5] Given that the parent drug can exhibit high pharmacokinetic variability and the metabolite contributes significantly to the overall therapeutic effect, a reliable bioanalytical method capable of simultaneously quantifying both Alverine and PHA is crucial for clinical pharmacology, bioequivalence, and pharmacokinetic studies.[5][6]
The inherent complexity of biological matrices like human plasma necessitates a highly selective and sensitive analytical approach. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technology for this purpose. To achieve the highest level of accuracy and precision, this application note details a method employing the principle of stable isotope dilution using Alverine-d5 as the internal standard (IS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry.[7][8] Because the deuterated IS is chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences the same extraction efficiency and ionization response, effectively correcting for variations during sample preparation and analysis.[9] This protocol provides a fully validated, step-by-step guide for the simultaneous determination of Alverine and PHA in human plasma, suitable for regulated bioanalysis.
The Bioanalytical Rationale: Overcoming Challenges with Isotope Dilution
The primary challenges in quantifying Alverine and its metabolite in plasma are their low circulating concentrations and the potential for analytical variability introduced during sample processing.[10][11]
-
Why a Deuterated Internal Standard? A stable isotope-labeled (SIL) internal standard, such as Alverine-d5, is the ideal choice. It shares the same molecular structure as Alverine, differing only in mass due to the incorporation of five deuterium atoms. This structural homology ensures that Alverine-d5 behaves identically to the native analyte throughout the entire analytical process—from extraction to ionization. Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification, irrespective of sample-to-sample variations in recovery.[7][9]
-
Why LC-MS/MS? The unparalleled sensitivity and selectivity of tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allow for the precise measurement of target analytes even at picogram-per-milliliter levels.[12][13] This specificity is critical for distinguishing the analytes from endogenous plasma components, thereby minimizing matrix effects and ensuring data integrity.
Comprehensive Analytical Method
This section outlines the complete protocol, from sample preparation to data acquisition, validated in accordance with international bioanalytical method validation guidelines.[14][15][16]
Materials and Reagents
-
Reference Standards: Alverine (ALV), para-hydroxy Alverine (PHA), and Alverine-d5 (ALV-d5) with certified purity.
-
Solvents: HPLC-grade or LC-MS grade acetonitrile and methanol. Deionized water (18 MΩ·cm).
-
Reagents: Ammonium formate (analytical grade).
-
Biological Matrix: Drug-free human plasma, screened and confirmed to be free of interferences.
-
Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X or equivalent).[17]
Instrumentation
-
Liquid Chromatography: An HPLC system capable of delivering accurate and precise gradients (e.g., Shimadzu LC-20, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source (e.g., SCIEX API-5500, Waters Xevo TQ-S).[12]
Analytical Workflow Overview
The following diagram provides a high-level overview of the entire analytical procedure.
Sources
- 1. Alverine - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. Alverine | C20H27N | CID 3678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Alverine Citrate? [synapse.patsnap.com]
- 5. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. researchgate.net [researchgate.net]
- 11. uab.edu [uab.edu]
- 12. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. researchgate.net [researchgate.net]
Application Notes: Therapeutic Drug Monitoring of Alverine Using Alverine-d5 Citrate as an Internal Standard
Introduction: The Clinical Rationale for Alverine Monitoring
Alverine citrate is a smooth muscle relaxant prescribed for functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS) and painful diverticular disease.[1][2][3][4] Its mechanism of action is twofold: it directly relaxes the smooth muscle of the alimentary tract and uterus, and it also functions as a 5-HT1A receptor antagonist, which helps reduce visceral hypersensitivity.[1][5][6][7]
Pharmacokinetic studies reveal that after oral administration, alverine is rapidly absorbed and converted to its primary active metabolite, para-hydroxy-alverine (PHA).[8][9] However, significant inter-individual pharmacokinetic variability has been observed, particularly in the metabolic conversion to its active form.[6][10] This variability can lead to inconsistent therapeutic outcomes, where some patients may experience sub-optimal symptom relief while others may be at risk for side effects such as dizziness or nausea.[8][9]
Therapeutic Drug Monitoring (TDM) is the clinical practice of measuring drug concentrations in the blood to tailor dosage regimens for individual patients.[11][12][13] For a drug like alverine with high pharmacokinetic variability, TDM provides an invaluable tool to optimize therapy, ensuring that concentrations are maintained within the therapeutic window to maximize efficacy and minimize adverse effects.[10][11]
The Gold Standard: Why Use Alverine-d5 Citrate?
In quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving the highest accuracy and precision.[14][15][16] this compound is the deuterium-labeled analogue of alverine, making it the ideal internal standard for this application.[17]
The Causality Behind the Choice:
-
Identical Chemical Behavior: Alverine-d5 is chemically identical to the analyte (alverine). This ensures that it behaves in the same manner during every step of the analytical process, including extraction, chromatography, and ionization.[14][18]
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate results. Since Alverine-d5 is affected by these matrix effects identically to the unlabeled drug, it provides a reliable basis for correction.[14][15]
-
Compensation for Variability: It accurately accounts for procedural losses during sample preparation and any fluctuations in instrument performance (e.g., injection volume).[19]
-
Co-elution: Alverine-d5 co-elutes with alverine during liquid chromatography, which is a critical characteristic for an ideal internal standard.[18]
-
Mass Differentiation: The mass difference due to the five deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical similarity ensures a proportional response.[14][19]
By using the ratio of the analyte signal to the internal standard signal, the method can produce highly reliable and reproducible quantification, free from the variations that can plague other approaches.[16][20]
Pre-Analytical Workflow and Sample Handling
Ensuring the integrity of the collected sample is the first step in a self-validating protocol. Inaccurate pre-analytical handling can introduce errors that no downstream analytical method can correct.
Patient Sample Collection
-
Timing: Blood samples should be collected at trough concentration, i.e., immediately before the next scheduled dose, to assess the minimum drug level. This is a critical data point for TDM-based dose adjustments.[13][21]
-
Tube Type: Collect 3-5 mL of whole blood in a K2-EDTA (lavender top) tube. EDTA is the preferred anticoagulant as it chelates divalent cations that could activate enzymes, thus preserving sample integrity.
-
Mixing: Gently invert the tube 8-10 times immediately after collection to ensure proper mixing with the anticoagulant and prevent clotting.
-
Labeling: Label the tube with at least two unique patient identifiers, as well as the exact date and time of the draw.
Plasma Preparation and Storage
-
Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C to separate plasma from blood cells.
-
Aliquoting: Using a clean pipette, carefully transfer the supernatant (plasma) to a pre-labeled, cryo-safe storage vial. Avoid disturbing the buffy coat layer.
-
Storage: Immediately freeze the plasma samples at -70°C or lower. Stability at this temperature must be validated, but it is the standard for long-term preservation of drug analytes.
}
Overall workflow for Alverine Therapeutic Drug Monitoring.
Analytical Protocol: Quantification by LC-MS/MS
This protocol outlines a validated method for the simultaneous quantification of alverine and its active metabolite, para-hydroxy-alverine (PHA), using Alverine-d5 as the internal standard (IS).[20][22]
Preparation of Standards and Controls
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alverine Citrate, PHA, and this compound in methanol to create individual primary stock solutions. Store at -20°C.
-
Working Standards: Prepare serial dilutions from the stock solutions using a 50:50 methanol:water mixture to create working standard solutions for calibration curve (CC) points and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Alverine-d5 stock solution in 50:50 methanol:water. This solution will be added to all samples except for double blanks.
Sample Preparation: Solid Phase Extraction (SPE)
This extraction method is adapted from published, validated procedures and is effective for cleaning up complex plasma samples.[20][22]
-
Thaw: Thaw plasma samples, CCs, and QCs on ice. Vortex briefly to mix.
-
Spike: To 150 µL of each plasma sample, add 25 µL of the Internal Standard Working Solution (100 ng/mL). For blank samples, add 25 µL of 50:50 methanol:water.
-
Pre-treatment: Add 200 µL of 2% formic acid in water to each sample. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a Phenomenex Strata-X (or equivalent) SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analytes and the IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (65:35 acetonitrile:10 mM ammonium formate). Vortex to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an autosampler vial and inject into the LC-MS/MS system.
Instrumental Analysis: LC-MS/MS Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| LC System | ||
| Column | Symmetry Shield RP18 (150 x 3.9 mm, 5 µm) or equivalent | C18 columns provide excellent reversed-phase retention for moderately polar compounds like alverine. |
| Mobile Phase | A: 10 mM Ammonium Formate in WaterB: Acetonitrile | Ammonium formate is a volatile buffer compatible with mass spectrometry that aids in protonation for positive ion mode. |
| Gradient | Isocratic: 65% B | An isocratic method simplifies the run and improves reproducibility for targeted quantification.[20] |
| Flow Rate | 0.8 mL/min | A standard flow rate for this column dimension, providing good peak shape and resolution. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak symmetry and run-to-run stability. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with potential for column overload. |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Alverine contains a tertiary amine, which is readily protonated in positive ESI mode, leading to high sensitivity. |
| MRM Transitions | Alverine: m/z 282.3 → 91.1PHA: m/z 298.3 → 107.0Alverine-d5: m/z 287.3 → 91.1 | These transitions are specific and provide robust fragmentation for sensitive and selective detection. The product ion for Alverine-d5 is expected to be the same as the unlabeled form if the deuterium is not on the fragment. |
| Dwell Time | 150 ms | Adequate dwell time ensures sufficient data points across each chromatographic peak for accurate integration. |
| Source Temp. | 550°C | Optimizes desolvation of the mobile phase, enhancing ionization efficiency. |
| IonSpray Voltage | +5500 V | High voltage promotes the formation of gas-phase ions. |
Data Analysis and Quality Control
-
Quantification: The concentration of alverine and PHA in each sample is determined by calculating the peak area ratio of the analyte to the internal standard (Alverine-d5). This ratio is then mapped onto the calibration curve, which is generated by a weighted (1/x²) linear regression of the calibrator peak area ratios versus their nominal concentrations.
-
Quality Control: To ensure the validity of each analytical run, QC samples at low, medium, and high concentrations are analyzed in duplicate. The calculated concentrations of the QCs must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).
}
Principle of quantification using a deuterated internal standard.
Method Validation: A Trustworthy and Self-Validating System
For use in a clinical or regulatory setting, this analytical method must be fully validated according to guidelines from authorities like the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[23][24][25] Validation ensures the method is reliable, reproducible, and fit for its intended purpose.
| Validation Parameter | Acceptance Criteria (FDA/ICH M10) | Purpose |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analytes and IS in blank matrix from at least 6 sources. | Ensures the signal being measured is only from the target analytes and not from endogenous matrix components. |
| Calibration Curve | At least 75% of non-zero standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99. | Demonstrates the relationship between instrument response and concentration over the analytical range. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). | Confirms the closeness of measured values to the true value and the reproducibility of the measurements. |
| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. While not required to be 100%, it must be consistent. |
| Matrix Effect | IS-normalized matrix factor should be consistent across at least 6 sources of matrix. CV ≤ 15%. | Assesses the impact of the biological matrix on analyte ionization, confirming the IS adequately compensates for it. |
| Stability | Analyte concentration remains within ±15% of baseline under various conditions (freeze-thaw, bench-top, long-term storage). | Defines the conditions under which samples can be handled and stored without compromising data integrity. |
References
-
Alverine - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Alverine: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. Retrieved January 15, 2026, from [Link]
-
What is Alverine Citrate used for? (2024, June 14). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
-
What is the mechanism of Alverine Citrate? (2024, July 17). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
-
Rizea-Savu, S., Duna, S. N., & Sandulovici, R. C. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. [Link]
-
Alverine | C20H27N | CID 3678. (n.d.). PubChem - NIH. Retrieved January 15, 2026, from [Link]
-
Rathod, D. M., Patel, K. R., Mistri, H. N., Jangid, A. G., Shrivastav, P. S., & Sanyal, M. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 143, 131-138. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023, October 30). ResolveMass Laboratories Inc. Retrieved January 15, 2026, from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May). FDA. Retrieved January 15, 2026, from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Ijeab. Retrieved January 15, 2026, from [Link]
-
Hayase, T., et al. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 152(6), 918–928. [Link]
-
Rathod, D. M., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 131, 24-31. [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved January 15, 2026, from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Retrieved January 15, 2026, from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2023). HHS.gov. Retrieved January 15, 2026, from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS. Retrieved January 15, 2026, from [Link]
-
Alverine: uses & side-effects. (n.d.). PatientsLikeMe. Retrieved January 15, 2026, from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved January 15, 2026, from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. [Link]
-
Alverine Citrate 60mg Capsules - IBS. (n.d.). The Independent Pharmacy. Retrieved January 15, 2026, from [Link]
-
Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. (2021). OUCI. Retrieved January 15, 2026, from [Link]
-
Rizea-Savu, S., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology. [Link]
-
Pingale, S. G., & Dhat, R. P. (2013). Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023, October 30). YouTube. Retrieved January 15, 2026, from [Link]
-
Shah, S. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B, 877(1-2), 103-110. [Link]
-
Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Analysis of Therapeutic Drug Monitoring in Drug Labels. (2021, August 12). FDA. Retrieved January 15, 2026, from [Link]
-
Therapeutic Drug Monitoring. (2021, November 25). MedlinePlus Medical Test. Retrieved January 15, 2026, from [Link]
-
Dreesen, E., et al. (2017). Practical recommendations for the use of therapeutic drug monitoring of biopharmaceuticals in inflammatory diseases. Clinical Pharmacology & Therapeutics, 102(4), 594-603. [Link]
-
Kang, J. S., & Lee, M. H. (2009). Overview of Therapeutic Drug Monitoring. The Korean Journal of Internal Medicine, 24(1), 1-10. [Link]
-
Therapeutic Drug Monitoring Past, Present, and Future. (2020, February 4). YouTube. Retrieved January 15, 2026, from [Link]
Sources
- 1. Alverine - Wikipedia [en.wikipedia.org]
- 2. Alverine | C20H27N | CID 3678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alverine: uses & side-effects | PatientsLikeMe [patientslikeme.com]
- 4. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 5. What is the mechanism of Alverine Citrate? [synapse.patsnap.com]
- 6. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. mims.com [mims.com]
- 10. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Therapeutic Drug Monitoring: MedlinePlus Medical Test [medlineplus.gov]
- 13. Overview of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. texilajournal.com [texilajournal.com]
- 16. scispace.com [scispace.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. fda.gov [fda.gov]
- 25. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Note: A Robust Pharmacokinetic Study Design for Alverine Using Alverine-d5 Citrate as a Stable Isotope-Labeled Internal Standard
Introduction: The Challenge of Quantifying Alverine
Alverine citrate is a widely used antispasmodic agent that exerts a direct relaxant effect on the smooth muscle of the gastrointestinal tract and uterus.[1][2][3] It is prescribed for conditions such as irritable bowel syndrome (IBS) and primary dysmenorrhea.[2][3] A comprehensive understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for optimizing dosage regimens and ensuring therapeutic efficacy.
However, characterizing the pharmacokinetics of Alverine presents significant bioanalytical challenges. The parent drug is rapidly absorbed and extensively metabolized, primarily to its active metabolite, para-hydroxyalverine (PHA).[4] Alverine itself has a short elimination half-life of approximately 0.8 hours, while its active metabolite has a longer half-life of 5.7 hours.[4] Furthermore, studies have revealed high inter-subject pharmacokinetic variability, particularly for the parent compound.[2][3][5] This rapid metabolism and high variability necessitate a highly sensitive, specific, and reproducible bioanalytical method to generate reliable PK data.
The Gold Standard: Isotope Dilution Mass Spectrometry with Alverine-d5 Citrate
To overcome the challenges of accurate quantification in complex biological matrices like plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is the industry's gold standard.[6][7][8] this compound, a deuterated analog of Alverine, is the ideal internal standard for this purpose.[9][10][11]
Expertise & Experience: The Causality Behind Using a Deuterated Internal Standard
Why is a SIL-IS like this compound superior to a structural analog?
-
Identical Physicochemical Behavior: Deuterium substitution results in a negligible change to the molecule's chemical properties.[7] Therefore, Alverine-d5 behaves virtually identically to the non-labeled Alverine during the entire analytical process, including extraction, chromatography, and ionization.[8] This ensures that any sample-to-sample variability (e.g., extraction loss, matrix effects) affects both the analyte and the internal standard equally.
-
Co-elution: Alverine-d5 co-elutes with Alverine during liquid chromatography. This is critical because it ensures both compounds experience the same matrix-induced ion suppression or enhancement at the exact same time, providing the most accurate correction.[7]
-
Mass Spectrometric Distinction: Despite their near-identical chemical behavior, the mass difference allows the tandem mass spectrometer to distinguish between the analyte and the internal standard.[12]
By measuring the ratio of the analyte's peak area to the internal standard's peak area, the isotope dilution technique effectively normalizes for variability, leading to unparalleled accuracy and precision in the final concentration measurement.[6][13] This application note provides a comprehensive framework for designing an in-vivo pharmacokinetic study and a robust LC-MS/MS bioanalytical method for Alverine using this compound.
Physicochemical Properties of Alverine and its Deuterated Analog
A clear understanding of the physicochemical properties is essential for formulation, sample preparation, and analytical method development.
| Property | Alverine Citrate | This compound | Rationale for Importance |
| Chemical Name | N-Ethyl-N-(3-phenylpropyl)benzenepropanamine 2-Hydroxy-1,2,3-propanetricarboxylate[1] | N-(ethyl-d5)-3-phenyl-N-(3-phenylpropyl)propan-1-amine, citrate (1:1)[9] | Defines the exact chemical structure. |
| CAS Number | 5560-59-8[1] | 1215327-00-6[9][11] | Unique identifier for substance registration. |
| Molecular Formula | C₂₆H₃₅NO₇[1][14] | C₂₆H₃₀D₅NO₇[11] | Determines the exact mass. |
| Molecular Weight | 473.56 g/mol [1] | 478.59 g/mol [11] | Crucial for preparing standard solutions and for MS detection. |
| Appearance | White to off-white crystalline powder[1][15] | Solid (Assumed similar to Alverine Citrate) | Important for handling and quality control. |
| Solubility | Slightly soluble in water; Soluble in DMSO and DMF[1][16] | Assumed similar to Alverine Citrate | Guides solvent selection for stock solutions and formulations. |
| pKa (Strongest Basic) | 10.44[1] | Assumed similar to Alverine Citrate | Predicts ionization state, informing LC mobile phase and SPE pH selection. |
Experimental Design: In-Vivo Pharmacokinetic Study Protocol
This protocol describes a typical PK study in a rodent model (e.g., Sprague-Dawley rats), which is a common preclinical species for ADME studies.[17][18]
4.1 Materials and Reagents
-
Alverine Citrate (for dosing)
-
Vehicle for formulation (e.g., 0.5% w/v Hydroxypropyl Methylcellulose [HPMC] in water)
-
Sprague-Dawley rats (male, 250-300g), acclimatized for at least 7 days
-
Dosing gavage needles (for oral administration) and syringes (for IV)
-
Blood collection tubes (e.g., K2-EDTA coated microtubes)
-
Centrifuge
4.2 Dosing Formulation Preparation
-
Accurately weigh the required amount of Alverine Citrate.
-
Prepare the vehicle (e.g., 0.5% HPMC) by slowly adding HPMC to water while stirring until a uniform suspension is formed.
-
Add the Alverine Citrate powder to the vehicle and vortex/sonicate until a homogenous suspension is achieved. Prepare fresh on the day of dosing.
4.3 Animal Dosing and Sample Collection Protocol
-
Animal Preparation: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Group: Administer the Alverine Citrate formulation via oral gavage at a target dose (e.g., 10 mg/kg). Record the exact time of administration.
-
Intravenous (IV) Group: Administer a different, solubilized formulation via tail vein injection at a lower dose (e.g., 1 mg/kg) to determine bioavailability.
-
-
Blood Sample Collection: Collect serial blood samples (approx. 100-200 µL) from each animal.[19][20] A typical time course to capture the rapid absorption and elimination would be:
-
Plasma Processing:
-
Immediately place blood samples into K2-EDTA tubes and keep on ice.
-
Within 30 minutes of collection, centrifuge the tubes at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) into uniquely labeled cryovials.
-
Store plasma samples at -80°C until bioanalysis.
-
Caption: High-level workflow for a pharmacokinetic study.
Bioanalytical Method: LC-MS/MS Quantification Protocol
This protocol is designed for the accurate quantification of Alverine in plasma and is based on established, validated methods.[21][22]
5.1 Materials, Reagents, and Equipment
-
Alverine Citrate reference standard
-
This compound internal standard (IS)
-
LC-MS grade solvents: Acetonitrile, Methanol, Formic Acid, Ammonium Formate
-
Ultrapure water
-
Control (drug-free) rat plasma
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[21][22]
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
-
Analytical column (e.g., Symmetry Shield RP18, 150 mm x 3.9 mm, 5 µm)[21][22]
5.2 Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh Alverine Citrate and this compound and dissolve in methanol to create primary stock solutions.
-
Working Standard Solutions: Serially dilute the Alverine primary stock with 50:50 acetonitrile:water to prepare a series of working solutions for the calibration curve (e.g., spanning 150 pg/mL to 150,000 pg/mL).
-
Internal Standard (IS) Working Solution: Dilute the Alverine-d5 primary stock with 50:50 acetonitrile:water to a final concentration (e.g., 50 ng/mL).
5.3 Sample Preparation Protocol (Solid Phase Extraction)
-
Pipette 150 µL of plasma (calibrators, QCs, or unknown study samples) into a 96-well plate or microcentrifuge tubes.
-
Add 25 µL of the IS working solution to all samples except for the blank matrix.
-
Vortex briefly to mix.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the SPE cartridges.
-
Wash the cartridges with 1 mL of water.
-
Elute the analytes with 1 mL of acetonitrile into a clean collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase, vortex, and inject onto the LC-MS/MS system.
5.4 LC-MS/MS Instrumental Parameters The following table provides a validated starting point for the instrumental method.[21][22][23]
| Parameter | Recommended Setting |
| LC Column | Symmetry Shield RP18 (150 mm x 3.9 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Formate (65:35, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Alverine) | m/z 282.3 → 91.1 |
| MRM Transition (Alverine-d5) | m/z 287.3 → 91.1 (or other suitable product ion) |
| Dwell Time | 200 ms |
Trustworthiness: A Self-Validating System This protocol must be fully validated according to regulatory guidelines from the FDA and EMA to ensure its trustworthiness.[24][25][26][27] Validation demonstrates that the method is fit for its intended purpose.
| Validation Parameter | Acceptance Criteria (based on FDA/EMA guidance)[25][26] |
| Calibration Curve | ≥ 8 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ). Assessed at LLOQ, LQC, MQC, HQC levels. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 sources. |
| Matrix Effect | IS-normalized matrix factor should have a %CV ≤ 15% across different lots of matrix. |
| Recovery | Should be consistent and reproducible, though no specific value is required. |
| Stability | Analyte stability must be demonstrated under various conditions: bench-top, freeze-thaw cycles, and long-term storage. |
Data Analysis and Interpretation
Caption: The logic of using a deuterated internal standard for accurate quantification.
-
Construct Calibration Curve: Plot the peak area ratio (Alverine / Alverine-d5) versus the nominal concentration of the calibration standards. Perform a weighted (1/x²) linear regression.
-
Calculate Unknown Concentrations: Determine the concentrations of Alverine in the unknown study samples by interpolating their peak area ratios from the regression line of the calibration curve.
-
Pharmacokinetic Parameter Calculation: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data for each animal.[18]
Example Table for Reporting Pharmacokinetic Parameters:
| Parameter | Definition | Mean Value ± SD (PO) | Mean Value ± SD (IV) |
| Cmax (ng/mL) | Maximum observed plasma concentration | Calculated Value | Calculated Value |
| Tmax (hr) | Time to reach Cmax | Calculated Value | Calculated Value |
| AUC₀-t (hrng/mL) | Area under the curve from time 0 to the last measurable time point | Calculated Value | Calculated Value |
| AUC₀-inf (hrng/mL) | Area under the curve extrapolated to infinity | Calculated Value | Calculated Value |
| t½ (hr) | Elimination half-life | Calculated Value | Calculated Value |
| CL (L/hr/kg) | Clearance | N/A | Calculated Value |
| Vd (L/kg) | Volume of distribution | N/A | Calculated Value |
| F (%) | Bioavailability | Calculated Value | N/A |
Conclusion
The high metabolic rate and significant pharmacokinetic variability of Alverine demand a state-of-the-art bioanalytical approach. The use of a stable isotope-labeled internal standard, this compound, is indispensable for mitigating analytical errors arising from sample preparation and matrix effects.[6][12] The detailed in-vivo and bioanalytical protocols provided in this application note establish a robust, reliable, and self-validating framework for accurately characterizing the pharmacokinetic profile of Alverine. Adherence to these methodologies and rigorous validation against regulatory standards will ensure the generation of high-quality, defensible data crucial for advancing drug development programs.
References
-
Alverine: Uses, Dosage, Side Effects and More. MIMS Philippines. Available from: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
Rathod DM, Patel KR, Mistri HN, Jangid AG, Shrivastav PS, Sanyal M. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. J Pharm Biomed Anal. 2017;134:253-259. Available from: [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Rathod DM, Patel KR, Mistri HN, Jangid AG, Shrivastav PS, Sanyal M. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. PubMed. Available from: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available from: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. OUCI. Available from: [Link]
-
Tudor, A. M., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. National Institutes of Health (NIH). Available from: [Link]
-
Tudor, A. M., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology. Available from: [Link]
-
Mean pharmacokinetic curves of alverine parent and metabolites (N = 12). ResearchGate. Available from: [Link]
-
This compound. Veeprho. Available from: [Link]
-
Tudor, A. M., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. PubMed. Available from: [Link]
-
Pingale, S. G., & Sonawane, R. A. (2012). Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
What is the mechanism of Alverine Citrate?. Patsnap Synapse. Available from: [Link]
-
Gomes, N. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. PubMed. Available from: [Link]
-
Bioanalytical method validation emea. Slideshare. Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
-
Alverine Citrate. PubChem. Available from: [Link]
-
Murine Pharmacokinetic Studies. Bio-protocol. Available from: [Link]
-
Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. ResearchGate. Available from: [Link]
-
In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available from: [Link]
-
Alverine citrate One Chongqing Chemdad Co. Chemdad. Available from: [Link]
-
Alverine Citrate. JIANGYIN TRUST INTERNATIONAL INC. Available from: [Link]
-
Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. PubMed. Available from: [Link]
-
Murine Pharmacokinetic Studies. National Institutes of Health (NIH). Available from: [Link] protocolo-e1511/
-
In Vivo Pharmacokinetic (PK) Studies. Selvita. Available from: [Link]
- A kind of alverine citrate novel crystal forms and preparation method thereof. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]
- 4. mims.com [mims.com]
- 5. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. veeprho.com [veeprho.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scbt.com [scbt.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alverine Citrate | C26H35NO7 | CID 21718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Alverine citrate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. Alverine citrate | 5560-59-8 [chemicalbook.com]
- 17. protocols.io [protocols.io]
- 18. selvita.com [selvita.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 26. ema.europa.eu [ema.europa.eu]
- 27. fda.gov [fda.gov]
Troubleshooting & Optimization
Alverine Quantification by LC-MS/MS: A Technical Support Guide to Navigating Matrix Effects
Welcome to the technical support center for the bioanalysis of Alverine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of Alverine and its metabolites, such as para-hydroxy Alverine, in biological matrices. It provides in-depth troubleshooting advice and frequently asked questions to address the common and complex challenge of matrix effects.
Introduction: The Challenge of the Matrix
In the realm of bioanalysis, LC-MS/MS stands as a premier technique due to its high sensitivity and selectivity.[1][2] However, the accuracy and reliability of quantification can be significantly compromised by "matrix effects."[3][4] These effects arise from co-eluting endogenous components of the biological sample (e.g., plasma, urine) that interfere with the ionization of the target analyte, Alverine, in the mass spectrometer's ion source.[3][4][5] This interference can manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), leading to inaccurate quantification.[3][6]
This guide will equip you with the knowledge to diagnose, troubleshoot, and mitigate matrix effects in your Alverine quantification assays, ensuring the generation of robust and reliable data in line with regulatory expectations, such as those from the FDA.[7][8]
Part 1: Troubleshooting Guide
This section is structured to help you systematically identify and resolve issues related to matrix effects during your Alverine LC-MS/MS analysis.
Problem 1: Poor Reproducibility and Accuracy in Quality Control (QC) Samples
Symptom: You observe significant variability (%CV > 15%) and/or inaccuracy (%RE > ±15%) in your QC samples, particularly at the low and high concentration levels. Your calibration curve may also show poor linearity (r² < 0.99).
Potential Cause: Inconsistent matrix effects across different samples or calibration standards. Components of the biological matrix, such as phospholipids, are notorious for causing ion suppression and can vary between individual lots of plasma.[2]
Systematic Troubleshooting Workflow:
Sources
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. nebiolab.com [nebiolab.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. resolvemass.ca [resolvemass.ca]
Technical Support Center: Enhancing Sensitivity for Alverine and its Metabolites
Welcome to the technical support center for the bioanalysis of Alverine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and sample analysis. Here, we move beyond simple protocols to explain the underlying principles of each step, empowering you to troubleshoot effectively and ensure the generation of high-quality, reproducible data.
Introduction: The Analytical Challenges of Alverine
Alverine, a smooth muscle relaxant, undergoes extensive first-pass metabolism, resulting in low circulating levels of the parent drug and a complex profile of metabolites. The primary analytical challenges in quantifying Alverine and its metabolites in biological matrices, such as human plasma, include:
-
Low Endogenous Concentrations: The parent drug, Alverine, is often present at very low pg/mL levels, demanding highly sensitive analytical methods.
-
Metabolic Complexity: Alverine is rapidly converted to its primary active metabolite, 4-hydroxyalverine (para-hydroxy Alverine or PHA), and further metabolized to N-desethyl alverine and 4-hydroxy alverine glucuronide. Simultaneous quantification of these structurally similar compounds can be challenging.[1]
-
Matrix Effects: Biological matrices are complex, containing numerous endogenous compounds that can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement and compromising data accuracy.
-
Analyte Stability: The stability of Alverine and its metabolites in biological samples during collection, storage, and processing is crucial for reliable quantification.
This guide will provide a structured approach to overcoming these challenges, focusing on sample preparation, chromatography, and mass spectrometry.
Part 1: Sample Preparation - The Foundation of Sensitive Analysis
Effective sample preparation is paramount for achieving high sensitivity and minimizing matrix effects. For Alverine and its metabolites, which are basic compounds, Solid Phase Extraction (SPE) is the most effective and widely used technique.[2][3]
Frequently Asked Questions (FAQs): Sample Preparation
Q1: Why is Solid Phase Extraction (SPE) preferred over Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) for Alverine and its metabolites?
A1: While LLE and PPT are simpler techniques, SPE offers superior sample cleanup, leading to reduced matrix effects and improved sensitivity. For low-level quantification of Alverine and its metabolites, the cleaner extract provided by SPE is crucial. Polymeric SPE sorbents, such as Phenomenex Strata-X, are often chosen for their ability to retain a broad range of analytes and their robustness to drying out.[2]
Q2: What type of SPE sorbent is best suited for Alverine and its metabolites?
A2: Alverine and its primary metabolites are basic compounds. Therefore, a mixed-mode cation exchange sorbent can be highly effective. However, many published methods successfully utilize polymeric reversed-phase sorbents like Phenomenex Strata-X.[2] The choice depends on the specific requirements of the assay, but polymeric sorbents offer a good starting point due to their versatility.
Q3: My recoveries are low and inconsistent. What are the likely causes and how can I troubleshoot this?
A3: Low and inconsistent recoveries during SPE can stem from several factors:
-
Incomplete Protein Binding Disruption: Alverine and its metabolites may be bound to plasma proteins. Ensure your sample pretreatment includes a step to disrupt this binding, such as the addition of an acid (e.g., formic acid) or a miscible organic solvent.
-
Improper pH Adjustment: For efficient retention on a reversed-phase sorbent, the analytes should be in their neutral form. Since Alverine and its metabolites are basic, ensure the pH of the sample is adjusted to be at least 2 pH units above their pKa before loading onto the SPE cartridge.
-
Suboptimal Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting the analytes. The elution solvent must be strong enough to fully recover the analytes. A systematic optimization of the organic content and pH of these solvents is recommended.
-
Drying of the SPE bed: While polymeric sorbents are more resistant, allowing the sorbent bed to dry out after conditioning and before sample loading can lead to poor recovery.
Troubleshooting Guide: Solid Phase Extraction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete elution. 2. Analyte breakthrough during loading or washing. 3. Inefficient disruption of protein binding. | 1. Increase the strength and/or volume of the elution solvent. Consider adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent to neutralize the analytes and facilitate their release from the sorbent. 2. Decrease the organic content of the wash solvent. Ensure the sample is loaded at an appropriate pH to maximize retention. 3. Pretreat the plasma sample with an acid (e.g., 0.1% formic acid) or a water-miscible organic solvent (e.g., acetonitrile) before loading. |
| High Matrix Effects | 1. Insufficient removal of endogenous interferences. 2. Co-elution of phospholipids. | 1. Optimize the wash step with a solvent that is strong enough to remove interferences but weak enough to retain the analytes. A wash with a low percentage of organic solvent is a good starting point. 2. Incorporate a wash step with a solvent mixture designed to remove phospholipids, such as a high percentage of methanol. |
| Poor Reproducibility | 1. Inconsistent sample processing. 2. Variability in SPE cartridge packing. | 1. Ensure consistent and precise execution of each step of the SPE protocol. Automation can significantly improve reproducibility. 2. Use high-quality SPE cartridges from a reputable supplier. |
Detailed Protocol: Solid Phase Extraction of Alverine and Metabolites from Human Plasma
This protocol is a consensus of best practices from published literature.[2][3]
-
Sample Pre-treatment:
-
To a 150 µL aliquot of human plasma, add 150 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds to mix and disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition a Phenomenex Strata-X (30 mg/1 mL) SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 65:35 v/v acetonitrile and 10 mM ammonium formate).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Part 2: Chromatography - Achieving Optimal Separation and Peak Shape
Good chromatography is essential for separating Alverine from its metabolites and from co-eluting matrix components, which is critical for minimizing ion suppression and ensuring accurate quantification.
Frequently Asked Questions (FAQs): Chromatography
Q1: What type of HPLC column is recommended for Alverine and its metabolites?
A1: A C18 reversed-phase column is the most common choice for separating Alverine and its metabolites.[1][4] Columns with a particle size of 5 µm or less are typically used to achieve good peak shape and resolution. The specific brand and model can be optimized based on your system and specific separation needs.
Q2: How can I improve the peak shape for these basic compounds?
A2: Peak tailing is a common issue with basic compounds like Alverine. This is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. To improve peak shape:
-
Use a mobile phase with an appropriate pH: A mobile phase buffered at a slightly acidic to neutral pH (e.g., pH 3-6) can help to protonate the analytes and minimize interactions with silanols. Ammonium formate is a common and effective buffer for LC-MS applications.[2]
-
Choose an end-capped column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups.
-
Increase the ionic strength of the mobile phase: A higher buffer concentration (e.g., 10-20 mM) can help to shield the silanol interactions.
Q3: I am having trouble separating Alverine from its hydroxylated metabolite. What can I do?
A3: Co-elution of structurally similar compounds can be challenging. To improve resolution:
-
Optimize the mobile phase composition: A systematic evaluation of the organic solvent (acetonitrile vs. methanol) and the gradient profile is the first step. A shallower gradient can often improve the separation of closely eluting peaks.
-
Adjust the mobile phase pH: Changing the pH can alter the ionization state and, therefore, the retention of the analytes, potentially improving their separation.
-
Change the column chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.
Troubleshooting Guide: Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with silanol groups. 2. Column overload. | 1. Use a mobile phase with a buffer (e.g., 10 mM ammonium formate). Ensure the column is a high-purity, end-capped C18. 2. Reduce the injection volume or the concentration of the sample. |
| Poor Resolution | 1. Inadequate separation of analytes. 2. Peak broadening. | 1. Optimize the mobile phase gradient and/or pH. Consider a different column chemistry. 2. Check for dead volumes in the system. Ensure the column is not degraded. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Column degradation. 3. Fluctuations in column temperature. | 1. Prepare fresh mobile phase daily and ensure accurate composition. 2. Use a guard column and replace it regularly. If the problem persists, replace the analytical column. 3. Use a column oven to maintain a stable temperature. |
| Carryover | 1. Adsorption of analytes to the injector or column. | 1. Optimize the autosampler wash procedure. Use a strong wash solvent that can effectively solubilize the analytes. Injecting a blank after a high concentration sample can help diagnose the source of carryover.[5][6] |
Part 3: Mass Spectrometry - Maximizing Sensitivity and Specificity
Tandem mass spectrometry (MS/MS) provides the sensitivity and selectivity required for the low-level quantification of Alverine and its metabolites.
Frequently Asked Questions (FAQs): Mass Spectrometry
Q1: What ionization mode is best for Alverine and its metabolites?
A1: Alverine and its metabolites are basic compounds that readily form positive ions. Therefore, electrospray ionization (ESI) in the positive ion mode is the preferred method.[1][7]
Q2: How do I select the optimal Multiple Reaction Monitoring (MRM) transitions?
A2: MRM transitions should be selected by infusing a standard solution of each analyte into the mass spectrometer and optimizing the precursor ion (Q1) and product ion (Q3) settings. The most intense and specific transitions should be chosen for quantification and confirmation.
Q3: I am observing significant ion suppression. How can I mitigate this?
A3: Ion suppression is a common challenge in bioanalysis. To address this:
-
Improve Sample Cleanup: As discussed in Part 1, a more efficient sample preparation method is the most effective way to reduce matrix effects.
-
Optimize Chromatography: Ensure that the analytes elute in a region of the chromatogram with minimal co-eluting matrix components. A post-column infusion experiment can help to identify regions of significant ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Alverine-d5) is the gold standard for compensating for matrix effects.[1] Since the SIL-IS has the same physicochemical properties as the analyte, it will experience the same degree of ion suppression, allowing for accurate correction.
Troubleshooting Guide: Mass Spectrometry
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | 1. Suboptimal ionization parameters. 2. Ion suppression. 3. Inefficient fragmentation. | 1. Optimize source parameters such as spray voltage, gas flows, and temperature. 2. Improve sample cleanup and chromatography. Use a SIL-IS. 3. Optimize the collision energy for each MRM transition. |
| High Background Noise | 1. Contamination of the MS source or transfer optics. 2. Chemical noise from the mobile phase or sample. | 1. Clean the MS source and ion transfer optics according to the manufacturer's instructions. 2. Use high-purity LC-MS grade solvents and reagents. Ensure the sample extract is clean. |
| Inconsistent Results | 1. Fluctuations in MS performance. 2. Variable matrix effects. | 1. Regularly check the MS calibration and performance using a standard solution. 2. Use a SIL-IS for each analyte to compensate for variability. |
Optimized MS/MS Parameters for Alverine and Metabolites
The following table provides typical MS/MS parameters for the analysis of Alverine and its primary active metabolite. These should be used as a starting point and optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alverine | 282.3 | 91.0 | 36 |
| 4-hydroxyalverine | 298.2 | 107.0 | 36 |
| Alverine-d5 (IS) | 287.3 | 91.0 | 36 |
| Data derived from published literature.[1] |
Part 4: Data Interpretation and Method Validation
Accurate and reliable data can only be assured through rigorous method validation in accordance with regulatory guidelines.
Key Validation Parameters
A bioanalytical method for Alverine and its metabolites should be validated for the following parameters as per ICH M10 guidelines:[3][7][8]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analytes.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analytes in the biological matrix under various storage and processing conditions.
Visualizations
Metabolic Pathway of Alverine
Caption: Metabolic pathway of Alverine.
Experimental Workflow for Alverine Analysis
Caption: Experimental workflow for Alverine analysis.
References
-
Rathod, D. M., Patel, K. R., Mistri, H. N., Jangid, A. G., Shrivastav, P. S., & Sanyal, M. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 7(4), 235-243. [Link]
-
Rizea-Savu, S., Duna, A. M., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. [Link]
-
Gomes, N. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B, 877(3), 197-206. [Link]
-
Rathod, D. M., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis. [Link]
-
Ghosh, C., et al. (2010). Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Letter, W. (2015). Carry-Over (Carryover) Contamination in HPLC and LC-MS Systems. ResearchGate. [Link]
Sources
- 1. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Technical Support Center: Alverine-d5 Citrate Stability in Biological Matrices
Welcome to the technical support resource for Alverine-d5 Citrate. This guide is designed for researchers, bioanalytical scientists, and drug development professionals who rely on precise quantification and stable internal standards. As a deuterated analog of Alverine, this compound is an essential tool for accurate analysis in pharmacokinetic and metabolic studies.[1] However, maintaining its integrity within complex biological matrices is paramount for generating reliable and reproducible data.[2][3]
This document provides in-depth, field-proven insights into the stability of this compound, moving beyond simple procedural lists to explain the scientific rationale behind each recommendation. We will explore common challenges, troubleshoot potential issues, and provide validated protocols to ensure the robustness of your bioanalytical methods.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use and stability of this compound.
Q1: What is this compound and why is it the preferred internal standard (IS)?
This compound is a stable isotope-labeled version of Alverine, where five hydrogen atoms on the ethyl group have been replaced with deuterium.[1][4] In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated analogs are considered the gold standard for internal standards.[5][6]
The rationale is that the deuterated standard is chemically almost identical to the analyte (Alverine). This means it exhibits nearly the same behavior during sample extraction, chromatography, and ionization.[6] The mass difference allows the mass spectrometer to differentiate between the analyte and the IS, enabling accurate quantification by correcting for variability in sample processing and potential matrix effects.[5][7]
Q2: What are the primary stability concerns for this compound in biological matrices?
The stability of any analyte in a biological matrix is influenced by several factors.[8][9][10][11] For this compound, the key considerations are:
-
Enzymatic Degradation: Biological matrices like plasma and tissue homogenates contain active enzymes that can metabolize Alverine. Alverine is known to be converted to active metabolites such as 4-hydroxy alverine.[12][13]
-
pH-Dependent Hydrolysis: Alverine Citrate has shown vulnerability to degradation under alkaline and acidic conditions.[14] The pH of the biological sample can shift during storage and processing, potentially affecting stability.[8]
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.[9][11] Conversely, repeated freeze-thaw cycles can damage the analyte through the formation of ice crystals and concentration effects.[15]
-
Oxidation: Studies have shown that Alverine Citrate is susceptible to oxidative degradation.[14][16]
-
Light Sensitivity: As a general best practice, light-sensitive compounds should be protected from light to prevent photodegradation.[17]
-
Isotopic Exchange: While the deuterium labels on the ethyl group of Alverine-d5 are on a stable part of the molecule, extreme pH conditions or certain in-source mass spectrometry conditions could theoretically promote H/D back-exchange, although this is generally a low risk for this compound.[18][19]
Q3: What are the recommended storage conditions for stock solutions?
Proper storage of stock and working solutions is critical.
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[4]
-
In Solvent: Once dissolved, stock solutions (commonly prepared in methanol or DMSO[12][20]) should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Always refer to the manufacturer's certificate of analysis for specific recommendations.[17]
Troubleshooting Guide: Common Stability-Related Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the analysis of this compound.
| Problem | Probable Cause | Recommended Solution & Scientific Rationale |
| Low or Highly Variable IS Signal Across Samples | 1. Bench-Top Instability: The analyte is degrading in the thawed matrix at room temperature during sample processing. | Solution: A study on Alverine demonstrated stability in human plasma for up to 6 hours at room temperature.[12][20] To minimize risk, process samples on an ice bath and limit the time between thawing and extraction. Rationale: Lowering the temperature slows down enzymatic activity and chemical degradation rates.[3] |
| 2. Freeze-Thaw Degradation: Repeated freezing and thawing cycles are compromising the integrity of the analyte. | Solution: Alverine has shown stability for at least three freeze-thaw cycles.[12] However, as a best practice, aliquot study samples into single-use tubes after collection to avoid the need for repeated thawing of the entire sample.[15] Rationale: Aliquoting prevents the physical stress of repeated ice crystal formation and localized concentration changes that can denature proteins and degrade small molecules. | |
| 3. Inefficient Extraction: The IS is not being recovered consistently from the matrix. | Solution: Ensure the selected extraction method (e.g., solid-phase extraction, liquid-liquid extraction) is optimized and validated for Alverine. The recovery of Alverine and its metabolites from plasma has been successfully achieved with high consistency using solid-phase extraction.[7] Rationale: A robust extraction procedure is essential for consistent recovery and minimizing matrix effects.[21] | |
| Poor Accuracy and Precision in QC Samples | 1. Long-Term Storage Instability: The analyte has degraded during storage between sample collection and analysis. | Solution: Validate long-term stability at the intended storage temperature. For Alverine, stability has been confirmed for up to 3.5 weeks at -20°C and for at least 1 week at -70°C.[12][20] If studies are longer, stability must be proven for that duration. Storing samples at -80°C is generally recommended for extended periods to significantly slow degradation processes.[15] Rationale: Lower temperatures provide more energy to overcome the activation energy barrier for degradation reactions. |
| 2. Processed Sample Instability: The analyte is degrading in the final extract while sitting in the autosampler. | Solution: Evaluate autosampler stability by letting a set of processed samples sit in the autosampler for a duration equivalent to a typical analytical run. Alverine extracts have been shown to be stable for up to 96 hours when kept at 10°C.[12] If instability is observed, adjust the analysis sequence to minimize wait times.[15] Rationale: The composition of the reconstitution solvent may not be optimal for long-term stability compared to the biological matrix. | |
| Inaccurate Results Despite a Stable IS Signal | 1. Differential Matrix Effects: The IS and analyte are not being affected by ion suppression or enhancement in the same way. | Solution: Ensure the IS and analyte co-elute chromatographically. While deuterated standards are designed to co-elute, minor shifts can occur.[22] If they separate, they may elute in regions with different levels of co-eluting matrix components, leading to differential ionization effects. Adjusting the chromatographic method to ensure co-elution is critical. Rationale: The core principle of using a stable isotope-labeled IS is its ability to compensate for matrix effects, which is only effective if both analyte and IS experience the same ionization conditions.[6] |
| 2. Isotopic Contribution/Crosstalk: The signal from the analyte is contributing to the IS signal, or vice-versa. | Solution: Check the mass spectrometry data for isotopic contribution. Ensure that the mass increase of the deuterated standard is sufficient to be outside the natural isotopic distribution of the analyte.[6] The +5 Da mass difference of Alverine-d5 is generally sufficient. Rationale: Accurate quantification requires that the mass transitions used for the analyte and the IS are unique and free from mutual interference. |
Published Stability Data for Alverine in Human Plasma
The stability of this compound is expected to be equivalent to that of unlabeled Alverine. The following data, derived from a pharmacokinetic study, provides a reliable baseline for experimental design.[12][20]
| Stability Type | Matrix | Storage Condition | Duration | Outcome |
| Bench-Top | Human Plasma | Room Temperature | Up to 6 hours | Stable |
| Autosampler | Human Plasma | -5°C | Up to 1 week | Stable |
| Processed Extract | Plasma Extract | 10°C | Up to 96 hours | Stable |
| Long-Term | Human Plasma | ≤ -20°C | Up to 3.5 weeks | Stable |
| Long-Term | Human Plasma | ≤ -70°C | Up to 1 week | Stable |
| Freeze-Thaw | Human Plasma | -20°C to RT | 3 Cycles | Stable |
Key Experimental Protocols
Adherence to validated, systematic protocols is essential for ensuring analyte stability.
Protocol 1: Preparation of Stock and Working Solutions
-
Reconstitution of Stock Solution (e.g., 1 mg/mL):
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution using the same solvent or a solvent compatible with the biological matrix and analytical method (e.g., 50:50 methanol:water).
-
Prepare fresh working solutions for each analytical run or prove their stability under storage conditions (e.g., 4°C).
-
-
Storage:
Protocol 2: Assessment of Analyte Stability in a Biological Matrix
This protocol outlines the steps to validate the stability of this compound under various conditions, consistent with regulatory guidelines.[23][24][25]
-
Preparation of Stability Samples:
-
Use the biological matrix of interest (e.g., human plasma with K2-EDTA).
-
Spike the matrix with this compound at two concentration levels: a low QC (LQC) and a high QC (HQC).
-
Prepare a baseline set of samples (T=0) for immediate analysis.
-
Aliquot the remaining spiked matrix into separate tubes for each stability condition to be tested.
-
-
Freeze-Thaw Stability Assessment:
-
Store the LQC and HQC aliquots at the intended storage temperature (e.g., -20°C) for 24 hours.
-
Remove the samples, allow them to thaw completely unassisted at room temperature, and then refreeze them for at least 12 hours.
-
Repeat this cycle for the desired number of iterations (typically 3-5 cycles).
-
After the final cycle, process and analyze the samples.
-
-
Bench-Top (Short-Term) Stability Assessment:
-
Thaw LQC and HQC aliquots and keep them on the bench at room temperature for a period that mimics the expected sample handling time during routine analysis (e.g., 6, 12, or 24 hours).
-
After the designated time, process and analyze the samples.
-
-
Long-Term Stability Assessment:
-
Store LQC and HQC aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 1 month, 3 months, 6 months), retrieve a set of samples, thaw, process, and analyze.
-
-
Data Analysis:
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Calculate the mean concentration of the stability samples. The stability is considered acceptable if the mean concentration is within ±15% of the nominal (T=0) concentration.[15]
-
Visualized Workflows and Logic
Sample Handling Workflow for Optimal Stability
The following workflow minimizes the risk of degradation from the point of collection to analysis.
Caption: Recommended sample handling workflow for this compound.
Troubleshooting Decision Tree for Low Internal Standard Response
Use this logical guide to diagnose the root cause of a poor or inconsistent IS signal.
Caption: Decision tree for troubleshooting low IS response.
References
- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH).
- Best Practices for Storing and Handling Deuterated Internal Standards: A Technical Guide. Benchchem.
- Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. National Institutes of Health (NIH).
- Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. ResolveMass Laboratories Inc.
- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. ResearchGate.
- Stability Assessments in Bioanalytical Method Validation. Celegence.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
- Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. ResearchGate.
- Considerations to properly assess drug stability within biological samples. Anapharm.
- Factors affecting the stability of drugs and drug metabolites in biological matrices. Semantic Scholar.
- Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. ResearchGate.
- Forced Degradation Studies of Alverine Citrate in Bulk and Formulation by UV, IR Spectrophotometry, TLC, and RP-HPLC Method. Semantic Scholar.
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Future Science.
- Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers.
- forced oxidative degradation study of alverine citrate by uv spectrophotometry method. WJPPS.
- An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. ResearchGate.
- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.
- Improving the stability of Estradiol Valerate-d4 in biological matrices. Benchchem.
- This compound | CAS 1215327-00-6. Veeprho.
- This compound-COA-272677. MedChemExpress.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
- ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA).
- Deuterated internal standards and bioanalysis. AptoChem.
- Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. PubMed.
- Which internal standard? Deuterated or C13 enriched?. ResearchGate.
Sources
- 1. veeprho.com [veeprho.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies of Alverine Citrate in Bulk and Formulation by UV, IR Spectrophotometry, TLC, and RP-HPLC Method. | Semantic Scholar [semanticscholar.org]
- 15. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 16. wjpps.com [wjpps.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]
- 21. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Collision Energy for Alverine-d5 MS/MS
Prepared by: Senior Application Scientist, Bioanalytical Division
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing collision energy (CE) for Alverine-d5, the stable isotope-labeled internal standard (SIL-IS) for Alverine. The content is structured in a practical question-and-answer format to directly address common challenges and provide actionable solutions grounded in scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts essential for understanding the role of Alverine-d5 and the critical nature of collision energy optimization in quantitative LC-MS/MS assays.
Q1: What is Alverine-d5, and why is it the preferred internal standard for Alverine bioanalysis?
Alverine-d5 is a deuterated form of Alverine, where five hydrogen atoms on the ethyl group have been replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen.[][2][3] In quantitative mass spectrometry, a SIL-IS is considered the "gold standard".[4][5]
Causality: Because Alverine-d5 is chemically almost identical to Alverine, it exhibits nearly the same behavior during sample extraction, chromatography (co-elution), and ionization.[6][7] Any sample loss, matrix-induced ion suppression, or instrument variability that affects the analyte (Alverine) will affect the internal standard (Alverine-d5) to a proportional degree. By calculating the peak area ratio of the analyte to the SIL-IS, these variations are normalized, leading to highly accurate and precise quantification. This approach is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[8][9][10][11]
Q2: What are the expected precursor and product ions for Alverine and Alverine-d5?
In positive electrospray ionization (ESI+) mode, both compounds will readily accept a proton to form the protonated molecule, [M+H]⁺. This ion is selected in the first quadrupole (Q1) as the precursor ion.
Upon fragmentation in the collision cell (Q2), a characteristic product ion is formed. For Alverine and Alverine-d5, the most commonly reported and abundant fragmentation involves the cleavage of the phenylpropyl chain, resulting in the tropylium ion.[12][13][14]
| Compound | Chemical Formula (Base) | Molecular Weight (Monoisotopic) | Precursor Ion [M+H]⁺ (m/z) | Dominant Product Ion (m/z) |
| Alverine | C₂₀H₂₇N | 281.214 | 282.2 - 282.3 | 91.0 - 91.1 |
| Alverine-d5 | C₂₀H₂₂D₅N | 286.246 | 287.3 | 91.0 - 91.1 |
Note: The exact m/z values may vary slightly based on instrument calibration and resolution.
Q3: Why is optimizing collision energy (CE) so critical for assay performance?
Collision energy is the kinetic energy applied to the precursor ions as they enter the collision cell, which is filled with an inert gas (like argon or nitrogen). This energy dictates the efficiency of the fragmentation process, known as collision-induced dissociation (CID).
-
Too Low CE: Insufficient energy results in poor fragmentation, leading to a weak product ion signal and, consequently, poor assay sensitivity.
-
Too High CE: Excessive energy can cause the precursor ion to shatter into many small, non-specific fragments or completely obliterate the desired product ion, again reducing signal intensity.
-
Optimal CE: The ideal collision energy maximizes the formation of a specific, stable, and abundant product ion.[15] This directly translates to the highest signal-to-noise ratio, best sensitivity (lowest limit of quantitation), and greatest assay robustness.
Because the optimal CE is compound- and instrument-dependent, it must be determined empirically.[16][17]
Part 2: Systematic Protocol for Collision Energy Optimization
This section provides a step-by-step workflow for determining the optimal collision energy for the Alverine-d5 MRM transition. This protocol is designed as a self-validating system, where the empirical data generated will unequivocally identify the optimal setting for your specific instrument.
Step 1: Preparation of Tuning Solution
-
Prepare a stock solution of Alverine-d5 citrate at approximately 1 mg/mL in methanol.
-
Dilute this stock solution to a final concentration of 100-500 ng/mL in a solvent that mimics your typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This ensures the ionization process is representative of chromatographic conditions.
Step 2: Instrument Setup and Infusion
-
Set up your mass spectrometer's fluidics system for direct infusion using a syringe pump. Set the flow rate to 5-10 µL/min.
-
Configure the ion source parameters (e.g., spray voltage, source temperature, gas flows) to typical starting values for small molecules in positive ESI mode. These can be refined later but should be stable during CE optimization.
-
In the instrument control software, set up a Product Ion Scan method.
-
Define the Q1 mass to select the Alverine-d5 precursor ion (m/z 287.3).
-
Set Q3 to scan over a relevant mass range (e.g., m/z 50-300) to identify all potential fragments.
-
Apply a nominal collision energy to start (e.g., 25-35 eV).
-
-
Infuse the solution and acquire data. You should see a stable precursor ion signal and confirm the presence of the expected product ion at m/z 91.0.
Step 3: Collision Energy Ramp Experiment
-
Switch the scan mode from "Product Ion Scan" to Multiple Reaction Monitoring (MRM) .
-
Create an MRM transition for Alverine-d5: Q1 mass = 287.3, Q3 mass = 91.0.
-
Utilize your instrument software's automated optimization feature to perform a "Collision Energy Ramp" or "CE Optimization."[18][19][20]
-
Manual Setup (if automated feature is unavailable): Create a series of MRM experiments in the same acquisition method. Each experiment will have the same Q1/Q3 masses but with the collision energy value incremented.
-
Recommended Range: Start at 5 eV and increase to 60 eV in steps of 2-3 eV. This wide range ensures the entire fragmentation profile is captured.
-
-
Infuse the tuning solution and run the CE ramp experiment.
Step 4: Data Analysis and Selection
-
The result of the ramp experiment will be a plot of product ion intensity versus collision energy.
-
Identify the collision energy value that produced the maximum signal intensity for the m/z 91.0 product ion. This is your optimal CE.
-
Verification: Set the instrument's CE to this optimal value and re-infuse the solution. You should observe a stable and strong signal for the 287.3 → 91.0 transition.
Workflow Diagram: Collision Energy Optimization
Sources
- 2. Alverine citrate-D5 - Acanthus Research [acanthusresearch.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. youtube.com [youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. skyline.ms [skyline.ms]
- 19. outlet-lab.com [outlet-lab.com]
- 20. How To Ramp Parameters in SCIEX OS Software during Compound Optimization [sciex.com]
Reducing ion suppression for Alverine analysis
A Guide to Overcoming Ion Suppression in LC-MS/MS
Welcome to the technical support center for Alverine analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common challenge of ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your troubleshooting and method development.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding ion suppression in the analysis of Alverine.
Q1: What is ion suppression and why is it a critical issue for Alverine analysis?
Q2: What are the primary sources of ion suppression when analyzing Alverine in biological matrices?
A2: The most common culprits for ion suppression in bioanalysis are endogenous components of the sample matrix.[1][7] For plasma or blood samples, phospholipids from cell membranes are a major source of interference.[8][9] Other sources include salts, proteins, and other small molecules that may be present in the biological fluid.[1] These components can co-elute with Alverine, especially with less rigorous sample preparation methods like simple protein precipitation.
Q3: How can I diagnose if ion suppression is affecting my Alverine assay?
A3: A common and effective method to diagnose ion suppression is the post-column infusion experiment.[10] In this setup, a constant flow of Alverine solution is infused into the mobile phase after the analytical column, while a blank, extracted matrix sample is injected. Any dip in the constant Alverine signal at specific retention times indicates the elution of interfering compounds from the matrix that are causing suppression.[11]
Q4: Can changing the ionization source or its settings help reduce ion suppression for Alverine?
A4: Yes, altering the ionization source or its parameters can be a viable strategy. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression compared to Electrospray Ionization (ESI) for certain compounds.[11][12] Within ESI, optimizing parameters such as the sprayer voltage can sometimes mitigate suppression.[13] For instance, lowering the electrospray voltage may reduce the formation of unwanted adducts and minimize corona discharge, which can contribute to signal instability.[13] Additionally, reducing the ESI flow rate to the nano-flow regime can increase tolerance to non-volatile salts.[11]
Q5: How critical is the choice of an internal standard for mitigating ion suppression in Alverine analysis?
A5: The choice of an internal standard (IS) is paramount. The ideal IS co-elutes with the analyte and experiences the same degree of ion suppression.[1] A stable isotope-labeled (SIL) internal standard, such as Alverine-d5, is the gold standard.[14][15][16][17] Because a SIL-IS has nearly identical physicochemical properties to Alverine, it will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix-induced signal variability.[15][17][18] One study on Alverine quantification successfully used Alverine-d5 to ensure accuracy and precision, reporting negligible matrix effects.[10][14][19]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving ion suppression issues in your Alverine analysis workflow.
Workflow for Diagnosing and Mitigating Ion Suppression
Below is a graphical representation of a logical workflow to tackle ion suppression.
Caption: A systematic workflow for troubleshooting ion suppression in Alverine analysis.
Sample Preparation
Ineffective sample cleanup is a primary cause of ion suppression. The goal is to remove as many matrix components as possible while efficiently recovering Alverine.
Issue: Low signal intensity and poor reproducibility, particularly when using a simple protein precipitation (PPT) method.
Causality: PPT removes proteins but leaves behind significant amounts of phospholipids and other small molecules that are notorious for causing ion suppression.[8]
Solutions:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples.[1][20] For Alverine, a reversed-phase SPE cartridge can be employed to retain the analyte while more polar matrix components are washed away.[20] A validated method for Alverine in human plasma utilizes Phenomenex Strata-X cartridges for sample extraction.[10][14][19]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than PPT by partitioning Alverine into an immiscible organic solvent, leaving many interfering substances in the aqueous layer.[1]
-
Phospholipid Removal Plates: Specialized 96-well plates are available that specifically target and remove phospholipids from the sample extract, significantly reducing a major source of ion suppression.[2][8]
Experimental Protocol: Solid-Phase Extraction for Alverine
This is a general protocol based on established methods for basic drugs in plasma.
-
Pre-treat Sample: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water to acidify the sample. This ensures Alverine (a basic compound) is in its ionized form.
-
Condition SPE Cartridge: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.
-
Elute: Elute Alverine with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Data Summary: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Typical Impact on Ion Suppression |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Produces a "dirty" extract with high levels of phospholipids.[8] | High |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT.[1] | More labor-intensive, requires solvent optimization. | Moderate |
| Solid-Phase Extraction (SPE) | Provides very clean extracts, high recovery.[1][20] | Requires method development, more expensive than PPT. | Low |
| Phospholipid Removal | Specifically targets a major source of suppression.[2][8] | Adds a step to the workflow. | Low |
Liquid Chromatography
Good chromatographic separation is your second line of defense against ion suppression.
Issue: Alverine peak elutes in a region of high ion suppression as identified by post-column infusion.
Causality: If Alverine co-elutes with a large mass of interfering compounds (like the "phospholipid patch" that often appears in the middle of a reversed-phase gradient), its ionization will be compromised.[21]
Solutions:
-
Modify Gradient: Adjust the gradient slope to better separate Alverine from the interfering peaks. A shallower gradient can increase resolution between Alverine and closely eluting matrix components.[11]
-
Change Mobile Phase: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and shift the retention time of Alverine relative to interferences.[11][12]
-
Use a Different Column: Employing a column with a different stationary phase chemistry (e.g., a phenyl-hexyl instead of a C18) can provide a different elution profile.
-
Ultra-High Performance Liquid Chromatography (UPLC/UHPLC): The higher peak capacities and narrower peaks achieved with UPLC systems can significantly improve the resolution of Alverine from endogenous material, thereby reducing the potential for co-elution and ion suppression.[21]
Mass Spectrometry
While sample preparation and chromatography are the most effective strategies, MS source optimization can also play a role.
Issue: Persistent signal suppression even after optimizing sample preparation and chromatography.
Causality: The ionization process itself is inefficient or being hampered by the remaining matrix components.
Solutions:
-
Optimize Source Parameters: Systematically optimize gas flows (nebulizing and drying gas), temperatures, and ion optics to maximize the Alverine signal.
-
Consider APCI: As mentioned, APCI can be less prone to suppression from non-volatile salts and other matrix components compared to ESI.[11]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most robust solution to compensate for unavoidable ion suppression.[1][15] The ratio of the analyte to the SIL-IS should remain constant even if the absolute signal intensity of both is suppressed.[1]
Decision Tree for Method Optimization
Caption: A decision tree for optimizing an Alverine assay experiencing ion suppression.
By systematically evaluating and optimizing each stage of the analytical process—from sample preparation to detection—you can effectively minimize and compensate for ion suppression, leading to a robust, accurate, and reliable method for the quantification of Alverine.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. Available at: [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. Available at: [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Available at: [Link]
-
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. Available at: [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. Available at: [Link]
-
Eliminate Ion Suppressing Phospholipids in LC-MS. Phenomenex. Available at: [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. Available at: [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. Available at: [Link]
-
An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. ResearchGate. Available at: [Link]
-
An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. National Institutes of Health (NIH). Available at: [Link]
-
Product ion mass spectra of (A) alverine (m/z 282.3 → 91.0, scan range... ResearchGate. Available at: [Link]
-
An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Duke Scholars. Available at: [Link]
-
Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate. Available at: [Link]
-
Stable Isotope-labeled Standards. Amerigo Scientific. Available at: [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples? BioProcess International. Available at: [Link]
-
Do you know ways to remove the ionic supresion? ResearchGate. Available at: [Link]
-
"Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. Available at: [Link]
-
Matrix Effects-A Challenge Toward Automation of Molecular Analysis. SLAS TECHNOLOGY: Translating Life Sciences Innovation. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. National Institutes of Health (NIH). Available at: [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). Available at: [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
In chemical analysis, differences in results are said to be caused by matrix bias when the extraction of analyte is affected by... Eurachem. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Eliminate Ion Suppressing Phospholipids in LC-MS | Phenomenex [phenomenex.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. bme.psu.edu [bme.psu.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 18. scispace.com [scispace.com]
- 19. Scholars@Duke publication: An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ [scholars.duke.edu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. waters.com [waters.com]
Technical Support Center: Troubleshooting Linearity Issues with Deuterated Internal Standards
Welcome to the Technical support center. This guide is designed for researchers, scientists, and drug development professionals who rely on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for precise quantification. Deuterated internal standards (D-IS) are the gold standard for correcting variability in LC-MS analysis, but when calibration curves lose linearity, it can compromise the integrity of your entire dataset.[1][2]
This document provides in-depth, field-proven insights to diagnose and resolve these critical issues. We will move beyond simple checklists to explore the underlying causes of non-linearity, empowering you to build more robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions to provide a foundational understanding of the principles at play.
Q1: What is a deuterated internal standard and why is it essential for quantitative LC-MS/MS?
A deuterated internal standard (D-IS) is a version of your target analyte where one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium.[1][2] Because it is chemically almost identical to the analyte, it is expected to behave the same way during sample extraction, chromatography, and ionization in the mass spectrometer's source.[2] By adding a known concentration of the D-IS to every sample, calibrator, and quality control, we can calculate a response ratio (Analyte Area / IS Area). This ratio normalizes variations from matrix effects, ion suppression, and inconsistencies in sample preparation or injection volume, which is critical for achieving accurate and reproducible results.[1][2][3][4]
Q2: What defines "good" linearity and what are the regulatory expectations?
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte.[5] A calibration curve is generated by plotting the response ratio against the analyte concentration. For regulatory purposes, such as those guided by the U.S. Food and Drug Administration (FDA), a simple linear regression model with a weighting factor (commonly 1/x or 1/x²) is preferred.[6]
Key acceptance criteria typically include:
-
Correlation Coefficient (r²): Generally should be ≥ 0.99.
-
Calibrator Accuracy: The back-calculated concentration for each calibration standard should be within ±15% of its nominal value, except for the Lower Limit of Quantitation (LLOQ), which should be within ±20%.[7][8]
-
Range: The curve must span the full expected concentration range, from the LLOQ to the Upper Limit of Quantitation (ULOQ).[6][7]
Q3: My calibration curve is non-linear (e.g., flattened at high concentrations). Isn't the deuterated internal standard supposed to correct for this?
This is a common and critical issue. While a D-IS is excellent at correcting for many sources of variability, it cannot fix every problem.[9] The assumption that the analyte and D-IS are affected identically can break down under certain conditions. Non-linearity, particularly a curve that flattens at the higher end, often points to a saturation event or a concentration-dependent phenomenon that affects the analyte and the internal standard differently.[10][11] The following troubleshooting guide will walk you through the most common root causes.
Part 2: Troubleshooting Guide: Diagnosing Non-Linearity
This section is structured as a series of diagnostic questions to systematically identify the source of your linearity problem.
Question 1: Could the concentration of my deuterated internal standard be the problem?
An excessively high concentration of the D-IS is a frequent cause of non-linearity. This can lead to two primary issues: ion suppression and detector saturation .
-
Scientific Rationale (The "Why"):
-
Ion Suppression: The electrospray ionization (ESI) process is competitive. There is a limited number of charged sites on the surface of droplets in the ion source.[12] If the D-IS concentration is too high, it can outcompete the analyte for these sites, suppressing the analyte's signal. This effect often becomes more pronounced as the analyte concentration increases, leading to a non-proportional response and a flattened curve.[12][13]
-
Detector Saturation: The mass spectrometer's detector has a finite linear dynamic range. A very strong signal from a high-concentration D-IS can saturate the detector.[10][11][14] Once saturated, the detector can no longer respond proportionally to increases in ion abundance, causing the response ratio to become unreliable.[15] This can happen even if the analyte signal itself is not saturating.[10]
-
-
Experimental Protocol: Diagnosing D-IS Induced Suppression
-
Prepare a series of solutions with a fixed, high concentration of your analyte (e.g., at the ULOQ level).
-
Spike in varying concentrations of your D-IS, ranging from well below to well above your current working concentration.
-
Inject and analyze the samples.
-
Plot the absolute peak area of the analyte against the concentration of the D-IS .
-
Interpretation: If the analyte's peak area decreases as the D-IS concentration increases, it is a clear sign that your internal standard is causing ion suppression.
-
-
Data Presentation: Example of D-IS Induced Suppression
| D-IS Concentration (ng/mL) | Analyte Concentration (ng/mL) | Analyte Peak Area (Absolute Counts) | Observation |
| 10 | 1000 | 1,550,000 | Baseline Response |
| 50 | 1000 | 1,535,000 | Minimal Change |
| 100 | 1000 | 1,490,000 | Slight Suppression |
| 500 | 1000 | 1,120,000 | Significant Suppression |
| 1000 | 1000 | 750,000 | Severe Suppression |
-
Visualization: D-IS Concentration Optimization Workflow
Caption: Workflow for diagnosing D-IS induced ion suppression.
Question 2: Is isotopic contamination or instability affecting my results?
The purity of your deuterated internal standard is paramount. Two key issues here are isotopic cross-contribution (also called crosstalk) and the presence of unlabeled analyte in your D-IS stock.[16][17][18]
-
Scientific Rationale (The "Why"):
-
Unlabeled Analyte Impurity: No synthesis is perfect. Your D-IS reference material will inevitably contain a small amount of the unlabeled analyte (M+0).[19][20] This impurity contributes a constant background signal to the analyte's measurement. At very low concentrations (near the LLOQ), this background becomes significant, creating a positive bias and causing the calibration curve to have a non-zero intercept. This disrupts linearity at the low end of the curve.[16][21]
-
Analyte Cross-Contribution: Conversely, the analyte signal can interfere with the D-IS signal. Naturally occurring isotopes (e.g., ¹³C) in the analyte can have a mass-to-charge ratio that overlaps with the D-IS, especially for high molecular weight compounds or those containing elements like chlorine or bromine.[18][21] As the analyte concentration increases, this "crosstalk" artificially inflates the D-IS signal, causing the response ratio (Analyte/IS) to curve downwards at the ULOQ.[18][22]
-
-
Troubleshooting Protocol: Checking for Crosstalk
-
Assess D-IS Purity: Prepare and inject a high-concentration solution of only the D-IS . In the analyte's MRM transition, you should see a minimal signal. Regulatory guidance often suggests this interfering signal should be less than 5% of the analyte response at the LLOQ.
-
Assess Analyte Contribution to D-IS: Prepare and inject a solution of the analyte at the ULOQ concentration without any D-IS . Monitor the MRM transition for the D-IS. The signal detected here represents the crosstalk from the analyte. This signal should ideally be less than 1% of the D-IS response in a typical sample.
-
-
Visualization: Crosstalk Assessment Workflow
Caption: Dual workflows for checking isotopic purity and crosstalk.
Question 3: Are my mass spectrometer settings causing detector saturation?
Even if the D-IS concentration is reasonable, the instrument's settings can be the source of detector saturation, which is a primary cause of non-linearity at high concentrations.[10][11]
-
Scientific Rationale (The "Why"): The detector, often an electron multiplier, converts incoming ions into a measurable electrical signal. Every detector has a limit to how many ions it can process per unit of time.[23] If the ion flux (from either the analyte or the D-IS) exceeds this limit, the response is no longer linear.[15][24] This is not an ionization issue in the source, but a limitation of the detector hardware itself. Using an internal standard helps, but cannot fully correct for severe detector saturation.[24]
-
Troubleshooting Protocol: Identifying Detector Saturation
-
Inject a series of calibration standards from LLOQ to ULOQ.
-
Instead of viewing the calibration curve (response ratio), plot the absolute peak area of the analyte and the D-IS against concentration.
-
Interpretation: Look for the concentration at which the absolute peak area of the analyte begins to plateau. This "inflection point" is where detector saturation begins. For example, if the response increases linearly from 10,000 to 1,000,000 counts, but then only increases to 1,100,000 counts for a doubling of concentration, you have identified the onset of saturation.[10][11]
-
Solution: If saturation is observed, you can reduce the overall signal by:
-
Decreasing the instrument's detector voltage or gain.
-
Diverting a portion of the LC flow to waste before it enters the MS source.
-
Using a less sensitive (isotopic or product ion) MRM transition for high-concentration samples.[10]
-
-
-
Data Presentation: Key MS Parameters and Their Impact on Linearity
| Parameter | Potential Issue Leading to Non-Linearity | Recommended Action |
| Detector Voltage/Gain | Set too high, causing saturation at lower concentrations. | Reduce voltage/gain to bring the ULOQ response comfortably within the linear range of the detector. |
| Dwell Time | Too long, increasing the number of ions hitting the detector per unit time. | Decrease dwell time, ensuring you still have enough data points across the chromatographic peak (15-20 points is ideal). |
| Collision Energy (CE) | Suboptimal CE can create inefficient fragmentation, requiring higher detector gain to compensate. | Optimize CE for the analyte and D-IS to maximize signal intensity, which may allow for a lower detector gain. |
| Source Temperature | Can affect ionization efficiency. A setting that is too high may cause in-source decay, while one too low may reduce signal. | Optimize source temperature and gas flows to ensure stable and efficient ionization across the entire concentration range. |
Question 4: Could chromatographic issues be the hidden cause?
While stable isotope-labeled internal standards are designed to co-elute with the analyte, small differences in chromatography can lead to significant issues with linearity, especially in complex matrices.[25]
-
Scientific Rationale (The "Why"):
-
Chromatographic Isotope Effect: Replacing hydrogen with the heavier deuterium can sometimes slightly alter the physicochemical properties of a molecule.[26] This can cause the D-IS to have a slightly different retention time than the analyte, particularly in reversed-phase chromatography.[13][26][27]
-
Differential Matrix Effects: If the analyte and D-IS do not co-elute perfectly, they may emerge from the column into the MS source at slightly different times.[25] If a region of ion suppression exists at that point in the chromatogram, one compound may be more affected than the other, invalidating the response ratio and leading to poor linearity and accuracy.[13][25]
-
-
Troubleshooting Protocol: Verifying Co-elution
-
Prepare a mid-concentration standard containing both the analyte and the D-IS.
-
Inject the sample and acquire the data.
-
Overlay the chromatograms for the analyte and the D-IS.
-
Zoom in on the peaks. They should perfectly overlap. The retention times at the peak apex should be identical.
-
Interpretation: If a separation is visible, the D-IS is not adequately correcting for matrix effects.
-
Solution: Method redevelopment may be necessary. Consider using a column with different selectivity or adjusting the mobile phase composition to achieve co-elution. In some cases, switching to a ¹³C or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts, may be required.[26]
-
Part 3: Summary of Best Practices
-
Optimize D-IS Concentration: Aim for a D-IS concentration that yields a response in the middle of the calibration curve's range. It should be high enough for good precision but low enough to avoid ion suppression and detector saturation.
-
Verify Isotopic Purity: Always check new lots of internal standards for the presence of unlabeled analyte and for their contribution to the analyte signal.
-
Know Your Detector's Limit: Understand the linear dynamic range of your mass spectrometer. Plot absolute counts versus concentration to identify the onset of saturation.
-
Confirm Co-elution: Never assume perfect co-elution. Visually inspect overlaid chromatograms to ensure the analyte and D-IS peaks are perfectly aligned.
-
Use Appropriate Regression: For most applications, use a weighted (1/x or 1/x²) linear regression. Avoid quadratic fits unless thoroughly justified, as they can mask underlying analytical problems.[10][11]
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Vertex AI Search.
- Deuterated Standards for LC-MS Analysis. (2025, November 8).
- Li, W., et al. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. PubMed.
- So-On, A., et al. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS.
- Radovanovic, M., et al. (2025, September 10). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Singh, V., & Saini, S. (n.d.).
- Technical Support Center: Ion Suppression Effects on Deuter
- Why does increasing the internal standard concentration (higher than the ULOQ) improves linearity in LC-MS/MS? (2020, March 23).
- Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. (2025, December 25).
- Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. (2013, April 16). PubMed.
- Technical Support Center: Analyte-Internal Standard Crosstalk in Mass Spectrometry. Benchchem.
- An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Taylor & Francis Online.
- An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies. (2017, November 6). NIH.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- US FDA guidelines for bioanalytical method validation.
- Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights
- When Should an Internal Standard be Used?
- How to tell if detector is saturated (GC-MS). Getting warning from MassHunter software. (2022, June 15). Reddit.
- Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. (2025, August 7).
- How to distinguish ion-source saturation and detector saturation with LC-MS/MS? (2019, June 5).
- Strategies for avoiding satur
- Are You Using The Internal Standard Method In A Right Way? (2025, January 7). WelchLab.
- Linearity problem with LC-MS MRM. (2015, April 17).
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
- FDA guideline - Bioanalytical Method Valid
- Yuan, L., et al. (2012). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. PubMed.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013).
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- LCMS Troubleshooting: 14 Best Practices for Labor
- LSMSMS troubleshooting. (2025, November 26). Scribd.
- LC-MS Troubleshooting: From Frustration to Fix. (2025, October 27).
- Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Restek.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1).
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pharmacompass.com [pharmacompass.com]
- 9. Linearity problem with LC-MS MRM - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. reddit.com [reddit.com]
- 15. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. web.uvic.ca [web.uvic.ca]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Alverine & Alverine-d5 Bioanalysis
Welcome to the technical support center for the bioanalysis of Alverine using its deuterated internal standard, Alverine-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Our primary focus is to diagnose and resolve the common but critical issue of isotopic cross-talk, ensuring the accuracy, precision, and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of an Alverine LC-MS/MS assay?
A1: Isotopic cross-talk refers to the analytical interference where the signal from the unlabeled analyte (Alverine) is detected in the mass channel of its stable isotope-labeled internal standard (SIL-IS), Alverine-d5, or vice-versa. Alverine has a monoisotopic mass of approximately 281.3 Da. Due to the natural abundance of isotopes like Carbon-13 (~1.1%), a small fraction of Alverine molecules will have masses of M+1, M+2, etc. Alverine-d5 is intentionally synthesized to have a mass several units higher (e.g., +5 Da).[1][2] Cross-talk occurs if the isotopic tail of the high-concentration Alverine peak contributes signal to the specific mass-to-charge ratio (m/z) being monitored for Alverine-d5. This can artificially inflate the internal standard's response, leading to an underestimation of the true analyte concentration.
Q2: Why is Alverine-d5 the preferred internal standard for Alverine quantification?
A2: A stable isotope-labeled internal standard like Alverine-d5 is considered the "gold standard" in quantitative mass spectrometry.[3] Because it is chemically identical to Alverine, it co-elutes chromatographically and experiences nearly identical extraction recovery and matrix effects (ion suppression or enhancement).[4][5] This allows it to accurately correct for variations during sample preparation and analysis. By using the ratio of the analyte signal to the IS signal, we can achieve high precision and accuracy, which is a key requirement for regulated bioanalysis.[6][7]
Q3: What are the typical MRM transitions for Alverine and Alverine-d5?
A3: Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity. Based on published literature, common transitions are:
-
Alverine (ALV): Precursor ion [M+H]⁺ at m/z 282.3, fragmenting to a product ion at m/z 91.0 or 91.1.[1][8][9]
-
Alverine-d5 (ALV-d5): Precursor ion [M+H]⁺ at m/z 287.3, fragmenting to the same product ion at m/z 91.0.[1]
The fact that both compounds can share the same product ion makes this assay susceptible to a specific type of cross-talk if not properly managed.[1][10]
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| Alverine | m/z 282.3 | m/z 91.0/91.1 |
| Alverine-d5 | m/z 287.3 | m/z 91.0 |
Table 1: Common MRM transitions for Alverine and its deuterated internal standard.[1][8][9]
Q4: What is an acceptable level of cross-talk?
A4: According to regulatory guidelines, the contribution of the analyte to the internal standard channel should be minimal.[11] A common acceptance criterion is that the response in the IS channel when analyzing a high-concentration analyte sample (without IS) should be less than 5% of the response seen in a zero-analyte sample (containing only IS).[11] Conversely, the response in the analyte channel when analyzing a pure IS solution should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[11]
Advanced Troubleshooting Guide
This section addresses specific issues you may encounter. We follow a logical progression from problem identification to solution implementation, explaining the scientific rationale at each step.
Problem 1: Inaccurate quantification at high analyte concentrations (non-linear curve).
You observe that your calibration curve becomes non-linear at the high end, or your high-concentration Quality Control (QC) samples are failing with a consistent negative bias (i.e., the calculated concentration is lower than the nominal concentration).
Caption: Decision workflow for troubleshooting high-concentration quantification errors.
-
Cause A: Isotopic Contribution from Analyte to IS Channel.
-
Explanation: This is the most common cause. At the Upper Limit of Quantification (ULOQ), the concentration of Alverine is thousands of times higher than the IS concentration. Even a tiny percentage of natural isotopes (e.g., ¹³C₅, ¹³C₄²H₁, etc.) from the Alverine peak can sum to a mass of +5 Da and spill into the Alverine-d5 precursor channel (m/z 287.3). This inflates the IS signal, causing the analyte/IS ratio to decrease, leading to an artificially low calculated concentration.[12][13]
-
Verification Protocol:
-
Prepare two specific samples:
-
Zero Sample: Blank matrix + working concentration of Alverine-d5.
-
ULOQ Purity Check: Blank matrix + ULOQ concentration of Alverine (NO Alverine-d5 added).
-
-
Inject both samples and acquire data using the MRM transitions for both Alverine and Alverine-d5.
-
Analysis: Measure the peak area in the Alverine-d5 channel (m/z 287.3 -> 91.0) from the "ULOQ Purity Check" sample. Compare this to the peak area of Alverine-d5 in the "Zero Sample."
-
Acceptance: If the area from the ULOQ sample is >5% of the area from the Zero Sample, you have significant cross-talk.
-
-
Solution:
-
Increase IS Concentration: A higher IS concentration can diminish the relative contribution of the cross-talk signal. If the IS signal is larger, the small interfering signal from the analyte has less impact on the overall IS peak area.[14]
-
Source Higher Purity IS: Ensure your Alverine-d5 has high isotopic enrichment (ideally >99%).[15][16] A Certificate of Analysis should provide this information.
-
-
Problem 2: Inaccurate quantification at low analyte concentrations (LLOQ failures).
You observe that your Lower Limit of Quantification (LLOQ) samples are failing, often with a positive bias (calculated concentration is higher than nominal), and your blank samples show a small peak at the retention time of Alverine.
Caption: Decision workflow for troubleshooting low-concentration quantification errors.
-
Cause B: Isotopic Impurity in the Internal Standard.
-
Explanation: The Alverine-d5 internal standard material may contain a small amount of unlabeled Alverine (Alverine-d0) as a synthetic impurity.[3] This unlabeled material will produce a signal in the analyte channel (m/z 282.3 -> 91.0), leading to a false positive signal in blank samples and a positive bias at the LLOQ.
-
Verification Protocol:
-
Prepare two samples:
-
LLOQ Sample: Blank matrix + LLOQ concentration of Alverine + working concentration of Alverine-d5.
-
IS Purity Check: Blank matrix + working concentration of Alverine-d5 (NO Alverine added).
-
-
Inject both samples.
-
Analysis: Measure the peak area in the Alverine analyte channel (m/z 282.3 -> 91.0) from the "IS Purity Check" sample. Compare this to the analyte peak area in the "LLOQ Sample."
-
Acceptance: Per FDA guidance, this interfering signal should not be more than 20% of the analyte response at the LLOQ.[11]
-
-
Solution:
-
Source a New Lot of IS: The most reliable solution is to purchase a new lot of Alverine-d5 with a higher certified chemical and isotopic purity.[15][16]
-
Chromatographic Separation: While SIL-IS and analyte are designed to co-elute, sometimes excessive deuteration can cause a slight shift in retention time.[17] You can try to optimize your chromatography (e.g., gradient, column chemistry) to see if you can achieve baseline separation, though this is often difficult and may negate some benefits of using a SIL-IS.
-
-
Problem 3: Random, inexplicable IS response variability across a run.
You observe that the Alverine-d5 peak area is erratic across an analytical batch, even in QC samples at the same concentration, leading to poor precision.
-
Cause C: In-source Hydrogen-Deuterium (H/D) Exchange.
-
Explanation: Although the deuterium atoms in Alverine-d5 are placed on stable positions (the ethyl group), under certain electrospray ionization (ESI) source conditions (e.g., high temperature, specific mobile phase pH, presence of labile protons), it's possible for deuterium atoms to exchange back to hydrogen.[18][19][20] This "back-exchange" would convert some Alverine-d5 (m/z 287.3) into Alverine-d4, d3, etc., reducing the signal in the intended channel and potentially increasing it in others. This process can be inconsistent, leading to random variability.
-
Verification & Solution:
-
Systematically Lower Source Temperature: Reduce the ESI source temperature in 25°C increments and observe if the IS response stabilizes.
-
Mobile Phase Optimization: Avoid highly acidic or basic mobile phases if possible. Ensure the pH is stable and consistent.
-
Review Fragmentation: Check the full scan product ion spectrum of Alverine-d5. Look for evidence of lower deuterated species (e.g., peaks at m/z 286.3, 285.3).
-
-
References
-
Rathod, D. M., Patel, K. R., Mistri, H. N., Jangid, A. G., Shrivastav, P. S., & Sanyal, M. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 7(2), 95–102. [Link]
-
Lam, W., & Ramanathan, R. (2002). In electrospray ionization source hydrogen/deuterium exchange LC-MS and LC-MS/MS for characterization of metabolites. Journal of the American Society for Mass Spectrometry, 13(4), 345–353. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]
-
Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
Dill, C., & G. E., R. (2018). Extending the boundaries of hydrogen/deuterium exchange (HDX) to glycans by establishing the fundamentals of in-electrospray ionization HDX. DSpace Repository. [Link]
-
Pan, J., Han, J., Borchers, C. H., & Konermann, L. (2017). Time-resolved ElectroSpray Ionization Hydrogen-deuterium Exchange Mass Spectrometry for Studying Protein Structure and Dynamics. Journal of Visualized Experiments, (122), 55582. [Link]
-
ResearchGate. (n.d.). In electrospray ionization source hydrogen/deuterium exchange LC-MS and LC-MS/MS for characterization of metabolites | Request PDF. Retrieved from [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Pan, J., Han, J., Borchers, C. H., & Konermann, L. (2017). Time-resolved ElectroSpray Ionization Hydrogen-deuterium Exchange Mass Spectrometry for Studying Protein Structure and Dynamics. PubMed. [Link]
-
ResearchGate. (n.d.). (PDF) Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Retrieved from [Link]
-
Veeprho. (n.d.). Alverine-D5 Citrate | CAS 1215327-00-6. Retrieved from [Link]
-
Radovanovic, M., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab, 24, 29-34. [Link]
-
Radovanovic, M., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Laboratory News. (2012). Cutting down the cross-talk. [Link]
-
Scholars@Duke. (n.d.). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Retrieved from [Link]
-
Shah, S. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B, 877(3), 197-206. [Link]
-
Abbatiello, S. E., et al. (2010). Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry. Clinical Chemistry, 56(2), 291-303. [Link]
Sources
- 1. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. scispace.com [scispace.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cutting down the cross-talk | Laboratory News [labnews.co.uk]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. In electrospray ionization source hydrogen/deuterium exchange LC-MS and LC-MS/MS for characterization of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Achieving Baseline Resolution for Alverine and its Metabolites
A Senior Application Scientist's Guide to Robust Chromatographic Separation
Welcome to the technical support center dedicated to resolving challenges in the chromatographic analysis of Alverine and its metabolites. As scientists and drug development professionals, achieving baseline resolution is paramount for accurate quantification and confident data interpretation. This guide is designed with full editorial control to provide in-depth, practical solutions to common issues encountered during method development and routine analysis. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for trustworthy results.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Alverine I should be concerned with for chromatographic separation?
Alverine citrate is extensively metabolized in the body. The primary metabolites of concern that you will likely encounter and need to separate from the parent drug are:
-
4-hydroxyalverine (also referred to as para-hydroxyalverine or PHA) : This is a major active metabolite.[1][2][3]
-
N-desethyl alverine : Another metabolite that may need to be monitored.[2][4]
-
4-hydroxyalverine glucuronide : A conjugated form of the hydroxylated metabolite.[2][4]
The structural similarity between Alverine and its hydroxylated and N-desethylated metabolites presents the primary challenge in achieving baseline resolution.
Q2: I'm starting method development. What are typical starting conditions for separating Alverine and its metabolites?
Based on validated methods, a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with mass spectrometry (MS) is the standard approach.[1][3][5][6] Here is a reliable starting point:
| Parameter | Recommended Starting Condition | Justification & Expertise |
| Column | C18 or C8 (e.g., Hypersil GOLD C18, 50 x 4.6 mm, 5 µm) | C18 and C8 columns provide the necessary hydrophobicity to retain Alverine and its metabolites. Shorter columns with smaller particle sizes can offer faster run times, which is advantageous for high-throughput analysis.[1][5] |
| Mobile Phase A | 10 mM Ammonium formate in water (pH adjusted to 4.5) or 0.1% Formic acid in water | Ammonium formate is a volatile buffer, making it ideal for LC-MS applications.[4][7] Adjusting the pH can help in controlling the ionization state of the analytes, thereby influencing retention and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is a common organic modifier in reversed-phase chromatography and has been successfully used for Alverine analysis.[7][8] |
| Elution Mode | Isocratic or Gradient | Isocratic elution with a mobile phase composition like Acetonitrile:10 mM Ammonium formate (65:35, v/v) has proven effective.[7] However, a gradient elution may be necessary if you are trying to separate multiple metabolites with different polarities.[9] |
| Flow Rate | 0.4 - 1.2 mL/min | The optimal flow rate will depend on the column dimensions. A lower flow rate can sometimes improve resolution.[6][10][11] |
| Detection | Tandem Mass Spectrometry (MS/MS) | MS/MS provides the sensitivity and selectivity required for detecting low concentrations of Alverine and its metabolites in complex biological matrices like plasma.[3][6] |
Troubleshooting Guide: From Tailing Peaks to Baseline Woes
This section addresses specific problems you might encounter and provides a logical, step-by-step approach to resolving them.
Problem 1: Poor Resolution Between Alverine and 4-hydroxyalverine
This is a common issue due to the high structural similarity between the parent drug and its primary active metabolite.
Step-by-Step Troubleshooting Protocol:
-
Optimize Mobile Phase pH:
-
Action: Adjust the pH of the aqueous mobile phase (Mobile Phase A). A systematic approach would be to test pH values in 0.2-unit increments around your initial pH (e.g., from pH 3.0 to 5.0).
-
Causality: Alverine is a basic compound. Altering the pH affects its degree of ionization and, consequently, its interaction with the stationary phase. Fine-tuning the pH can create subtle differences in the hydrophobicity between Alverine and its hydroxylated metabolite, enhancing separation.[9]
-
-
Modify Organic Modifier Percentage:
-
Action: If using isocratic elution, systematically decrease the percentage of the organic modifier (e.g., acetonitrile) in 2-5% increments. This will increase the retention time and may improve resolution.
-
Causality: A lower percentage of the organic component in the mobile phase increases the retention of hydrophobic compounds on a reversed-phase column. This can lead to better separation between closely eluting peaks.[9]
-
-
Implement a Shallow Gradient:
-
Action: Switch from an isocratic to a gradient elution. A shallow gradient, where the percentage of the organic modifier increases slowly over time, can effectively separate compounds with similar polarities.
-
Causality: A shallow gradient allows for more nuanced changes in the mobile phase composition, providing a better opportunity to resolve closely eluting compounds like a parent drug and its metabolite.[9]
-
Problem 2: Peak Tailing for Alverine
Peak tailing can compromise peak integration and reduce overall resolution.
Step-by-Step Troubleshooting Protocol:
-
Check Mobile Phase pH:
-
Action: Ensure the pH of your mobile phase is appropriate for the analysis of a basic compound. A lower pH (e.g., below 4) can help to protonate Alverine, leading to better peak shapes.
-
Causality: Basic compounds like Alverine can interact with residual acidic silanol groups on the silica-based stationary phase, causing peak tailing. Operating at a low pH suppresses the ionization of these silanol groups, minimizing these secondary interactions.
-
-
Use a High-Purity, End-Capped Column:
-
Action: If peak tailing persists, consider using a column specifically designed for the analysis of basic compounds, which often feature advanced end-capping to shield residual silanols.
-
Causality: High-purity silica and effective end-capping reduce the number of accessible silanol groups, thereby minimizing the undesirable interactions that lead to peak tailing.
-
-
Add a Competing Base to the Mobile Phase:
-
Action: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can improve the peak shape of basic analytes. However, be cautious as this may not be compatible with MS detection.
-
Causality: The competing base will interact with the active silanol sites on the stationary phase, effectively blocking them from interacting with your basic analyte and thus reducing peak tailing.
-
Problem 3: Co-elution of Multiple Metabolites
When analyzing for Alverine and multiple metabolites (e.g., 4-hydroxyalverine and N-desethyl alverine), you may encounter co-elution.
Step-by-Step Troubleshooting Protocol:
-
Employ Gradient Elution:
-
Action: A well-optimized gradient is often necessary to separate a parent drug from multiple metabolites with varying polarities. Start with a low percentage of organic modifier and gradually increase it.
-
Causality: A gradient elution program allows for the separation of compounds with a wider range of polarities within a single analytical run.[9]
-
-
Evaluate Different Stationary Phases:
-
Action: If a C18 column does not provide adequate separation, consider trying a different stationary phase, such as a C8 or a phenyl-hexyl column.
-
Causality: Different stationary phases offer different selectivities. A C8 column is less retentive than a C18, which might be advantageous. A phenyl-hexyl column can provide alternative selectivity through pi-pi interactions, which may help in separating structurally similar compounds.
-
-
Optimize Column Temperature:
-
Action: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 40°C).
-
Causality: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn influence selectivity and resolution.[10]
-
Visualizing the Troubleshooting Workflow
A systematic approach is crucial for efficient troubleshooting. The following diagram illustrates a logical workflow for addressing resolution issues.
Sources
- 1. A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study. | Sigma-Aldrich [merckmillipore.com]
- 2. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]
- 5. Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alverine citrate | SIELC Technologies [sielc.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. youtube.com [youtube.com]
- 11. scielo.br [scielo.br]
Technical Support Center: Navigating the Limitations of Deuterium-Labeled Standards in ESI-MS
<
Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who rely on quantitative analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). While deuterium-labeled internal standards (D-IS) are often considered the "gold standard" for correcting analytical variability, their use is not without significant challenges that can compromise data integrity.[1][2][3]
This document provides in-depth, field-proven insights into the common pitfalls associated with D-IS and offers robust troubleshooting guides to diagnose and mitigate these issues. Our goal is to equip you with the expertise to ensure your bioanalytical methods are accurate, reproducible, and compliant with regulatory expectations.[4][5]
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns our application scientists encounter regarding the use of deuterium-labeled internal standards.
Q1: Why is my deuterium-labeled standard eluting earlier than the unlabeled analyte in my reversed-phase LC method?
A: This is a well-documented phenomenon known as the "deuterium isotope effect".[6] Replacing hydrogen with deuterium, a heavier isotope, can slightly increase the hydrophobicity of a molecule. In reversed-phase liquid chromatography (RPLC), where retention is based on hydrophobic interactions with the stationary phase, this increased hydrophobicity can lead to a slight decrease in retention time for the deuterated standard compared to its unlabeled counterpart.[7][8] While often only a matter of seconds, this chromatographic shift can have significant consequences.[8][9] If the analyte and D-IS elute into regions with different matrix effects, the fundamental assumption of co-elution and equal ionization suppression/enhancement is violated, leading to inaccurate quantification.[1][10][11]
Q2: I'm seeing a gradual loss of my D-IS signal and a corresponding increase in the analyte signal over time. What could be happening?
A: This observation is a classic sign of hydrogen-deuterium (H/D) back-exchange.[12] This occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent (e.g., water in the mobile phase).[6][13][14] The stability of the deuterium label is highly dependent on its position within the molecule and the pH, temperature, and composition of the solution.[15][16] Deuterium atoms on heteroatoms (like -OH, -NH, -SH) or on carbon atoms adjacent to electron-withdrawing groups are particularly labile and prone to exchange.[17] This process effectively converts your internal standard into the analyte, leading to an underestimation of the IS response and an overestimation of the analyte concentration.[15]
Q3: Can my deuterium-labeled standard have a different ionization efficiency than the analyte?
A: Yes, although it is often assumed to be identical, subtle differences can arise. The "isotope effect" can extend beyond chromatography to the ionization process itself.[17] Deuterium substitution can alter bond vibrational energies and proton affinities, which may lead to slight differences in the efficiency of ion formation in the ESI source. Furthermore, it has been shown that analytes and their co-eluting stable-isotope-labeled internal standards (SIL-IS) can mutually suppress each other's ionization.[18][19] The extent of this suppression can be non-linear and concentration-dependent, potentially skewing the analyte-to-IS ratio and affecting the linearity of the calibration curve.[19]
Q4: My calibration curve is non-linear or has a non-zero intercept. Could my D-IS be the problem?
A: Absolutely. This is a critical diagnostic indicator. Several D-IS-related issues can manifest as calibration curve problems:
-
Isotopic Impurity: The D-IS may contain a small percentage of the unlabeled analyte from its synthesis.[20][21] This impurity contributes to the analyte signal, causing a positive bias and a non-zero intercept, which is particularly problematic at the lower limit of quantitation (LLOQ).[21]
-
Differential Matrix Effects: As mentioned in Q1, if the D-IS and analyte separate chromatographically, they may experience different levels of ion suppression or enhancement from matrix components, leading to a non-linear response.[1][22]
-
Concentration Mismatch: Using an excessively high concentration of the D-IS can lead to detector saturation or non-linear ionization suppression effects, distorting the calibration curve.[19][23]
Section 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step protocols to diagnose and resolve complex issues arising from the use of deuterium-labeled standards.
Guide 1: Diagnosing and Mitigating Chromatographic Separation (Isotope Effect)
If you suspect that a chromatographic shift between your analyte and D-IS is compromising your data, this guide will help you confirm the issue and find a solution.
Symptoms:
-
Poor precision and accuracy in quality control (QC) samples.
-
Inconsistent analyte/IS area ratios across different sample lots or matrices.[6]
-
Visible peak separation between the analyte and D-IS in extracted ion chromatograms (XICs).
Caption: Workflow for troubleshooting D-IS chromatographic separation.
-
Sample Preparation: Prepare a sample at a mid-range concentration (e.g., Mid QC) in a representative biological matrix (e.g., plasma, urine).
-
LC-MS/MS Analysis: Inject the sample onto your LC-MS/MS system.
-
Data Analysis:
-
In your data processing software, create extracted ion chromatograms (XICs) for the specific m/z of the analyte and the D-IS.
-
Overlay the two XICs on the same axis.
-
Zoom in on the peaks and determine the retention time (RT) at the apex of each peak. A consistent difference, even if small, indicates a chromatographic isotope effect.[22]
-
-
Mitigation: If a shift is confirmed, systematically adjust the chromatographic method. The goal is often to reduce chromatographic resolution slightly to force the peaks to overlap completely.[22]
-
Broaden Peaks: Decrease the ramp of the organic gradient or switch to a column with lower theoretical plates.
-
Alter Selectivity: Try a different organic modifier (e.g., methanol instead of acetonitrile) or a column with a different stationary phase chemistry.
-
Guide 2: Protocol for Assessing H/D Back-Exchange
If you suspect your D-IS is unstable, this protocol will help you determine the extent of back-exchange under your specific experimental conditions.
Symptoms:
-
Poor assay accuracy and precision, particularly in samples that have been processed and stored for longer periods.
-
A D-IS peak that decreases over time in stability samples, accompanied by an increase in the analyte peak.[6]
-
Failure to meet regulatory stability requirements.[5]
-
Prepare Solutions:
-
Solution A (Control): Prepare the D-IS at a working concentration in a purely organic solvent (e.g., 100% Acetonitrile).
-
Solution B (Test): Prepare the D-IS at the same concentration in your initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
-
Incubation:
-
Aliquot Solution B into multiple vials.
-
Incubate these vials at the temperatures relevant to your workflow (e.g., autosampler temperature of 4°C, room temperature of 25°C).
-
-
Time-Point Analysis:
-
Inject Solution A immediately (T=0) to get a baseline response.
-
Inject aliquots of Solution B at various time points (e.g., T=0, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Monitor the peak area of the D-IS (at its correct m/z) and the peak area of the unlabeled analyte (at its m/z) in the chromatograms from the Solution B injections.
-
An increase in the analyte signal over time in Solution B, which is absent in Solution A, is direct evidence of H/D back-exchange.[12][13]
-
-
Mitigation:
-
If back-exchange is confirmed, the most robust solution is to re-synthesize the internal standard with deuterium labels on stable, non-exchangeable positions (e.g., on an aromatic ring or non-activated aliphatic carbon).[15][17]
-
Alternatively, minimize the time the D-IS spends in aqueous environments and keep samples cooled to slow the exchange rate.[14][24]
-
Caption: Mechanism of H/D back-exchange in an aqueous mobile phase.
Section 3: Data Summary & Alternative Strategies
While D-IS are common, they are not the only option. Understanding the alternatives is key to developing robust methods.
Table 1: Comparison of Stable Isotope-Labeled Internal Standards
| Feature | Deuterium (D) Labeled | ¹³C Labeled | ¹⁵N Labeled |
| Cost | Lowest | Higher | High |
| Synthesis | Generally easier | More complex | Complex |
| Chromatographic Shift | Possible, especially with high D count | Negligible to none[7] | Negligible |
| Risk of Back-Exchange | High for labile positions[15][17] | None | None |
| Isotopic Purity | Can be a concern; may contain unlabeled analyte | Generally very high | Generally very high |
| Best Use Case | Cost-sensitive analyses where labels can be placed in stable positions. | "Gold standard" for quantitative bioanalysis; minimal isotopic effects. | When ¹³C labeling is synthetically challenging. |
Final Recommendation:
As a Senior Application Scientist, my recommendation is to prioritize the use of ¹³C-labeled internal standards whenever budget and availability permit.[22] The higher initial cost is often offset by saved time in troubleshooting, improved data quality, and higher confidence in analytical results. The risks of chromatographic shifts and back-exchange associated with deuterium labels are significant and can introduce subtle, hard-to-diagnose errors into your data.[17][25]
If you must use a D-IS, perform the validation experiments outlined in this guide rigorously. Scrutinize the location of the labels, test for back-exchange under your specific conditions, and confirm co-elution with the native analyte in real matrix samples. Adherence to these principles, as outlined in regulatory guidance from bodies like the FDA, is essential for robust and reliable bioanalytical method validation.[4][5][26]
References
-
Zhang, Z., & Smith, D. L. (2003). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. Protein Science, 12(9), 2002-2010. Available from: [Link]
-
Bowman, M. R., et al. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 46(3), 269-276. Available from: [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
Englander, S. W., et al. (2003). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Analytical Chemistry, 75(17), 4642-4647. Available from: [Link]
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. Available from: [Link]
-
ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. Available from: [Link]
-
Points, J. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Available from: [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available from: [Link]
-
Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Wikipedia. Hydrogen–deuterium exchange. Available from: [Link]
-
Barma, M., et al. (2010). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 24(1), 101-108. Available from: [Link]
-
Skyline Support. (2021). Retention Time shifts using deuterated internal standards. Available from: [Link]
-
Patel, D., et al. (2020). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis, 12(14), 1015-1025. Available from: [Link]
-
ResearchGate. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Available from: [Link]
-
Siluveru, M., & D'Silva, C. (2005). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 43(6), 309-314. Available from: [Link]
-
Gentry, M. V., et al. (2020). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Proteomics, 20(13-14), 1900407. Available from: [Link]
-
Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(17), 10793-10837. Available from: [Link]
-
Lermyte, F., et al. (2021). Hydrogen–Deuterium Exchange Mass Spectrometry with Integrated Size-Exclusion Chromatography for Analysis of Complex Protein Samples. Analytical Chemistry, 93(34), 11627-11634. Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
Liang, H. R., et al. (2003). Ionization Enhancement in Atmospheric Pressure Chemical Ionization and Suppression in Electrospray Ionization between Target Drugs and Stable-Isotope Labeled Internal Standards in Quantitative Liquid Chromatography/Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 17(24), 2815-2821. Available from: [Link]
-
Nishiumi, S., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814. Available from: [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 3(2). Available from: [Link]
-
ResearchGate. (2018). Determining the isotopic composition of elements from the electrospray ionization mass spectra of their chemical species. Available from: [Link]
-
Chad's Prep. Isotope Effects in Mass Spectrometry. Available from: [Link]
-
Gentry, M. V., et al. (2023). Electrospray Ionization Efficiency Predictions and Analytical Standard Free Quantification for SFC/ESI/HRMS. Journal of the American Society for Mass Spectrometry, 34(8), 1594-1602. Available from: [Link]
-
Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 24(1), 3-12. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. moh.gov.bw [moh.gov.bw]
- 5. fda.gov [fda.gov]
- 6. waters.com [waters.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
- 13. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. waters.com [waters.com]
- 19. researchgate.net [researchgate.net]
- 20. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academy.gmp-compliance.org [academy.gmp-compliance.org]
Validation & Comparative
A Senior Application Scientist's Guide to Internal Standards: Evaluating Alverine-d5 in Quantitative Bioanalysis
In the landscape of quantitative mass spectrometry, particularly within drug development and clinical research, the precision of measurement is paramount. The reliability of data derived from techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) hinges on the effective use of internal standards (IS) to correct for analytical variability. This guide provides an in-depth comparison of Alverine-d5, a deuterated stable isotope-labeled internal standard, against other common types of internal standards, offering field-proven insights for researchers, scientists, and drug development professionals.
The Fundamental Role of Internal Standards
Before comparing specific compounds, it is crucial to understand why internal standards are indispensable in quantitative analysis. An internal standard is a compound of known concentration added to all samples—calibrators, quality controls (QCs), and unknowns—at the beginning of the sample preparation process.[1][2] Its purpose is to normalize for variations that can occur at any stage of the analytical workflow, including:
-
Sample Preparation: Compensates for analyte loss during extraction, evaporation, and reconstitution steps.[1]
-
Injection Volume: Corrects for minor inconsistencies in the volume of sample injected into the LC-MS system.
-
Matrix Effects: Mitigates the impact of ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).[3][4]
-
Instrumental Drift: Accounts for fluctuations in instrument sensitivity over the course of an analytical run.[2]
Quantification is based on the peak area ratio of the analyte to the internal standard, not the absolute response of the analyte.[1] This ratio remains stable even if the absolute signal intensity fluctuates, thereby ensuring accuracy and precision.[5]
The Ideal Internal Standard: A Theoretical Framework
The "perfect" internal standard is a hypothetical compound that behaves identically to the analyte in every step of the analysis but is still distinguishable by the detector. The closest approximation to this ideal is a Stable Isotope-Labeled (SIL) Internal Standard .[4][6] These are compounds where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[7]
Alverine-d5 is the deuterium-labeled form of Alverine, an antispasmodic drug.[8][9] Its utility as an internal standard stems from its near-identical physicochemical properties to the unlabeled Alverine.
Comparative Analysis: Alverine-d5 vs. Alternative Standards
The selection of an internal standard is a critical decision in method development. Let's compare the performance of Alverine-d5 against the most common alternative: structural analogs.
Category 1: Stable Isotope-Labeled (SIL) Standards (e.g., Alverine-d5)
A SIL internal standard, like Alverine-d5, is considered the gold standard in LC-MS bioanalysis.[4][10]
-
Physicochemical Properties: Alverine-d5 is chemically identical to Alverine, meaning it has the same polarity, pKa, and extraction recovery.[3][11] This ensures it tracks the analyte almost perfectly through sample preparation.
-
Chromatographic Behavior: It co-elutes with the unlabeled analyte.[12] This is a significant advantage because it means both compounds experience the exact same matrix effects at the same time, leading to the most accurate correction for ion suppression or enhancement.[11]
-
Mass Spectrometry Detection: The deuterium atoms give Alverine-d5 a distinct, higher mass-to-charge ratio (m/z) than Alverine, allowing the mass spectrometer to differentiate between the two compounds easily.[13]
Category 2: Structural Analog Standards (e.g., Mebeverine)
Before SILs became widely available, the common practice was to use a structural analog—a different molecule with similar chemical properties to the analyte. For instance, in one validated method for Alverine, Mebeverine was used as the internal standard.[14][15]
-
Physicochemical Properties: While selected for similarity, a structural analog will always have different properties (e.g., polarity, solubility) than the analyte. This can lead to different extraction recoveries. If the recovery of the IS is not consistent with the recovery of the analyte across different samples, the accuracy of the results can be compromised.
-
Chromatographic Behavior: A structural analog will have a different retention time and will not co-elute with the analyte.[12] If the analog elutes in a region with different levels of ion suppression than the analyte, it cannot accurately correct for matrix effects, a major source of error in LC-MS analysis.
-
Availability and Cost: Structural analogs are often readily available and less expensive than custom-synthesized SIL compounds. This can be a consideration for non-regulated research, but for bioanalytical studies supporting regulatory submissions (e.g., to the FDA), the superior performance of a SIL standard is strongly preferred.[16][17]
Performance Data Summary
The following table summarizes the key performance differences based on established analytical principles and published methodologies.
| Performance Metric | Alverine-d5 (SIL Standard) | Structural Analog (e.g., Mebeverine) | Justification |
| Chromatographic Co-elution | Excellent: Nearly identical retention time. | Poor: Different retention times. | Co-elution is critical for accurate matrix effect correction.[12] |
| Extraction Recovery Tracking | Excellent: Identical chemical properties lead to matched recovery. | Variable: Differences in polarity and solubility can cause recovery mismatches. | An IS must track the analyte through sample preparation.[1] |
| Matrix Effect Compensation | Excellent: Experiences the same ion suppression/enhancement as the analyte. | Poor to Moderate: Cannot accurately model matrix effects occurring at a different retention time. | This is a primary advantage of SIL standards.[3][4] |
| Accuracy & Precision | High: Minimizes analytical variability, leading to high accuracy and precision (%CV < 15%).[18] | Moderate to Low: Susceptible to errors from differential recovery and matrix effects.[14] | Regulatory guidelines require high accuracy and precision.[17] |
| Cost & Availability | Higher Cost: Requires specialized synthesis. | Lower Cost: Often commercially available as a standard chemical. | The investment in a SIL standard is justified by data quality. |
Experimental Workflow & Protocol
To illustrate the practical application, here is a validated, step-by-step bioanalytical workflow for the quantification of Alverine in human plasma using Alverine-d5 as the internal standard. This protocol is based on principles described in published literature.[13][18][19]
Workflow Diagram
Caption: Bioanalytical workflow for quantifying Alverine using Alverine-d5 IS.
Detailed Protocol
-
Sample Preparation:
-
Thaw human plasma samples, calibration standards, and QCs.
-
To 150 µL of plasma, add 25 µL of Alverine-d5 internal standard working solution (e.g., at 100 ng/mL). Vortex to mix.
-
Perform a solid-phase extraction (SPE) using a suitable cartridge (e.g., Phenomenex Strata-X) to clean up the sample and isolate the analyte and IS from matrix components.[18][19]
-
Wash the SPE cartridge to remove interferences.
-
Elute Alverine and Alverine-d5 from the cartridge with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., Symmetry Shield RP18, 150 mm × 3.9 mm, 5 µm).[18][19]
-
Mobile Phase: An isocratic mixture of acetonitrile and 10 mM ammonium formate (e.g., 65:35, v/v).[19]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor → product ion transitions for both the analyte and the IS. For example:
-
Alverine: m/z 282.3 → 91.0
-
Alverine-d5: m/z 287.3 → 91.0[13]
-
-
-
Data Processing:
-
Integrate the peak areas for both Alverine and Alverine-d5.
-
Calculate the peak area ratio (Alverine Area / Alverine-d5 Area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration for the calibration standards.
-
Determine the concentration of Alverine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion and Recommendations
While structural analogs can be used as internal standards and may be suitable for some research-grade assays, they present inherent risks to data accuracy due to differences in chromatographic behavior and extraction recovery. For regulated bioanalysis, where data integrity is non-negotiable, a stable isotope-labeled internal standard is the unequivocal best choice.
Alverine-d5 provides the highest level of analytical confidence for the quantification of Alverine. Its ability to co-elute with and perfectly mimic the behavior of the unlabeled analyte ensures the most effective correction for all potential sources of analytical variability. The use of Alverine-d5 directly supports the principles of ruggedness and reliability mandated by regulatory bodies like the FDA.[16][17] For any laboratory conducting pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of Alverine, adopting Alverine-d5 as the internal standard is a critical step toward ensuring the generation of precise, accurate, and defensible data.
References
-
J Chromatogr B Analyt Technol Biomed Life Sci. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study.
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
-
ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis.
-
MedchemExpress. (n.d.). Alverine-d5 citrate.
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
-
Pharmapproach. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
-
ResearchGate. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study | Request PDF.
-
Semantic Scholar. (2017). "Stable Labeled Isotopes as Internal Standards: A Critical Review".
-
Veeprho. (n.d.). This compound | CAS 121215327-00-6.
-
ACS Omega. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients.
-
National Institutes of Health (NIH). (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study.
-
National Institutes of Health (NIH). (n.d.). Alverine | C20H27N | CID 3678 - PubChem.
-
The Merck Index. (n.d.). Alverine.
-
Chemsrc. (n.d.). Alverine | CAS#:150-59-4.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry.
-
MedchemExpress. (n.d.). This compound | Stable Isotope.
-
PubMed. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study.
-
MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example.
-
YouTube. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
-
PubMed. (2013). Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation.
-
Synthose. (n.d.). Exploring Alverine Citrate: Properties, Applications, and Manufacturing.
-
National Institutes of Health (NIH). (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?
-
ResearchGate. (2017). "Stable Labeled Isotopes as Internal Standards: A Critical Review".
-
ResearchGate. (2016). (PDF) An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study.
-
National Institutes of Health (NIH). (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis.
-
U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation Guidance for Industry.
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
-
U.S. Food and Drug Administration (FDA). (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements.
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
-
National Institutes of Health (NIH). (n.d.). Alverine Citrate | C26H35NO7 | CID 21718 - PubChem.
-
Labmix24. (n.d.). This compound - TLC-A-542.
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 1215327-00-6.
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. m.youtube.com [m.youtube.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. veeprho.com [veeprho.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. texilajournal.com [texilajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Alverine Quantification Using Alverine-d5
In the landscape of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the demand for unerring accuracy and precision is absolute. The quantification of drugs and their metabolites in complex biological matrices like human plasma presents a significant analytical challenge. This guide provides an in-depth, technical comparison of methodologies for the quantification of Alverine, an antispasmodic agent, with a focused exploration of the superior performance achieved using its deuterated stable isotope-labeled internal standard, Alverine-d5. We will delve into the core principles that underscore this superiority, present comparative experimental data, and provide a detailed protocol for its implementation.
The Imperative for an Ideal Internal Standard in Alverine Quantification
Alverine is subject to high pharmacokinetic variability and extensive first-pass metabolism, making its accurate quantification challenging.[1][2][3][4] An internal standard (IS) is crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variations during sample preparation and analysis. An ideal IS should be chemically and physically similar to the analyte, co-elute chromatographically, and experience similar ionization effects, but be distinguishable by the mass spectrometer.[5]
While structurally similar molecules can be used as internal standards, they often exhibit different extraction recoveries and ionization efficiencies, leading to compromised accuracy. Deuterated internal standards, such as Alverine-d5, are the gold standard because their physicochemical properties are nearly identical to the analyte, Alverine.[5][6] This ensures they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any analyte loss or matrix effects.[7][8]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of a stable isotope-labeled internal standard like Alverine-d5 is a form of isotope dilution mass spectrometry (IDMS).[9][10] This powerful technique relies on the addition of a known quantity of the isotopically labeled standard to the sample before any processing.[11][12] The mass spectrometer can differentiate between the endogenous Alverine and the added Alverine-d5 due to the mass difference. By measuring the ratio of the analyte to the internal standard, the concentration of the analyte in the original sample can be determined with exceptional accuracy, as this ratio remains constant even if sample is lost during preparation.[11][]
Caption: Principle of Isotope Dilution Mass Spectrometry with Alverine-d5.
Comparative Analysis of Alverine Quantification Methods
The superiority of using Alverine-d5 as an internal standard is evident when comparing the validation data from different bioanalytical methods. Let's examine the performance of an LC-MS/MS method using Alverine-d5 against a method employing a different, non-isotopically labeled internal standard.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Alverine Quantification
| Parameter | Method with Alverine-d5 IS[14][15] | Method with Imipramine IS[16] |
| Linearity Range | 15.0–15,000 pg/mL | 0.060–10 ng/mL (60–10,000 pg/mL) |
| Lower Limit of Quantification (LLOQ) | 15.0 pg/mL | 60.0 pg/mL |
| Intra-day Precision (% CV) | 0.48% to 4.15% | 4.32% to 7.97% |
| Inter-day Precision (% CV) | Not explicitly stated, but within acceptable limits | 5.65% to 9.18% |
| Accuracy | 94.00% to 96.00% | >104.66% |
| Mean Recovery | 80.59% | Not explicitly stated |
| Matrix Effect (IS-normalized) | 0.982–1.009 | Not explicitly stated |
As the data illustrates, the method utilizing Alverine-d5 demonstrates a lower LLOQ, superior precision (lower % CV), and a more tightly controlled accuracy range.[14][15] Furthermore, the explicit reporting of a negligible matrix effect (IS-normalized matrix factor close to 1) underscores the effectiveness of the deuterated internal standard in compensating for ion suppression or enhancement from the complex plasma matrix.[14][15]
Experimental Protocol: Quantification of Alverine in Human Plasma using Alverine-d5 and LC-MS/MS
This protocol is a synthesis of best practices and is based on validated methodologies.[14][15]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Rationale: SPE is a robust technique for extracting and concentrating analytes from complex matrices, leading to cleaner samples and improved sensitivity.
-
Steps:
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean polypropylene tube.
-
Add 25 µL of Alverine-d5 working solution (internal standard) and vortex.
-
Add 200 µL of a buffer (e.g., 0.1 M ammonium acetate) and vortex.
-
Condition an SPE cartridge (e.g., Phenomenex Strata-X) with methanol followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Alverine and Alverine-d5 with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Rationale: Liquid chromatography separates the analytes from other components in the extract before they enter the mass spectrometer. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Symmetry Shield RP18, 150 mm × 3.9 mm, 5 µm) is suitable.[14][15]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate).[14][15]
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
Caption: Workflow for Alverine quantification using Alverine-d5.
Conclusion
For the accurate and precise quantification of Alverine in biological matrices, the use of a deuterated internal standard, Alverine-d5, in conjunction with LC-MS/MS is unequivocally the superior methodology. The near-identical physicochemical properties of Alverine-d5 to the native analyte ensure it effectively compensates for variability during sample processing and analysis, a capability that structurally analogous but non-isotopically labeled internal standards cannot fully replicate. The presented data and protocol underscore the enhanced sensitivity, precision, and accuracy of this approach, establishing it as the gold standard for bioanalytical studies involving Alverine.
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.
- Isotope dilution. (n.d.). In Wikipedia.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.).
- Isotope dilution. (2025). In Encyclopædia Britannica.
- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (2025). BenchChem.
- Isotope Dilution Mass Spectrometry (IDMS). (n.d.).
- Pingale, S. G., & Talele, G. S. (2014). Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate.
- Shah, P. A., et al. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 7(5), 328-335.
- Rizea-Savu, S., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 608945.
- What Is Isotope Dilution Mass Spectrometry? (2025). Chemistry For Everyone.
- Application Notes and Protocols for In Vivo Studies of Alverine's Metabolites. (2025). BenchChem.
- Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV.
- Rizea-Savu, S., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers Media S.A.
- Shah, P. A., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. PubMed.
- Rizea-Savu, S., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. National Institutes of Health.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research.
Sources
- 1. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]
- 4. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 8. texilajournal.com [texilajournal.com]
- 9. Isotope dilution - Wikipedia [en.wikipedia.org]
- 10. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 11. youtube.com [youtube.com]
- 12. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Incurred Sample Reanalysis in Alverine Bioequivalence Studies
This guide provides an in-depth, technical comparison and procedural outline for conducting Incurred Sample Reanalysis (ISR) in bioequivalence (BE) studies of Alverine. It is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of bioanalysis for this challenging compound while ensuring regulatory compliance and data integrity.
The Imperative of Incurred Sample Reanalysis: Beyond Pre-Study Validation
Bioanalytical method validation using spiked quality control (QC) samples is a cornerstone of pharmacokinetic (PK) and bioequivalence studies. However, these pristine, lab-prepared samples may not fully represent the behavior of a drug in "incurred" samples from dosed subjects.[1] Factors such as unexpected metabolites, protein binding, sample inhomogeneity, and back-conversion of metabolites can lead to discrepancies between the initial analysis and subsequent reanalysis of subject samples.[1][2] Incurred Sample Reanalysis (ISR) has therefore become a regulatory expectation to verify the reproducibility of a bioanalytical method during the analysis of study samples.[3][4] For bioequivalence studies, where the decision of interchangeability rests on precise pharmacokinetic data, a robust ISR program is non-negotiable.[1][5]
The Alverine Challenge: High Variability and Complex Metabolism
Alverine, a spasmolytic agent, presents unique challenges in bioequivalence assessment due to its pharmacokinetic profile.[6][7] The parent drug exhibits high inter-individual variability, with some subjects showing outlying pharmacokinetic trends.[6][7] Furthermore, Alverine is rapidly and extensively metabolized, with the parent compound accounting for only about 3% of the total drug-related moieties in circulation.[6][7][8] The primary active metabolite, 4-hydroxy alverine, and its glucuronide conjugate are the major circulating species.[6][8] This complex metabolic profile underscores the need for a highly sensitive and specific bioanalytical method, typically LC-MS/MS, capable of simultaneously quantifying both the parent drug and its key metabolites.[9][10][11]
The inherent variability of Alverine and its rapid metabolism can increase the risk of ISR failures. Therefore, a meticulously designed and executed ISR protocol is critical to ensure the reliability of bioequivalence data for Alverine products.
Comparative Overview of Regulatory ISR Requirements
While the International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation and ISR, subtle differences may exist in the historical expectations of various regulatory bodies.[3][12] The following table summarizes the key ISR parameters as generally accepted across major regulatory agencies like the FDA and EMA, now largely harmonized under ICH M10.
| Parameter | ICH M10 / Harmonized Guideline | Rationale and Scientific Insight |
| When to Conduct ISR | For all pivotal bioequivalence studies.[1][4] | To confirm method reproducibility in the definitive study that will be used for regulatory submission. |
| Number of Samples | A tiered approach is often recommended: 10% of the first 1,000 samples and 5% of the remaining samples.[13][14][15] | This ensures a representative subset of the study samples is reanalyzed without being overly burdensome. |
| Sample Selection | Samples should be selected from around Cmax and the terminal elimination phase.[1] | This covers the concentration range of the pharmacokinetic profile and challenges the assay at both high and low concentrations. |
| Acceptance Criteria | For small molecules like Alverine, at least 67% (two-thirds) of the reanalyzed samples should have a percent difference within ±20% of the mean of the original and repeat values.[2][4] | This criterion allows for a reasonable degree of analytical variability while ensuring that the overall trend of the data is reproducible. |
| Formula for % Difference | (% Difference) = ((Repeat Value - Initial Value) / Mean Value) * 100[14] | Normalizing to the mean of the two values provides a more balanced assessment of the difference compared to normalizing to the initial value alone. |
Experimental Protocol for Alverine ISR: A Self-Validating Workflow
This protocol outlines a step-by-step methodology for conducting ISR in an Alverine bioequivalence study, incorporating best practices to ensure data integrity.
Pre-analytical Phase: Planning and Sample Selection
-
1.1. SOP Development: Establish a standard operating procedure (SOP) for ISR before the initiation of the study. This SOP should detail the sample selection process, reanalysis methodology, acceptance criteria, and the procedure for investigating ISR failures.[13]
-
1.2. Sample Selection Strategy:
-
Based on the initial pharmacokinetic data, identify samples for ISR.
-
Select samples from both the rising portion of the concentration-time curve (around Cmax) and the elimination phase for each subject included in the ISR cohort.[1]
-
Ensure that the selected samples cover the range of concentrations observed in the study.
-
-
1.3. Sample Handling: Retrieve the selected incurred samples from the long-term storage (-70°C or colder). Allow them to thaw unassisted to room temperature.
Analytical Phase: Reanalysis Procedure
-
2.1. Run Design: The ISR samples must be analyzed in a separate analytical run from the original analysis.[13]
-
2.2. Bioanalytical Method: Employ the same validated LC-MS/MS method used for the initial analysis of the study samples.[1] This includes the same extraction procedure, chromatographic conditions, and mass spectrometric parameters.
-
2.3. Quality Control: The analytical run must include calibration standards and quality control samples at low, medium, and high concentrations to ensure the validity of the run.
-
2.4. Data Acquisition: Acquire the chromatographic data for the ISR samples, calibration standards, and QC samples.
Post-analytical Phase: Data Evaluation and Reporting
-
3.1. Concentration Calculation: Quantify the concentrations of Alverine and its major metabolite(s) in the ISR samples using the calibration curve from the reanalysis run.
-
3.2. Acceptance Criteria Assessment:
-
For each reanalyzed sample, calculate the percent difference between the original and the reanalyzed concentration using the formula specified in the table above.
-
Determine the percentage of ISR samples that meet the acceptance criterion (≤ 20% difference).
-
The overall ISR is considered to have passed if at least 67% of the reanalyzed samples meet the acceptance criterion.[2][4]
-
-
3.3. Documentation: All ISR results, calculations, and the final pass/fail assessment must be thoroughly documented in the bioanalytical report.
Visualizing the ISR Workflow
The following diagram illustrates the key steps in the Incurred Sample Reanalysis workflow for an Alverine bioequivalence study.
Caption: A flowchart of the Incurred Sample Reanalysis (ISR) process.
Investigating ISR Failures: A Root Cause Analysis Approach
An ISR failure is not merely a failed experiment; it is an indication that the bioanalytical method may not be as robust as initially believed. A thorough investigation is mandatory to identify the root cause of the failure.[16][17]
Potential Causes of ISR Failure in Alverine Bioanalysis:
-
Metabolite-Related Issues:
-
Back-conversion: The glucuronide metabolite of 4-hydroxy alverine could potentially convert back to the active metabolite during sample storage or processing.
-
Instability of Metabolites: The stability of Alverine's metabolites in the biological matrix may differ from that of the parent drug.
-
-
Sample Integrity:
-
Sample Inhomogeneity: Inadequate mixing of thawed samples can lead to variability.
-
Contamination: Cross-contamination during sample handling or analysis.
-
-
Method-Related Issues:
-
Matrix Effects: Endogenous components in certain patient samples may suppress or enhance the ionization of the analyte or internal standard.
-
Reagent Instability: Degradation of reagents used in the extraction process.
-
-
Human Error: Pipetting errors, incorrect sample processing, or data transcription errors.[18]
A Logic Diagram for ISR Failure Investigation
The following diagram outlines a systematic approach to investigating ISR failures in an Alverine bioequivalence study.
Caption: A decision tree for investigating ISR failures.
Conclusion: Ensuring Data Integrity in Alverine Bioequivalence Studies
Incurred Sample Reanalysis is a critical component of bioanalytical validation that provides an essential check on the reproducibility and reliability of a method in a real-world setting. For a challenging compound like Alverine, with its high pharmacokinetic variability and complex metabolic profile, a robust and well-documented ISR program is paramount for ensuring the integrity of bioequivalence data. By understanding the regulatory expectations, implementing a rigorous experimental protocol, and having a systematic approach to investigating any failures, researchers can have a high degree of confidence in the data submitted for regulatory approval.
References
-
Rocci Jr, M. L., Collins, E., Wagner-Caruso, K. E., Gibbs, A. D., & Fellows, D. G. (2011). Investigation and resolution of incurred sample reanalysis failures: two case studies. Bioanalysis, 3(9), 993-1000. [Link]
-
ProPharma. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]
-
Rizea-Savu, S., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. National Institutes of Health. [Link]
-
European Bioanalysis Forum. ISR in every clinical study. [Link]
-
Rizea-Savu, S., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology. [Link]
-
Rocci Jr, M. L., et al. (2011). Investigation and Resolution of Incurred Sample Reanalysis Failures: Two Case Studies. ResearchGate. [Link]
-
Jain, P., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. ResearchGate. [Link]
-
ICH. (2019). ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version). [Link]
-
Patel, B. N., et al. (2010). A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study. PubMed. [Link]
-
Bioanalysis Zone. (n.d.). ICH M10 Bioanalytical Method Validation. [Link]
-
MIMS. (n.d.). Alverine: Uses, Dosage, Side Effects and More. [Link]
-
Rizea-Savu, S., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. OUCI. [Link]
-
Charles River. (n.d.). Incurred Sample Reanalysis. [Link]
-
Fast, D. M., et al. (2014). Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]
-
Davit, B. M., et al. (2014). Incurred sample reanalysis in bioequivalence... Bioanalysis. [Link]
-
ICH. (2022). bioanalytical method validation and study sample analysis m10. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
FDA. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
Shah, S. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. PubMed. [Link]
-
Shah, S. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. ResearchGate. [Link]
-
Zhang, R., et al. (2016). Investigation and resolution of incurred sample reanalysis failures in LC-MS/MS bioanalysis. Ingenta Connect. [Link]
-
European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]
-
Celegence. (2024). Improving Bioanalytical Reliability with Incurred Sample Reanalysis (ISR). [Link]
-
Davit, B. M., et al. (2013). Analysis of Imprecision in Incurred Sample Reanalysis for Small Molecules. National Institutes of Health. [Link]
-
Lee, L. B., & Wickremsinhe, E. R. (2018). A decade of incurred sample reanalysis: failures, investigations and impact. PubMed. [Link]
-
DeMaio, W., et al. (2011). White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. CMIC. [Link]
-
ANVISA. (n.d.). ICH M10 GUIDELINE ADOPTION BY ANVISA. [Link]
-
DeMaio, W., et al. (2014). 7th GCC Insights: incurred samples use; fit- for-purpose validation, solution stability, electronic laboratory notebook and. Bioanalysis. [Link]
-
ResearchGate. (2016). Bioequivalence comparison between two different formulations of alverine citrate 120mg capsules. [Link]
-
Bohrium. (n.d.). comparative-assessment-of-bioanalytical-method-validation-guidelines-for-pharmaceutical-industry. [Link]
-
Scribd. (n.d.). Bioequivalence Comparison Between Two Different Formulations of Alverine Ariq. [Link]
-
Norwich Clinical Services. (2015). Practical considerations of study design and protocol writing. [Link]
-
Rudzki, P. J., & Buś-Kwaśnik, K. (2017). Incurred sample reanalysis: Adjusted procedure for sample size calculation. ResearchGate. [Link]
-
Rizea-Savu, S., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. ResearchGate. [Link]
-
Cunha, D. R. L., et al. (2025). Biopharmaceutical analysis - current analytical challenges, limitations, and perspectives. Analytical and Bioanalytical Chemistry. [Link]
-
Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]
-
Bioanalysis Zone. (n.d.). In the Zone: The bioanalyst – challenges and solutions. [Link]
-
Bioanalysis Zone. (2023). Bioanalytical method revalidation challenges in pharma R&D. [Link]
Sources
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. ovid.com [ovid.com]
- 3. propharmagroup.com [propharmagroup.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 13. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. Investigation and resolution of incurred sample reanalysis failures: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A decade of incurred sample reanalysis: failures, investigations and impact - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-day and Intra-day Precision for Alverine Assays
In the landscape of pharmaceutical analysis, the precision of a bioanalytical method is a cornerstone of reliable drug development and clinical assessment. This guide provides a comprehensive comparison of inter-day and intra-day precision for assays quantifying Alverine, an antispasmodic agent used to relieve symptoms of irritable bowel syndrome and similar gastrointestinal disorders. For researchers, scientists, and drug development professionals, selecting a method with proven precision is paramount for generating robust pharmacokinetic, bioequivalence, and toxicokinetic data.
This document delves into the performance of various analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (LC-MS/MS) detection. We will explore the regulatory expectations for precision, present comparative data from validated methods, and provide detailed experimental protocols to empower laboratories to develop and validate high-performing Alverine assays.
The Imperative of Precision in Bioanalytical Method Validation
Precision quantifies the degree of agreement among a series of individual measurements when a method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, where precision is a critical parameter.[1][2][3]
-
Intra-day Precision (Repeatability): This measures the precision of an assay under the same operating conditions over a short interval of time. It is determined by analyzing replicate quality control (QC) samples at multiple concentration levels within a single analytical run.[4][5]
-
Inter-day Precision (Intermediate Precision): This assesses the variability of an assay across different analytical runs conducted on different days.[4][5] It accounts for long-term variations that can arise from changes in analysts, equipment, or reagent batches.
According to FDA and EMA guidelines, the precision (%RSD) for each QC level should not exceed 15%, except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20%.[3][4] Adherence to these standards ensures that the analytical method is reliable and can consistently produce accurate data throughout its use in preclinical and clinical studies.[6][7][8]
Comparative Analysis of Alverine Assay Precision
The quantification of Alverine and its active metabolite, para-hydroxy Alverine (PHA), in biological matrices like human plasma, presents analytical challenges due to low circulating concentrations after oral administration.[9][10] Consequently, highly sensitive and selective methods like LC-MS/MS are often preferred. Below is a summary of precision data from published, validated methods.
Table 1: Comparison of Inter-day and Intra-day Precision for Alverine (ALV) and para-hydroxy Alverine (PHA) Assays
| Analytical Method | Matrix | Analyte(s) | Concentration Levels (QC) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| LC-MS/MS | Human Plasma | ALV & PHA | LLOQ, LQC, MQC, HQC | 0.48 - 4.15 | 0.48 - 4.15 | [11][12] |
| LC-MS/MS | Human Plasma | ALV & PHA | LOQ, LQC, MQC, HQC | ALV: ≤3.7, PHA: ≤3.2 | ALV: ≤6.3, PHA: ≤6.3 | [10][13] |
| LC-MS/MS | Human Plasma | ALV & MHA* | LQC, MQC, HQC | ALV: 4.32 - 7.97, MHA: 4.03 - 9.78 | ALV: 5.65 - 9.18, MHA: 4.96 - 8.44 | [14] |
| RP-HPLC | Bulk & Capsules | Alverine Citrate | Not specified | 0.386 | 0.531 | [15][16] |
*MHA: Monohydroxy Alverine
As evidenced by the data, LC-MS/MS methods consistently demonstrate excellent precision for Alverine and its metabolites in complex biological matrices, with %CV values well within the stringent acceptance criteria set by regulatory agencies.[11][13][14] The use of a deuterated internal standard, such as alverine-d5, is a key experimental choice that significantly enhances precision by correcting for variability during sample preparation and ionization.[9][12] RP-HPLC methods are suitable for quantifying Alverine in pharmaceutical dosage forms, where concentrations are much higher and the matrix is simpler.[15][16][17]
Visualizing Assay Performance
To better understand the comparative performance, the following diagram illustrates the precision of different analytical techniques. Lower %RSD values indicate higher precision.
Caption: Comparative precision of analytical methods for Alverine.
Experimental Protocols: A Deep Dive
This section provides a detailed, step-by-step methodology for a highly sensitive LC-MS/MS assay for the simultaneous quantification of Alverine and para-hydroxy Alverine in human plasma, based on published literature.[9][11][12]
Bioanalytical Workflow Overview
The entire process, from sample receipt to final data reporting, must be robust and controlled.
Caption: Standard bioanalytical workflow for Alverine assay.
Detailed LC-MS/MS Protocol
1. Preparation of Solutions
-
Standard Stock Solutions: Prepare individual stock solutions of Alverine, para-hydroxy Alverine, and the internal standard (IS), Alverine-d5, in methanol at a concentration of 1 mg/mL.
-
Rationale: Using a high-purity solvent like methanol ensures complete dissolution and stability of the analytes.
-
-
Working Solutions: Prepare serial dilutions from the stock solutions using a mixture of acetonitrile and water (50:50, v/v) to create calibration curve standards and quality control (QC) samples.
-
Rationale: Diluting in a solvent composition similar to the mobile phase helps ensure good peak shape during chromatography.
-
2. Sample Preparation (Solid Phase Extraction - SPE)
-
Pipette 150 µL of human plasma (blank, standard, or QC sample) into a clean tube.
-
Add the internal standard (Alverine-d5) and vortex for 30 seconds.
-
Rationale: Adding the IS early in the process corrects for analyte loss and variability during the multi-step extraction procedure.
-
-
Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of purified water.
-
Rationale: Conditioning activates the sorbent material, ensuring consistent and efficient binding of the analytes.
-
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering matrix components.
-
Rationale: This wash step is critical for removing polar interferences (salts, proteins) that can cause ion suppression in the mass spectrometer, thereby improving assay accuracy and precision.
-
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and transfer to an HPLC vial for analysis.
-
Rationale: Reconstituting in the mobile phase ensures compatibility with the chromatographic system and promotes sharp, well-defined peaks.
-
3. Chromatographic and Mass Spectrometric Conditions
-
HPLC System: A system capable of delivering a stable isocratic flow (e.g., Shimadzu, Waters).
-
Analytical Column: Symmetry Shield RP18 (150 mm x 3.9 mm, 5 µm) or equivalent.[9][11]
-
Rationale: A C18 column provides excellent hydrophobic retention for Alverine and its metabolite, allowing for good separation from endogenous plasma components.
-
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Formate (65:35, v/v).[9][11]
-
Rationale: Ammonium formate acts as a buffer and promotes efficient ionization in the ESI source. Acetonitrile provides the necessary organic strength for elution.
-
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX API-5500) with an electrospray ionization (ESI) source.[12]
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Alverine: m/z 282.3 → 91.1
-
para-hydroxy Alverine: m/z 298.3 → 106.9
-
Alverine-d5 (IS): m/z 287.3 → 91.1
-
Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing background noise and matrix interference.
-
By meticulously following a validated protocol and understanding the scientific principles behind each step, researchers can achieve the high level of precision required for regulatory submission and confident decision-making in drug development.
References
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
European Medicines Agency. Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Rathod, D. M., et al. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis. [Link]
-
Rathod, D. M., et al. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. PubMed. [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Noel, A. G., et al. Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. PubMed. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation (2001 Guidance). [Link]
-
CORE. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR THE ESTIMATION OF ALVERINE CITRATE IN BULK AND IN PHARMACEUTICAL DOSAGE FOR. [Link]
-
Rathod, D. M., et al. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. ResearchGate. [Link]
-
U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
Noel, A. G., et al. Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. ResearchGate. [Link]
-
Jetty, S. Development and Validation of Analytical Methods for the Estimation of Alverine Citrate in Bulk and in Pharmaceutical Dosage form by Uv Spectroscopy and Rp-Hplc. Semantic Scholar. [Link]
-
ResearchGate. Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. [Link]
-
Singh, B., et al. Method Development for Quantification of Donor-Acceptor Complexes of Alverine Citrate and Tapentadol by Visible Spectrophotometry. [Link]
-
The Royal Society of Chemistry. Method 1. Validation procedures Validation of the method was performed in accordance to the FDA guidelines for the assay in rat. [Link]
-
SIELC Technologies. Alverine citrate. [Link]
-
ResearchGate. Intra-day and inter-day assays: Test of accuracy and precision of the proposed method in pure form. [Link]
-
ResearchGate. Intraday and Inter-day precision readings of the proposed method. [Link]
-
AQK. Interday and Intraday precision: Significance and symbolism. [Link]
-
SciELO. Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. rsc.org [rsc.org]
- 5. Interday and Intraday precision: Significance and symbolism [wisdomlib.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Development and Validation of Analytical Methods for the Estimation of Alverine Citrate in Bulk and in Pharmaceutical Dosage form by Uv Spectroscopy and Rp-Hplc. | Semantic Scholar [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide: Selecting the Optimal Internal Standard for Alverine Bioanalysis
A Comparative Analysis of Alverine-d5 Citrate and Structural Analogs
Introduction: The Analytical Imperative in Alverine Quantification
Alverine citrate is a widely prescribed spasmolytic agent for treating functional gut disorders like Irritable Bowel Syndrome (IBS).[1][2] To support pharmacokinetic, toxicokinetic, and bioequivalence studies, regulatory bodies require robust and reliable bioanalytical methods to quantify Alverine and its active metabolites, such as 4-hydroxy alverine, in complex biological matrices like human plasma.[3][4][5] The crux of a reliable ligand-binding assay, particularly those employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is the correct use of an internal standard (IS).
An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) standard before processing. Its purpose is to normalize for variability at every stage of the analytical workflow—from extraction recovery and sample handling to injection volume and, most critically, ionization efficiency in the mass spectrometer.[6][7][8] This guide provides a detailed, evidence-based comparison between the "gold standard" Stable Isotope-Labeled (SIL) internal standard, This compound , and the alternative approach of using a structural analog (SA) internal standard. We will explore the theoretical underpinnings, present comparative data, and provide a self-validating experimental protocol for IS selection, empowering researchers to make informed decisions that ensure data integrity and regulatory compliance.
The Foundational Role of the Internal Standard in LC-MS/MS
In LC-MS/MS bioanalysis, the detector's response is not absolute. It can be influenced by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins), a phenomenon known as the "matrix effect".[9][10] This effect can either suppress or enhance the ionization of the target analyte, leading to significant inaccuracies in quantification.[10][11] The IS is the primary tool to combat this. By calculating the peak area ratio of the analyte to the IS, these variations can be effectively normalized, provided the IS behaves identically to the analyte.
Caption: Workflow demonstrating how an IS corrects for variability.
The Gold Standard: this compound (A Stable Isotope-Labeled IS)
This compound is the deuterium-labeled form of Alverine.[12][13][14] In this molecule, five hydrogen atoms on the ethyl group have been replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen.[12] This substitution results in a compound that is chemically and physically almost identical to Alverine but has a different mass, allowing it to be distinguished by the mass spectrometer.
Key Advantages:
-
Identical Physicochemical Properties : As a SIL-IS, Alverine-d5 exhibits the same extraction recovery, chromatographic retention time, and ionization efficiency as the native Alverine.[8][15][16] This ensures that any physical loss or matrix-induced signal fluctuation that affects the analyte will also affect the SIL-IS to the same degree, leading to a stable and accurate analyte/IS ratio.
-
Co-elution : The SIL-IS co-elutes with the analyte from the LC column. This is the most critical factor for compensating for matrix effects, which are transient and specific to the chemical environment at the exact moment of elution.[9][15]
-
Regulatory Acceptance : Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly recommend the use of a stable isotope-labeled internal standard for quantitative bioanalytical methods.[17][18][19][20] Using a SIL-IS is considered best practice and streamlines method validation and submission.[21][22]
Potential Considerations:
-
Isotopic Purity : The Alverine-d5 standard must have high isotopic enrichment (typically ≥98%) to ensure it does not contain significant amounts of the non-labeled analyte, which would interfere with the measurement of low concentration samples.[16]
-
Cost and Availability : SIL-IS are generally more expensive to synthesize than structural analogs. However, for a commonly prescribed drug like Alverine, a deuterated standard is readily available from multiple suppliers.[12][13][23][24]
The Alternative: Structural Analog Internal Standards (SA-IS)
A structural analog is a molecule that is chemically similar but not identical to the analyte. For Alverine, a researcher might select another tertiary amine with similar polarity, such as imipramine or mebeverine, as an SA-IS.[5][25]
Key Disadvantages:
-
Differential Behavior : Even minor differences in chemical structure can lead to significant variations in analytical behavior.[15][26] An SA-IS may have a different pKa, polarity, or protein binding affinity, resulting in different extraction recovery and chromatographic retention time compared to Alverine.
-
Failure to Compensate for Matrix Effects : This is the most critical flaw. If the SA-IS does not co-elute with the analyte, it is not exposed to the same matrix environment during ionization.[27] If the analyte's signal is suppressed by co-eluting matrix components but the SA-IS elutes in a "cleaner" region of the chromatogram, the analyte/IS ratio will be artificially low, leading to a dangerous underestimation of the drug's concentration.
Caption: Comparison of matrix effect compensation by SIL-IS vs. SA-IS.
Head-to-Head Performance: A Data-Driven Comparison
The theoretical superiority of a SIL-IS is borne out in experimental data. Bioanalytical methods for Alverine developed using Alverine-d5 consistently demonstrate high precision and accuracy.[28][29] The following table summarizes expected performance metrics based on established literature and regulatory guidelines.
| Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., Imipramine) | Rationale & Justification |
| Chromatographic Co-elution | Yes (ΔRT typically < 0.1 min) | No (ΔRT often > 0.5 min) | Deuteration causes negligible changes in polarity, ensuring co-elution. Structural differences in an SA-IS inevitably lead to different retention times.[6][30] |
| IS-Normalized Matrix Factor | 0.95 - 1.05 | Highly Variable (e.g., 0.7 - 1.3) | Co-elution ensures the SIL-IS experiences the same ionization effects as the analyte, normalizing the matrix factor close to 1.0.[10][29] An SA-IS cannot reliably track these effects. |
| Extraction Recovery | Consistent with analyte across lots | May differ from analyte | The SIL-IS mimics the analyte's partitioning behavior during extraction. An SA-IS may have different solubility or binding properties.[15] |
| Assay Precision (%CV) | < 5% | Often > 10% | Superior normalization by the SIL-IS minimizes variability, leading to lower coefficients of variation (%CV) in QC samples. |
| Assay Accuracy (%Bias) | ± 5% | Can be > ±15% | Inaccurate matrix effect compensation by an SA-IS is a primary source of systemic error (bias) in bioanalytical results.[31] |
Experimental Protocol: A Self-Validating Workflow for IS Evaluation
To ensure trustworthiness, any chosen IS must be rigorously evaluated. This protocol describes a self-validating system to assess the suitability of an internal standard for Alverine quantification in human plasma, consistent with FDA and EMA guidelines.[17][19][20][32]
Caption: Experimental workflow for IS validation.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Reference standards: Alverine Citrate, this compound (or candidate SA-IS).
-
Control human plasma (K2EDTA).
-
LC-MS grade solvents (Methanol, Acetonitrile, Formic Acid).
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X).[29]
-
-
Preparation of Solutions:
-
Prepare 1.0 mg/mL stock solutions of Alverine and the IS in methanol.
-
Prepare serial dilutions for working solutions to spike into plasma.
-
-
Sample Set Preparation (at a mid-QC level, n=6 replicates):
-
Set 1 (Neat Solution): Spike IS and Alverine into the reconstitution solvent (e.g., 50:50 Methanol:Water).
-
Set 2 (Post-Extraction Spike): Extract blank plasma. Spike IS and Alverine into the final extracted solvent. This set measures the matrix effect.
-
Set 3 (Pre-Extraction Spike): Spike IS and Alverine into blank plasma before extraction. This set measures the overall process efficiency.
-
-
Sample Extraction (Solid Phase Extraction):
-
Precondition the SPE cartridge with methanol followed by water.
-
Load 100 µL of plasma sample (from Set 3 or blank plasma for Set 2).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Alverine and the IS with methanol.
-
Evaporate the eluate to dryness and reconstitute in reconstitution solvent.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC with a C18 column (e.g., Symmetry Shield RP18).[29]
-
Mobile Phase: Acetonitrile and 10mM ammonium formate.[29]
-
MS/MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor → product ion transitions for Alverine (e.g., m/z 282.3 → 91.1) and the IS (Alverine-d5: m/z 287.3 → 91.0).[5][29]
-
-
Calculations and Acceptance Criteria:
-
Recovery (RE %): (Mean Peak Area of Set 3 / Mean Peak Area of Set 2) * 100
-
Matrix Factor (MF): Mean Peak Area of Set 2 / Mean Peak Area of Set 1
-
IS-Normalized Matrix Factor: (MF of Analyte) / (MF of IS)
-
Acceptance Criteria: The IS-Normalized Matrix Factor should be within 0.85 to 1.15. The %CV of the MF and RE across replicates should be ≤15%. An IS that meets these criteria demonstrates it can reliably correct for matrix effects and extraction variability.
-
Conclusion and Senior Scientist's Recommendation
The choice of an internal standard is one of the most critical decisions in developing a quantitative bioanalytical method. While structural analog internal standards are sometimes considered for their lower cost, they introduce an unacceptable risk of analytical error.[9] The data and regulatory precedent are unequivocal: a stable isotope-labeled internal standard is the only choice that ensures physicochemical and chromatographic behavior identical to the analyte.
For the quantification of Alverine, This compound is demonstrably superior to any structural analog. It provides the necessary co-elution to accurately compensate for matrix effects, leading to robust, precise, and accurate data that can withstand the highest level of scientific and regulatory scrutiny.[28][29] Investing in a SIL-IS is not merely a matter of best practice; it is a fundamental requirement for generating reliable data in drug development and ensuring the integrity of clinical study outcomes.
References
-
Veeprho. (n.d.). This compound | CAS 1215327-00-6. Retrieved from [Link]
-
Abbasi, T., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. Retrieved from [Link]
-
Xie, I. Y. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
-
RPubs by RStudio. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Retrieved from [Link]
-
ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]
-
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Retrieved from [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
-
Islam, R., et al. (2020). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online. Retrieved from [Link]
-
Reddit. (2024). Accounting for the matrix effect. Retrieved from [Link]
-
Kang, J., et al. (n.d.). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization tandem mass spectrometry analysis. University of Wollongong Research Online. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
DeSilva, B. (2013). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis. Retrieved from [Link]
-
Rizea-Savu, S., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. PubMed. Retrieved from [Link]
-
Rizea-Savu, S., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
Pingale, S. G., & Talele, G. S. (2012). Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate. Retrieved from [Link]
-
Rizea-Savu, S., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology. Retrieved from [Link]
-
Mitchell, S. A., et al. (2002). Alverine citrate fails to relieve the symptoms of irritable bowel syndrome: Results of a double-blind, randomized, placebo-controlled trial. ResearchGate. Retrieved from [Link]
-
Shah, J., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. ResearchGate. Retrieved from [Link]
-
Rizea-Savu, S., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers Media S.A. Retrieved from [Link]
-
Genzen, J. R., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. ResearchGate. Retrieved from [Link]
-
Genzen, J. R., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. PubMed. Retrieved from [Link]
-
Grimm, M., et al. (2025). Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy. PubMed. Retrieved from [Link]
-
Wittmann, T., et al. (2010). Clinical trial: the efficacy of alverine citrate/simeticone combination on abdominal pain/discomfort in irritable bowel syndrome--a randomized, double-blind, placebo-controlled study. PubMed. Retrieved from [Link]
-
Ducrotté, P., et al. (2013). On-demand treatment with alverine citrate/simeticone compared with standard treatments for irritable bowel syndrome: results of a randomised pragmatic study. National Institutes of Health. Retrieved from [Link]
-
Lee, Y., et al. (2020). Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study. MDPI. Retrieved from [Link]
-
Lee, Y., et al. (2020). Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study. PubMed. Retrieved from [Link]
Sources
- 1. Alverine citrate | 5560-59-8 [chemicalbook.com]
- 2. Clinical trial: the efficacy of alverine citrate/simeticone combination on abdominal pain/discomfort in irritable bowel syndrome--a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ro.uow.edu.au [ro.uow.edu.au]
- 12. veeprho.com [veeprho.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. ema.europa.eu [ema.europa.eu]
- 18. fda.gov [fda.gov]
- 19. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. fda.gov [fda.gov]
- 21. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 22. fda.gov [fda.gov]
- 23. Alverine D5 Citrate | CAS No: 1215327-00-6 [aquigenbio.com]
- 24. scbt.com [scbt.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 28. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Recovery of Alverine and Alverine-d5 in Bioanalytical Assays
Introduction: The Critical Role of Recovery in Bioanalysis
In the landscape of drug development and pharmacokinetic (PK) studies, the accurate quantification of an analyte in a biological matrix is paramount. The journey from a raw biological sample—be it plasma, serum, or urine—to a clean, instrument-ready extract is fraught with potential for analyte loss. This is where the concept of "recovery" becomes a cornerstone of bioanalytical method validation. As defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), recovery is a measure of the extraction efficiency of an analytical method.[1][2][3] It quantifies the proportion of the analyte of interest that is successfully transferred from the biological matrix to the final extract.
For a compound like Alverine, an antispasmodic agent, and its stable isotope-labeled (SIL) internal standard, Alverine-d5, achieving consistent and reproducible recovery is not merely a procedural checkbox; it is fundamental to the integrity of the entire bioanalytical assay.[4] An inconsistent extraction process can introduce significant variability, compromising the accuracy and precision of the concentration data used to make critical decisions in drug development.[5][6]
The use of a co-eluting SIL internal standard like Alverine-d5 is the gold standard in LC-MS/MS analysis.[7] Because Alverine-d5 is chemically identical to Alverine, it is expected to behave identically during the extraction process and exhibit the same response to matrix effects. Therefore, while high recovery is desirable, consistency and reproducibility are the ultimate goals. The SIL-IS normalizes the final analyte response, correcting for losses during sample preparation and for any ion suppression or enhancement caused by the biological matrix.[6][8]
This guide provides an in-depth comparison of three common sample preparation techniques for extracting Alverine and Alverine-d5 from human plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). We will delve into the causality behind the methodological choices, provide detailed protocols, and present comparative data to empower researchers to select the most appropriate strategy for their analytical needs.
Comparative Analysis of Extraction Methodologies
The choice of sample preparation technique is a balance between recovery, cleanliness of the final extract, throughput, cost, and the level of automation required.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Bulk removal of proteins by denaturation with an organic solvent. | Partitioning of analyte between two immiscible liquid phases based on polarity and pH. | Selective retention of analyte on a solid sorbent followed by elution. |
| Selectivity | Low | Moderate | High |
| Typical Recovery | >90% (but can be variable) | 70 - 90% | 80 - 100% |
| Extract Cleanliness | Low (High matrix effects) | Moderate | High (Low matrix effects) |
| Throughput | High | Moderate | Moderate to High (Automatable) |
| Cost per Sample | Low | Low to Moderate | High |
| Ease of Use | Simple, easy to automate. | More complex, labor-intensive. | Requires method development, but highly automatable. |
| Ideal For | Rapid screening, high-throughput analysis where matrix effects can be managed. | When a moderate level of cleanup is required and cost is a key consideration. | Assays requiring high sensitivity, low matrix effects, and excellent reproducibility. |
Method 1: Solid-Phase Extraction (SPE)
SPE is often the preferred method for bioanalytical assays submitted for regulatory approval due to its ability to produce exceptionally clean extracts, leading to minimal matrix effects and high sensitivity. The technique relies on the differential affinity of the analyte and matrix components for a solid sorbent packed in a cartridge or well plate. For Alverine, which is a basic compound, a reversed-phase or a polymeric sorbent is highly effective. Published methods have successfully used polymeric cartridges like Phenomenex Strata-X for Alverine extraction.[9]
Causality of Experimental Choices:
-
Sorbent Choice (Polymeric Reversed-Phase): Polymeric sorbents offer a key advantage over traditional silica-based C18 sorbents. They are stable across a wide pH range, allowing for more robust method development. For a basic compound like Alverine, we can use a high pH wash step to remove acidic and neutral interferences while the analyte is retained in its neutral state, and then elute with an acidic organic solvent that protonates the Alverine, reducing its retention.
-
Conditioning & Equilibration: These steps are critical for activating the sorbent. The organic conditioning solvent (e.g., Methanol) solvates the polymer chains, opening them up to allow interaction with the analyte. The aqueous equilibration buffer (e.g., Water) prepares the sorbent for the introduction of the aqueous plasma sample, ensuring proper retention.
-
Wash Step: A weak organic wash (e.g., 5% Methanol in water) removes highly polar, water-soluble interferences without prematurely eluting the analyte.
-
Elution Solvent: A high-percentage organic solvent (e.g., Acetonitrile or Methanol) is required to disrupt the hydrophobic interactions and elute the analyte. Adding a small amount of acid (e.g., formic acid) ensures the basic Alverine molecule is protonated (charged), further facilitating its release from the non-polar sorbent into the elution solvent.
Experimental Protocol: SPE
-
Sample Pre-treatment: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of Alverine-d5 internal standard working solution (e.g., at 100 ng/mL). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Phenomenex Strata-X, 30 mg/1 mL) by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol containing 2% formic acid into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 65:35 v/v acetonitrile/10mM ammonium formate) for LC-MS/MS analysis.[9]
Representative Data: SPE Recovery
| Analyte | QC Level | Mean Recovery (%)[9] | Precision (%CV) |
| Alverine | Low | 79.8 | ≤ 5% |
| Medium | 80.5 | ≤ 5% | |
| High | 81.4 | ≤ 5% | |
| Alverine-d5 | Medium | 80.9 | ≤ 5% |
Note: Data is representative based on published literature. Actual results may vary.
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for Alverine analysis.
Method 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample cleanup technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase (the sample) and an organic solvent.[10][11] The key to successful LLE is to manipulate the pH of the aqueous phase to control the ionization state of the analyte.
Causality of Experimental Choices:
-
pH Adjustment: Alverine is a basic compound. By increasing the pH of the plasma sample to alkaline conditions (e.g., pH > 10) using a base like sodium hydroxide or sodium carbonate, we deprotonate the Alverine molecule. This converts it to its neutral, free base form, which is significantly more soluble in an organic extraction solvent than its charged, protonated form.
-
Solvent Selection: The choice of an appropriate water-immiscible organic solvent is crucial. A solvent like methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane is effective for extracting moderately non-polar compounds like Alverine free base.[12] These solvents have good extraction efficiency and are easily evaporated.
-
Back-Extraction (Optional but recommended for cleaner samples): For even cleaner samples, a back-extraction can be performed. The organic extract containing the neutral analyte is mixed with an acidic aqueous solution. This protonates the Alverine, making it water-soluble again and transferring it to the new aqueous phase, leaving behind neutral and acidic interferences in the organic layer. The final acidic aqueous phase can then be directly injected or have its pH readjusted for a final extraction.
Experimental Protocol: LLE
-
Sample Preparation: To 200 µL of human plasma in a glass tube, add 20 µL of Alverine-d5 internal standard working solution.
-
Alkalinization: Add 50 µL of 1M Sodium Carbonate solution to raise the pH. Vortex for 10 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a new clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LLE Workflow Diagram
Sources
- 1. fda.gov [fda.gov]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. fda.gov [fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Quantification of Alverine: Methodologies, Validation, and Best Practices
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of robust and reliable research. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of Alverine, a smooth muscle relaxant used in the treatment of irritable bowel syndrome and other gastrointestinal disorders. We will delve into the technical nuances of three prevalent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Visible Spectrophotometry. This guide moves beyond mere procedural lists to explore the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory.
The Critical Need for Accurate Alverine Quantification
Alverine citrate, the common salt form of the drug, acts directly on the smooth muscle of the alimentary tract and uterus.[1] Its accurate measurement in various matrices, from bulk pharmaceutical forms to biological fluids like plasma, is critical for several key aspects of pharmaceutical development:
-
Quality Control: Ensuring the correct dosage and purity of the final drug product.
-
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug in vivo.[2][3]
-
Bioequivalence Studies: Comparing the bioavailability of a generic drug product to the brand-name drug.[4]
-
Stability Testing: Assessing the degradation of the API under various environmental conditions.
The choice of analytical method is pivotal and depends on the specific application, required sensitivity, and the nature of the sample matrix. This guide will equip you with the knowledge to make an informed decision for your research needs.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the routine analysis of pharmaceuticals due to its robustness, reliability, and cost-effectiveness. The principle lies in the separation of the analyte of interest from other components in a sample based on its differential partitioning between a stationary phase (the HPLC column) and a mobile phase. The quantification is then achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength.
Causality Behind Experimental Choices
The selection of the stationary and mobile phases is critical for achieving optimal separation. For a moderately non-polar compound like Alverine, a reverse-phase (RP) C18 column is a common and effective choice.[5] The mobile phase, typically a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like a phosphate buffer), is optimized to ensure a reasonable retention time and good peak shape for Alverine, while separating it from potential impurities or excipients. The detection wavelength is chosen based on the UV absorbance spectrum of Alverine to maximize sensitivity.
Experimental Protocol: Quantification of Alverine Citrate in Capsules by RP-HPLC
This protocol is a synthesized example based on established methodologies.[6][7]
1. Instrumentation and Chromatographic Conditions:
- HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.
- Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A filtered and degassed mixture of acetonitrile and a suitable aqueous buffer (e.g., potassium dihydrogen phosphate), with the ratio adjusted for optimal separation.[5]
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Determined by scanning the UV spectrum of Alverine citrate in the mobile phase.
- Injection Volume: 20 µL.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
2. Preparation of Solutions:
- Standard Stock Solution: Accurately weigh a known amount of Alverine citrate reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards covering the expected concentration range of the samples.
- Sample Preparation: For capsules, accurately weigh the contents of several capsules to determine the average weight. Then, weigh a portion of the powdered capsule content equivalent to a specific amount of Alverine citrate, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.
3. Analysis and Quantification:
- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the sample solutions and determine the peak area for Alverine.
- Calculate the concentration of Alverine in the samples using the regression equation from the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, particularly for the analysis of Alverine and its metabolites in complex biological matrices like human plasma, LC-MS/MS is the gold standard.[2][4] This technique couples the separation power of HPLC with the highly specific and sensitive detection capabilities of tandem mass spectrometry.
Causality Behind Experimental Choices
The key to a successful LC-MS/MS method is the optimization of both the chromatographic separation and the mass spectrometric detection. The mobile phase often includes volatile buffers like ammonium formate, which are compatible with the mass spectrometer's ionization source.[4] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification. This process provides exceptional selectivity, minimizing interference from other components in the matrix. The use of a stable isotope-labeled internal standard (e.g., alverine-d5) is highly recommended to compensate for any variability in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[4]
Experimental Protocol: Quantification of Alverine in Human Plasma by LC-MS/MS
This protocol is a synthesized example based on published bioanalytical methods.[2][4]
1. Instrumentation and Conditions:
- LC-MS/MS System: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A suitable reverse-phase column (e.g., C18, 50 mm x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of acetonitrile and an aqueous solution containing a volatile additive like formic acid or ammonium formate.
- Flow Rate: Typically 0.3-0.5 mL/min.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions: Optimized precursor-to-product ion transitions for Alverine and its internal standard.
2. Sample Preparation (Solid-Phase Extraction - SPE):
- To a plasma sample, add the internal standard solution.
- Condition an SPE cartridge with methanol followed by water.
- Load the plasma sample onto the cartridge.
- Wash the cartridge with a weak solvent to remove interferences.
- Elute the analyte and internal standard with a suitable organic solvent.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
3. Analysis and Quantification:
- Inject the extracted samples and calibration standards into the LC-MS/MS system.
- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Determine the concentration of Alverine in the plasma samples from the calibration curve.
Method 3: Visible Spectrophotometry
Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of Alverine, particularly in bulk drug and pharmaceutical formulations.[8] This technique is based on the formation of a colored complex between the drug and a specific reagent, with the intensity of the color being proportional to the drug's concentration.
Causality Behind Experimental Choices
The choice of the complexing reagent is crucial. For Alverine, reagents like cobalt thiocyanate have been shown to form a stable, colored complex that can be extracted into an organic solvent.[8][9] The wavelength of maximum absorbance (λmax) of this complex is then used for quantification to ensure the highest sensitivity. The reaction conditions, such as pH and reagent concentration, are optimized to achieve maximum and stable color development.
Experimental Protocol: Quantification of Alverine Citrate by Visible Spectrophotometry
This protocol is a synthesized example based on a published colorimetric method.[8][9]
1. Instrumentation:
- UV-Vis Spectrophotometer: A double-beam spectrophotometer with 1 cm quartz cuvettes.
2. Preparation of Solutions:
- Standard Alverine Citrate Solution: Prepare a stock solution of Alverine citrate in a suitable solvent (e.g., water).
- Cobalt Thiocyanate Reagent: Prepare a solution of cobalt (II) nitrate and ammonium thiocyanate in water.
- Hydrochloric Acid Solution: A diluted solution of HCl.
- Organic Solvent: Nitrobenzene or another suitable immiscible solvent.
3. Procedure:
- In a series of separating funnels, add increasing volumes of the standard Alverine citrate solution.
- To each funnel, add the hydrochloric acid solution and the cobalt thiocyanate reagent.
- Add a fixed volume of the organic solvent and shake to extract the colored complex.
- Allow the layers to separate and collect the organic layer.
- Measure the absorbance of the organic layer at the predetermined λmax against a reagent blank.
4. Analysis and Quantification:
- Construct a calibration curve by plotting absorbance versus concentration.
- For the analysis of a pharmaceutical formulation, extract a known amount of the powdered dosage form with a suitable solvent, filter, and then proceed with the color formation and extraction steps as described above.
- Determine the concentration of Alverine in the sample from the calibration curve.
Cross-Validation and Method Comparison
A direct cross-validation study, where the same set of samples is analyzed by all three methods, would be the ideal approach for a definitive comparison. However, based on the principles and published validation data, we can draw a comprehensive comparison.
Visualization of the Cross-Validation Workflow
Sources
- 1. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alverine citrate | SIELC Technologies [sielc.com]
- 5. Development and Validation of Analytical Methods for the Estimation of Alverine Citrate in Bulk and in Pharmaceutical Dosage form by Uv Spectroscopy and Rp-Hplc. | Semantic Scholar [semanticscholar.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Alverine-d5 Citrate
In the landscape of pharmaceutical research and development, the integrity of scientific discovery is intrinsically linked to the safety of our laboratory professionals and the preservation of our environment. Alverine-d5 Citrate, a deuterated analog of the spasmolytic agent Alverine Citrate, serves as a critical tool in pharmacokinetic studies and metabolic profiling. The introduction of deuterium atoms (the -d5 designation) provides a stable isotopic label, allowing researchers to trace the molecule's journey through biological systems. While this isotopic substitution offers significant analytical advantages, it does not fundamentally alter the compound's chemical reactivity or biological activity, thus necessitating a disposal protocol grounded in the precautionary principles applied to its non-deuterated counterpart and active pharmaceutical ingredients (APIs) in general.[1][2]
This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, ensuring that its lifecycle in the laboratory concludes with minimal risk and adherence to regulatory standards.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before any handling or disposal activities, a thorough understanding of the hazards associated with this compound is paramount. Safety Data Sheets (SDS) for Alverine Citrate classify it as harmful if swallowed, causing skin irritation, and potentially causing serious eye and respiratory irritation.[3][4] Given the structural similarity, these hazards should be assumed for this compound.
Core Protective Measures:
-
Eye and Face Protection: Always wear tightly fitting safety goggles or glasses with side-shields that conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[3]
-
Skin Protection: Chemical-impermeable gloves (e.g., butyl rubber) and a lab coat are mandatory to prevent skin contact.[3] Gloves should be inspected for integrity before each use.
-
Respiratory Protection: All handling of solid this compound should be performed in a certified chemical fume hood to avoid the inhalation of dust. If a fume hood is not available, a self-contained breathing apparatus is required.[3][5]
-
General Hygiene: Avoid eating, drinking, or smoking in areas where the compound is handled. Hands should be washed thoroughly after handling.[3][4]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles/glasses with side-shields (EN 166/NIOSH).[3] | Protects against splashes and dust that can cause serious eye irritation.[4] |
| Skin Protection | Chemical-impermeable gloves and impervious clothing.[3] | Prevents skin contact which can lead to irritation.[4] |
| Respiratory Protection | Work in a certified fume hood or use a self-contained breathing apparatus.[3] | Prevents respiratory tract irritation from dust or aerosol inhalation.[4] |
Part 2: Waste Segregation and Collection Protocol
Proper segregation of chemical waste at the point of generation is the most critical step in ensuring compliant disposal. Mixing different waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step-by-Step Segregation Procedure:
-
Designate a Waste Container: Use a dedicated, clearly labeled, and sealable hazardous waste container for all this compound waste. The container must be made of a material compatible with the chemical.
-
Categorize the Waste:
-
Solid Waste: This includes expired or unused this compound powder, as well as grossly contaminated items like weigh boats, spatulas, and disposable PPE (gloves, etc.). These should be collected in a sealed bag before being placed in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound and rinsate from cleaning contaminated glassware should be collected in a separate, sealed liquid hazardous waste container. Segregate chlorinated and non-chlorinated solvents into different containers.[1]
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected as hazardous liquid waste.[1] After rinsing and defacing the label, the container can typically be disposed of as non-hazardous waste, but always confirm with your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Irritant").
Part 3: Disposal Pathway and Regulatory Compliance
The disposal of pharmaceutical waste is strictly regulated to prevent environmental contamination and potential harm to public health.[6][7] The U.S. Environmental Protection Agency (EPA) provides a framework under the Resource Conservation and Recovery Act (RCRA) for managing hazardous waste.[8]
Disposal Decision Workflow:
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound
Key Disposal Principles:
-
Prohibition of Sewer Disposal: It is strictly forbidden to dispose of this compound, or any hazardous pharmaceutical waste, down the drain.[9][10] Active pharmaceutical ingredients can persist in waterways, harming aquatic life and potentially entering drinking water supplies.[6][9]
-
Licensed Waste Disposal: All waste classified as hazardous must be handled and transported by a licensed hazardous waste disposal company.[11] These companies ensure the waste is taken to a permitted facility for final treatment.
-
Incineration: High-temperature incineration is the EPA's recommended and most common method for destroying pharmaceutical waste.[3][12] This process effectively breaks down the active pharmaceutical ingredient, preventing its release into the environment.[6]
-
Institutional Guidelines: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.[1] They will provide guidance on waste container types, labeling requirements, and pickup schedules.
By implementing this structured approach to the disposal of this compound, research institutions can uphold their commitment to safety, regulatory compliance, and environmental stewardship. This ensures that the valuable insights gained from using such compounds do not come at the cost of unintended harm.
References
- EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling.
- Management of Hazardous Waste Pharmaceuticals. US EPA.
- EPA Final Rule on Hazardous Waste Pharmaceuticals. Secure Waste.
- EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.org.
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
- Personal protective equipment for handling Alverine Citrate. Benchchem.
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
- SAFETY DATA SHEET - Alverine Citrate. TCI Chemicals.
- Alverine citrate-SDS. MedChemExpress.
- Alverine citrate SDS, 5560-59-8 Safety Data Sheets. ECHEMI.
- Alverine (citrate). Cayman Chemical.
- Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
- Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. ACS Publications.
- DEUTERIUM OXIDE (D, 99.9%). Novachem.
- Alverine D5 Citrate. Aquigen Bio Sciences.
- A Study of Active Pharmaceutical Ingredients Disposition of Waste. Mumbai Educational Trust.
- Alverine Citrate - MSDS. KM Pharma Solution Private Limited.
- Pharmaceutical Waste Disposal EXPLAINED. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Study of Active Pharmaceutical Ingredients Disposition of Waste [met.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. youtube.com [youtube.com]
- 8. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 9. waste360.com [waste360.com]
- 10. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Alverine-d5 Citrate: From Risk Assessment to Disposal
Welcome to a comprehensive guide designed for the precise and safe handling of Alverine-d5 Citrate in a laboratory setting. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and control we maintain in our environment. This document moves beyond a simple checklist, offering a procedural and logical framework for managing this compound. We will explore the causality behind each safety recommendation, ensuring that every step is a self-validating component of a robust safety protocol.
Hazard Identification: Understanding this compound
This compound is the deuterated form of Alverine Citrate, a compound used as an antispasmodic. While deuteration is primarily for use as an internal standard in analytical applications, the fundamental toxicological profile is considered equivalent to the parent compound.
Based on available Safety Data Sheets (SDS), Alverine Citrate presents several hazards that dictate our handling procedures. It is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1]
-
Causes skin irritation (Category 2).[1]
-
Causes serious eye irritation (Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[1]
Some sources indicate a higher toxicity profile, classifying it as "Toxic if swallowed" (Acute Toxicity, Oral - Category 3).[2] Given this, a conservative approach is warranted, treating the compound with a high degree of caution, particularly in its powdered form, which increases the risk of inhalation and contamination. It is crucial to note that as of late 2025, no official occupational exposure limit (OEL) values have been established for Alverine Citrate, underscoring the critical need to minimize exposure through rigorous engineering controls and personal protective equipment (PPE).[3]
The First Line of Defense: Engineering Controls
Before any personal protective equipment is worn, the environment itself must be engineered for safety. PPE should be considered the final barrier between you and a potential hazard, not the first.[4][5]
-
Ventilation: All handling of this compound powder must be conducted within a certified chemical fume hood, a glove box, or a ventilated balance enclosure to prevent the formation and inhalation of dust.[3][6] For solutions, work should still be performed in a well-ventilated area.[1][7]
-
Restricted Access: Areas where this compound is actively handled should be clearly marked, and access should be restricted to trained personnel only.[4]
-
Facility Design: For facilities handling larger quantities or conducting high-energy operations like milling, more advanced controls such as single-pass HVAC systems and airlocks are recommended to prevent cross-contamination.[4][5]
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.[3] The following table summarizes the essential equipment required for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][8] | Protects against accidental splashes of solutions or airborne powder particles that can cause serious eye irritation.[1][7] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). Always inspect gloves for tears or punctures before use.[9] | Prevents direct skin contact, which can lead to irritation.[1] Double-gloving is recommended when handling the solid compound. |
| Body Protection | A long-sleeved laboratory coat or impervious clothing.[7][8] | Protects skin and personal clothing from contamination by spills or dust. |
| Respiratory Protection | Required when handling the powder outside of a containment system (e.g., fume hood) or if dust formation is unavoidable. A NIOSH-approved full-face respirator with appropriate cartridges should be used.[8][10] | Prevents the inhalation of airborne particles, which may cause respiratory tract irritation.[1] |
Workflow for PPE Selection and Safe Handling
The specific task dictates the precise level of control required. The following workflow illustrates the decision-making process for handling this compound.
Caption: PPE selection workflow for this compound.
Standard Operating Procedure (SOP): Weighing Solid this compound
This protocol ensures that the primary risks associated with handling the powdered form—inhalation and surface contamination—are effectively mitigated.
Preparation:
-
Designate Area: Cordon off the work area. Ensure the chemical fume hood or ventilated balance enclosure is certified and functioning correctly.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvent) and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.
-
Don PPE: Put on a lab coat, tightly fitting safety goggles, and two pairs of nitrile gloves.
Weighing Procedure:
-
Tare Balance: Place a weigh boat on the analytical balance inside the enclosure and tare the balance.
-
Dispense Slowly: Carefully open the this compound container. Use a clean spatula to slowly transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could create airborne dust.
-
Seal Container: Immediately and securely close the primary container of this compound.
-
Record Weight: Once the reading is stable, record the weight.
-
Prepare Solution (if applicable): If creating a stock solution, add the solvent to the receiving vial first, then carefully transfer the weighed powder into the vial. This minimizes the chance of powder becoming airborne.
-
Initial Cleanup: Wipe the spatula and any affected surfaces inside the hood with a solvent-dampened cloth (e.g., 70% ethanol). Place the used cloth into a designated hazardous waste bag.
Post-Procedure:
-
Decontaminate: Thoroughly decontaminate all surfaces and equipment.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove the lab coat and the inner pair of gloves. Finally, remove safety goggles.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water, even after wearing gloves.[1][3]
Operational and Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound and all contaminated materials.
Waste Collection:
-
Solid Waste: All materials contaminated with this compound, including used gloves, weigh boats, paper towels, and other disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[3]
Final Disposal:
-
Regulatory Compliance: Dispose of all waste in strict accordance with all local, state, and federal regulations.[3][7]
-
Institutional EHS: Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste pickup and disposal procedures.[3]
-
Prohibited Actions: Never dispose of this compound or its waste down the drain or in the regular trash.[2][3]
Emergency First Aid Measures
In the event of an accidental exposure, immediate and correct action is critical.
-
If Inhaled: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration and seek immediate medical attention.[7]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][7]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][7]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][7]
By integrating these principles of hazard assessment, engineering controls, diligent PPE use, and proper disposal into your daily workflow, you ensure not only your personal safety but also the integrity and reliability of your scientific outcomes.
References
- Alverine citrate (cas 5560-59-8) SDS/MSDS download - Guidechem. (n.d.).
- Alverine citrate SDS, 5560-59-8 Safety Data Sheets - ECHEMI. (n.d.).
- Safeguarding Your Research: A Comprehensive Guide to Handling Alverine - Benchchem. (n.d.).
- Alverine citrate-SDS-MedChemExpress. (2025, July 3).
- Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. (n.d.).
- Alverine Citrate - MSDS - KM Pharma Solution Private Limited. (n.d.).
- Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. (2026, January 9).
- High-Potency APIs: Containment and Handling Issues | Pharmaceutical Technology. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, January 2).
- Containment of High-Potency Products in a GMP Environment - BioProcess International. (n.d.).
- Personal protective equipment for handling Alverine Citrate - Benchchem. (n.d.).
- The challenge of handling highly potent API and ADCs in analytical chemistry - Eurofins Scientific. (n.d.).
- Alverine (citrate) - Cayman Chemical. (2025, September 9).
- Lab Safety Equipment & PPE - ChemTalk. (n.d.).
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. kmpharma.in [kmpharma.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
